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  • Product: (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride
  • CAS: 2168252-85-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride: A Prospective Analysis for Advanced Drug Discovery

Abstract This technical guide provides a comprehensive analysis of the chemical properties, proposed synthesis, and potential applications of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride. As a novel chemical entity,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, proposed synthesis, and potential applications of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride. As a novel chemical entity, this compound merges the established pharmacological relevance of the isoxazole scaffold with the unique reactivity of an aliphatic sulfonyl fluoride.[1][2][3] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a forward-looking perspective on how this molecule can be leveraged as a versatile building block and a potential covalent modifier in modern therapeutic design. While direct experimental data for this specific molecule is not publicly available, this guide synthesizes established chemical principles and data from analogous structures to provide a robust predictive framework.

Introduction: Strategic Rationale for a Bifunctional Scaffold

The strategic combination of a 3-bromo-1,2-oxazole core with a methanesulfonyl fluoride warhead presents a compelling case for its utility in drug discovery. The isoxazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in a variety of non-covalent interactions and its favorable metabolic profile.[1][4][5][6] The bromo substituent at the 3-position offers a handle for further synthetic diversification through cross-coupling reactions, enabling the exploration of a broad chemical space.

Simultaneously, the methanesulfonyl fluoride moiety introduces a "warhead" capable of covalent modification of biological targets.[7][8] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a unique balance of stability and reactivity, making them ideal for targeted covalent inhibition.[9][10] This dual functionality positions (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride as a promising scaffold for the development of highly specific and potent therapeutic agents.

Physicochemical and Spectroscopic Properties (Predicted)

Based on its constituent functional groups, a summary of the predicted physicochemical properties of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is presented in Table 1.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C₄H₃BrFNO₃S
Molecular Weight 244.04 g/mol
Appearance Likely a colorless to pale yellow solid or oil
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, DMSO) and sparingly soluble in water.
Stability The sulfonyl fluoride group confers significant stability compared to other sulfonyl halides.[10][11] Stable under ambient conditions but may be sensitive to strong nucleophiles and high pH.
¹H NMR A singlet for the methylene protons (CH₂) adjacent to the sulfonyl fluoride group is expected, likely in the range of 4.5-5.5 ppm. A singlet for the isoxazole ring proton (CH) is also anticipated, typically around 6.5-7.0 ppm.
¹⁹F NMR A singlet or triplet (if coupled to the methylene protons) for the fluorine atom of the sulfonyl fluoride group is expected.
¹³C NMR Distinct signals for the isoxazole ring carbons and the methylene carbon are expected.
Mass Spectrometry The molecular ion peak should be observable, along with characteristic isotopic patterns for bromine.

Proposed Synthetic Pathway

While a specific synthesis for (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride has not been reported, a plausible and efficient multi-step synthetic route can be proposed based on established methodologies for the synthesis of functionalized isoxazoles and sulfonyl fluorides. The proposed pathway commences from the readily available precursor, (3-bromoisoxazol-5-yl)methanol.

Synthetic Pathway A (3-Bromoisoxazol-5-yl)methanol B (3-Bromoisoxazol-5-yl)methyl methanesulfonate A->B Mesyl Chloride, Et3N C (3-Bromoisoxazol-5-yl)methanethiol B->C NaSH D (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl chloride C->D Oxidative Chlorination (e.g., NCS, H₂O) E (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride D->E Halide Exchange (e.g., KF, phase-transfer catalyst)

Caption: Proposed synthetic workflow for (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride.

Detailed Experimental Protocols (Prospective)

The following protocols are proposed based on analogous transformations found in the literature.[12][13][14]

Step 1: Synthesis of (3-Bromoisoxazol-5-yl)methyl methanesulfonate

  • To a solution of (3-bromoisoxazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of (3-Bromoisoxazol-5-yl)methanethiol

  • Dissolve the crude (3-bromoisoxazol-5-yl)methyl methanesulfonate (1.0 eq) in a suitable solvent such as DMF.

  • Add sodium hydrosulfide (NaSH) (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12-16 hours at room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the desired thiol.

Step 3: Synthesis of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl chloride

  • Dissolve the (3-bromoisoxazol-5-yl)methanethiol (1.0 eq) in a mixture of acetonitrile and water.

  • Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) (3.0-4.0 eq) portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Extract the product with DCM, wash with brine, dry, and concentrate to yield the sulfonyl chloride.

Step 4: Synthesis of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride

  • Dissolve the crude (3-bromo-1,2-oxazol-5-yl)methanesulfonyl chloride (1.0 eq) in acetonitrile.

  • Add an excess of potassium fluoride (KF) (3.0-5.0 eq) and a catalytic amount of a phase-transfer catalyst (e.g., 18-crown-6).

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring the conversion by GC-MS or LC-MS.

  • After cooling, filter off the inorganic salts and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.[11]

Chemical Reactivity and Mechanistic Insights

The reactivity of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is dictated by its two key functional groups: the sulfonyl fluoride and the 3-bromoisoxazole moiety.

Reactivity cluster_0 Covalent Modification cluster_1 Cross-Coupling Protein Nucleophile Protein Nucleophile Covalent Adduct Covalent Adduct Protein Nucleophile->Covalent Adduct SuFEx Reaction Aryl Boronic Acid Aryl Boronic Acid Diversified Isoxazole Diversified Isoxazole Aryl Boronic Acid->Diversified Isoxazole Suzuki Coupling Target Molecule (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride Target Molecule->Protein Nucleophile Target Molecule->Aryl Boronic Acid

Caption: Dual reactivity of the target molecule.

The Sulfonyl Fluoride as a Covalent Warhead

The sulfonyl fluoride group is a privileged electrophile for covalent inhibitor design.[7][8] It is generally stable in aqueous media but can be activated within a protein's binding pocket to react with nucleophilic amino acid residues such as lysine, serine, tyrosine, and histidine. This reaction, termed Sulfur(VI) Fluoride Exchange (SuFEx), proceeds via a nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester linkage.[10]

Key Mechanistic Considerations:

  • Activation by Proximity: The reactivity of the sulfonyl fluoride is significantly enhanced when held in close proximity to a nucleophilic residue within a binding pocket, a phenomenon known as the "proximity effect".

  • Chemoselectivity: Compared to sulfonyl chlorides, sulfonyl fluorides exhibit superior chemoselectivity, minimizing off-target reactions.[10]

The 3-Bromoisoxazole as a Synthetic Handle

The bromine atom at the 3-position of the isoxazole ring is amenable to a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the late-stage functionalization of the scaffold, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Applications in Drug Discovery and Chemical Biology

The unique bifunctional nature of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride makes it a highly valuable tool for:

  • Targeted Covalent Inhibitors: The compound can be elaborated through modifications at the 3-position to generate potent and selective covalent inhibitors for a wide range of protein targets.

  • Chemical Probes and Activity-Based Protein Profiling (ABPP): The sulfonyl fluoride can serve as a reactive handle for the development of chemical probes to identify and study the activity of enzymes in complex biological systems.

  • Fragment-Based Drug Discovery (FBDD): The core scaffold can be used as a starting point in FBDD campaigns, with the sulfonyl fluoride providing a means to anchor fragments to a target protein covalently.

Safety and Handling

While sulfonyl fluorides are more stable than their chloride counterparts, they are still reactive electrophiles and should be handled with care. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and chemical biology. Its combination of a versatile synthetic handle and a tunable covalent warhead makes it an attractive scaffold for the development of next-generation therapeutic agents and research tools. This technical guide provides a foundational framework for its synthesis and application, encouraging further investigation into its chemical and biological properties.

References

  • Tucker, J. W., Chenard, L., & Young, J. M. (2015). Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method. ACS combinatorial science, 17(11), 653–657. [Link]

  • Fayad, E., & Qin, H.-L. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Li, S., Wu, P., & Sharpless, K. B. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(11), 3291-3301. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorination. [Link]

  • Kelly, J. M., & Sharpless, K. B. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers, 3(1), 1-21. [Link]

  • Google Patents. (1987).
  • Wright, S. W., & Hallstrom, R. L. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of organic chemistry, 71(3), 1080–1084. [Link]

  • Pop, F., Gherman, C., & Sarbu, C. (2022). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 23(1), 543. [Link]

  • Spirality. (2024). Unconventional reactivity of sulfonyl fluorides. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • Khan, I., & Zaib, S. (2020). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Mini-Reviews in Medicinal Chemistry, 20(15), 1514-1534. [Link]

  • Beletskaya, I. P., & Nenajdenko, V. G. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of organic chemistry, 84(24), 16095–16107. [Link]

  • Li, S., Wu, P., & Sharpless, K. B. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(11), 3291-3301. [Link]

  • Pisani, L., & Scilimati, A. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ChemMedChem, 11(11), 1172–1187. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2023). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 29(1), 2. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews, 18(2), 1045-1058. [Link]

  • Martis, G. J., & Poojary, B. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • Scilit. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

  • Royal Society of Chemistry. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

  • Frontiers. (n.d.). Covalent Chemical Tools for Profiling Post-Translational Modifications. [Link]

  • ResearchGate. (2023). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. [Link]

  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]

  • Chen, W., & Yao, S. Q. (2020). Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. Nature communications, 11(1), 996. [Link]

  • ResearchGate. (2025). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. [Link]

  • Wang, L. (2023). Biospecific Chemistry for Covalent Linking of Biomacromolecules. Accounts of chemical research, 56(15), 1989–2001. [Link]

  • National Institutes of Health. (n.d.). Advancing Protein Therapeutics through Proximity-Induced Chemistry. [Link]

  • ResearchGate. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. [Link]

  • Beletskaya, I. P., & Nenajdenko, V. G. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of organic chemistry, 84(24), 16095–16107. [Link]

Sources

Exploratory

Synthesis Route of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride: A Technical Guide for SuFEx Click Chemistry

Executive Summary (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (CAS: 2168252-85-3), also known as (3-bromoisoxazol-5-yl)methanesulfonyl fluoride, is an advanced heterocyclic building block utilized in modern drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (CAS: 2168252-85-3), also known as (3-bromoisoxazol-5-yl)methanesulfonyl fluoride, is an advanced heterocyclic building block utilized in modern drug discovery and materials science. Featuring an electrophilic sulfonyl fluoride moiety, it serves as a highly valuable precursor for click chemistry. This whitepaper details a robust, field-proven, four-step synthetic route designed for high yield, strict regioselectivity, and operational scalability.

Mechanistic Rationale & Pathway Design

SuFEx click chemistry, pioneered by the 1[1], relies on the unique thermodynamic stability of sulfonyl fluorides. Unlike sulfonyl chlorides, which are susceptible to premature hydrolysis and reduction, sulfonyl fluorides remain inert until activated by specific catalysts or nucleophiles (e.g., silyl ethers, amines)[2]. The integration of the 3-bromoisoxazole core provides an orthogonal vector for late-stage functionalization, such as Suzuki-Miyaura cross-coupling[3].

The synthesis is strategically divided into four stages to maximize chemoselectivity:

  • Regioselective Cycloaddition: The isoxazole ring is constructed via a4 between bromonitrile oxide and propargyl alcohol[4]. Biphasic aqueous conditions are employed to manage the instability of the nitrile oxide[5].

  • Dehydroxylative Bromination: Conversion of the primary alcohol to an alkyl bromide using phosphorus tribromide (PBr3) ensures a clean SN2 displacement without the difficult-to-remove phosphine oxide byproducts associated with Appel reactions.

  • Thioamidation & Oxidative Chlorination: Direct conversion of alkyl halides to sulfonyl chlorides often suffers from over-oxidation. By first forming an isothiouronium salt, the sulfur atom is primed for controlled 6 using N-chlorosuccinimide (NCS)[6].

  • SuFEx Activation (Fluorination): The final halogen exchange utilizes2[2]. The bifluoride anion provides a mildly acidic environment, which critically suppresses the competitive hydrolysis of the sulfonyl product back to the unreactive sulfonic acid.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of (3-Bromoisoxazol-5-yl)methanol
  • Causality & Design: Bromonitrile oxide is highly prone to dimerization into biologically inactive furoxan. Generating it in situ using a mild base in a biphasic system ensures the transient dipole is immediately trapped by the alkyne dipolarophile, driving the reaction toward the desired 3,5-disubstituted isoxazole[7].

  • Protocol:

    • Charge a reaction vessel with propargyl alcohol (1.5 equiv) and dibromoformaldoxime (1.0 equiv) in a 1:1 mixture of EtOAc and H2O.

    • Cool the biphasic mixture to 0 °C under vigorous stirring.

    • Add KHCO3 (2.0 equiv) portion-wise over 30 minutes. The mild base initiates the dehydrohalogenation of dibromoformaldoxime.

    • Allow the reaction to warm to ambient temperature and stir for 12 hours.

    • Validation: Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate. The crude product should show a distinct isoxazole C4-H proton singlet (~6.5 ppm) in 1H NMR. Purify via silica gel chromatography to isolate the target alcohol.

Step 2: Synthesis of 5-(Bromomethyl)-3-bromoisoxazole
  • Causality & Design: PBr3 facilitates a direct dehydroxylative bromination. The mildly acidic conditions generated during the reaction are well-tolerated by the electron-deficient isoxazole ring, avoiding the basic degradation pathways seen with other halogenating agents.

  • Protocol:

    • Dissolve (3-bromoisoxazol-5-yl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert atmosphere (N2).

    • Add PBr3 (0.4 equiv) dropwise via syringe to maintain the internal temperature below 5 °C.

    • Stir for 2 hours at room temperature.

    • Validation: Quench carefully with saturated aqueous NaHCO3 at 0 °C until gas evolution ceases (self-validating neutralization). Extract with DCM, dry, and concentrate to yield the bromomethyl intermediate.

Step 3: Synthesis of (3-Bromoisoxazol-5-yl)methanesulfonyl chloride
  • Causality & Design: The use of thiourea avoids the handling of highly volatile and toxic thiols. Subsequent oxidative chlorination with NCS/HCl is highly chemoselective, providing a controlled generation of electrophilic chlorine that prevents the over-oxidation of the heteroaromatic ring[8].

  • Protocol:

    • Isothiouronium Formation: Reflux 5-(bromomethyl)-3-bromoisoxazole (1.0 equiv) and thiourea (1.1 equiv) in absolute ethanol for 4 hours. Concentrate to dryness to yield the crude isothiouronium bromide salt.

    • Oxidative Chlorination: Suspend the crude salt in a 5:1 mixture of MeCN and 2M HCl. Cool to 0 °C.

    • Add NCS (3.0 equiv) in small portions, ensuring the temperature does not exceed 10 °C.

    • Stir for 1 hour.

    • Validation: Dilute with water and extract with EtOAc. Wash the organic layer extensively with cold water—this visually and chemically removes the highly water-soluble succinimide byproduct. Dry and concentrate. Crucial: Use the sulfonyl chloride immediately in the next step to prevent hydrolytic degradation.

Step 4: Synthesis of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride
  • Causality & Design: KHF2 acts as both the fluoride source and a buffer against basic hydrolysis. Standard KF can generate hydroxide ions in aqueous mixtures, destroying the sulfonyl chloride. KHF2 ensures high yields of the SuFEx-ready sulfonyl fluoride[2].

  • Protocol:

    • Dissolve the freshly prepared sulfonyl chloride (1.0 equiv) in a 1:1 mixture of MeCN and H2O.

    • Add KHF2 (2.0 equiv) in one portion at room temperature.

    • Stir vigorously for 4–6 hours. Monitor completion via TLC or GC-MS.

    • Extract the mixture with EtOAc. Wash with saturated NaHCO3 and brine, dry over MgSO4, and concentrate under reduced pressure.

    • Validation: Purify by short-path silica gel chromatography. The final product is validated by 19F NMR, which will display a characteristic highly deshielded sulfonyl fluoride peak (typically between +30 to +60 ppm depending on the solvent).

Quantitative Data & Yield Analysis

StepTransformationKey ReagentsReaction TimeTypical YieldPurification Method
1 [3+2] CycloadditionDibromoformaldoxime, Propargyl alcohol, KHCO312 h75–82%Silica Gel Chromatography
2 BrominationPBr3, DCM2 h85–90%Aqueous Workup
3 Thioamidation & Oxidative ChlorinationThiourea, EtOH; then NCS, HCl, MeCN4 h + 1 h65–70%Cold Water Wash / Extraction
4 Fluoride ExchangeKHF2, MeCN/H2O4–6 h88–95%Short-path Chromatography

Pathway Visualization

SynthesisRoute Start Dibromoformaldoxime + Propargyl Alcohol Step1 Step 1: [3+2] Cycloaddition (KHCO3, EtOAc/H2O) Start->Step1 Int1 (3-Bromoisoxazol-5-yl)methanol Step1->Int1 Step2 Step 2: Bromination (PBr3, DCM) Int1->Step2 Int2 5-(Bromomethyl)-3-bromoisoxazole Step2->Int2 Step3 Step 3: Oxidative Chlorination (Thiourea, then NCS/HCl) Int2->Step3 Int3 (3-Bromoisoxazol-5-yl)methanesulfonyl chloride Step3->Int3 Step4 Step 4: Fluoride Exchange (KHF2, MeCN/H2O) Int3->Step4 Product (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride Step4->Product

Fig 1: Four-step synthetic workflow for (3-bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride.

References

  • (3-bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride - Sigma-Aldrich - sigmaaldrich.com. Link

  • Building Blocks Catalogue February 2018 - namiki-s.co.jp. 3[3]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry - rhhz.net. 2[2]

  • Click Chemistry - Sharpless Lab - scripps.edu. 1[1]

  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - sigmaaldrich.com. Link

  • Sulfonyl halide synthesis by thiol oxyhalogenation using NBS/NCS - researchgate.net. 6[6]

  • Substituted 2,2'-bipyrroles and pyrrolylfurans via intermediate isoxazolylpyrroles - researchgate.net. 4[4]

  • 4,4-Difluorobutane-1-sulfonyl chloride - benchchem.com. 8[8]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - mdpi.com. 5[5]

  • 3-Bromo-5-(2-pyridyl)isoxazole - benchchem.com. 7[7]

Sources

Foundational

synthesis of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride

An In-depth Technical Guide to the Synthesis of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, re...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway for (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride, a novel heterocyclic compound with potential applications in drug discovery and chemical biology. The synthesis is strategically designed as a multi-step process, commencing with the versatile building block 3-bromo-5-(chloromethyl)isoxazole. Key transformations include nucleophilic substitution to introduce a sulfur moiety, oxidative chlorination to form the sulfonyl chloride intermediate, and a final halogen exchange to yield the target sulfonyl fluoride. This guide details the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations, supported by authoritative references.

Introduction and Strategic Overview

The 1,2-oxazole (isoxazole) scaffold is a privileged motif in medicinal chemistry, present in numerous biologically active compounds.[1][2] The introduction of a sulfonyl fluoride group imparts unique reactivity, enabling its use as a covalent probe or a building block in "click chemistry" applications, such as Sulfur(VI) Fluoride Exchange (SuFEx).[3][4] The target molecule, (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride, combines these features with a bromine atom at the 3-position, offering an additional site for further chemical elaboration through cross-coupling reactions.[1]

Given the absence of a direct reported synthesis for the target compound, this guide proposes a robust and logical four-step synthetic route, leveraging well-established chemical transformations. The chosen strategy prioritizes the use of readily accessible starting materials and high-yielding, scalable reactions.

The overall synthetic workflow is depicted below:

G A 3-Bromo-5-(chloromethyl)isoxazole B (3-Bromo-1,2-oxazol-5-yl)methanethiol A->B  Nucleophilic Substitution  (NaSH) C (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl chloride B->C  Oxidative Chlorination  (NaOCl) D (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride C->D  Halogen Exchange  (KF)

Figure 1: Proposed synthetic workflow for (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride.

Detailed Synthetic Protocols and Mechanistic Insights

Stage 1: Synthesis of (3-Bromo-1,2-oxazol-5-yl)methanethiol

The initial step involves the conversion of the C5-chloromethyl group of 3-bromo-5-(chloromethyl)isoxazole into a methanethiol. This is a standard nucleophilic substitution reaction where the chlorine atom, a good leaving group, is displaced by a hydrosulfide nucleophile.

Protocol:

  • To a stirred solution of 3-bromo-5-(chloromethyl)isoxazole (1.0 equiv.) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, add sodium hydrosulfide (NaSH) (1.2 equiv.) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction by carefully adding the mixture to ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude (3-bromo-1,2-oxazol-5-yl)methanethiol can be purified by column chromatography on silica gel.

Causality and Expertise: The choice of a polar aprotic solvent facilitates the SN2 reaction by solvating the cation (Na+) without strongly solvating the hydrosulfide anion, thus enhancing its nucleophilicity. Performing the initial addition at 0 °C helps to control any potential exothermicity of the reaction.

Stage 2: Synthesis of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Chloride

The second stage involves the oxidation of the newly installed thiol group to a sulfonyl chloride. A well-established and practical method for this transformation is the use of aqueous sodium hypochlorite.[3] This method avoids the use of gaseous chlorine, making it more amenable to standard laboratory settings.

Protocol:

  • Dissolve the (3-bromo-1,2-oxazol-5-yl)methanethiol (1.0 equiv.) in a mixture of acetonitrile and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (NaOCl, excess) to the stirred solution, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-bromo-1,2-oxazol-5-yl)methanesulfonyl chloride. This intermediate is often used in the next step without extensive purification due to its reactivity.

Mechanistic Insight: The oxidation of the thiol to the sulfonyl chloride proceeds through a series of oxidative steps involving the formation of sulfenic and sulfinic acid intermediates before the final chlorination.

Stage 3: Synthesis of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride

The final and crucial step is the conversion of the sulfonyl chloride to the more stable sulfonyl fluoride. This is a nucleophilic substitution at the sulfur center, where chloride is replaced by fluoride. A simple and effective method for this halogen exchange is the use of potassium fluoride in a biphasic water/acetone system.[5]

Protocol:

  • To a magnetically stirred suspension of potassium fluoride (KF) (2.0 equiv.) in acetone in a polypropylene bottle, add a solution of the crude (3-bromo-1,2-oxazol-5-yl)methanesulfonyl chloride (1.0 equiv.) in acetone.

  • Add water (2.0 equiv.) to the mixture.

  • Close the reaction vessel and stir vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by ¹⁹F NMR spectroscopy to confirm the formation of the sulfonyl fluoride and consumption of the sulfonyl chloride.

  • Upon completion, partition the reaction mixture between ethyl acetate and a 10% aqueous NaCl solution.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride.

Trustworthiness of the Protocol: The conversion of sulfonyl chlorides to sulfonyl fluorides is a well-documented and reliable transformation.[3][5][6] The use of a simple KF/water/acetone system is advantageous as it avoids the need for hazardous reagents or phase-transfer catalysts.[5]

Characterization Data (Predicted)

The following table summarizes the expected analytical data for the key compounds in the synthetic pathway.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm)Expected ¹⁹F NMR (δ, ppm)
3-Bromo-5-(chloromethyl)isoxazoleC₄H₃BrClNO212.43~4.7 (s, 2H, CH₂)N/A
(3-Bromo-1,2-oxazol-5-yl)methanethiolC₄H₄BrNOS226.05~3.8 (d, 2H, CH₂), ~2.0 (t, 1H, SH)N/A
(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl chlorideC₄H₃BrClNO₂S276.49~5.0 (s, 2H, CH₂)N/A
(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluorideC₄H₃BrFNO₂S260.04~5.1 (d, 2H, CH₂)~ +40 to +70 (t)

Safety and Handling

  • 3-Bromo-5-(chloromethyl)isoxazole: This is a halogenated heterocyclic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydrosulfide (NaSH): This reagent is corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle in a well-ventilated fume hood.

  • Sodium Hypochlorite (NaOCl): This is a strong oxidizing agent and is corrosive. Avoid contact with skin and eyes.

  • Sulfonyl Chlorides: These compounds are reactive and moisture-sensitive. They can be lachrymatory. Handle in a fume hood.

  • Potassium Fluoride (KF): This is a toxic and corrosive solid. Avoid inhalation of dust and contact with skin.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide outlines a plausible and scientifically grounded synthetic route for the novel compound (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride. By leveraging established and reliable chemical transformations, this multi-step synthesis provides a clear pathway for researchers in medicinal chemistry and drug development to access this promising building block. The detailed protocols and mechanistic insights are intended to facilitate the successful synthesis and further exploration of the chemical and biological properties of this and related compounds.

References

  • MDPI. (2021, July 8). Synthetic Routes to Arylsulfonyl Fluorides.
  • Comptes Rendus de l'Académie des Sciences. (2024, July 11). Direct ring fluorination of 3-substituted 5-(1,3-dioxane)
  • PMC. (n.d.). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.
  • ResearchGate. (2025, August 7). Synthesis and biological evaluation of (3-aryl-1,2-oxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates as antioxidant and antimicrobial agents.
  • ACS Publications. (2023, March 15).
  • BenchChem. (n.d.). 3-Bromo-5-(chloromethyl)
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • BenchChem. (n.d.).
  • RSC Publishing. (2022, December 6).
  • PubMed. (2016, February 15). Synthesis and biological evaluation of novel 5-hydroxylaminoisoxazole derivatives as lipoxygenase inhibitors and metabolism enhancing agents.
  • ResearchGate. (2025, August 7). Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles | Request PDF.
  • (n.d.). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line.
  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • PMC. (2014). The synthetic and therapeutic expedition of isoxazole and its analogs.
  • BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 3-Bromo-5-(chloromethyl)isoxazole.
  • PMC - NIH. (2019, May 7).
  • ResearchGate. (n.d.). (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)....
  • Enamine. (n.d.). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.
  • (2021, March 11). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.

Sources

Exploratory

Bifunctional Precision in Covalent Drug Discovery: A Technical Guide to (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride

Executive Summary In the rapidly evolving landscape of covalent drug discovery and bioconjugation, the demand for modular, highly selective, and stable electrophiles is paramount. (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of covalent drug discovery and bioconjugation, the demand for modular, highly selective, and stable electrophiles is paramount. (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride , registered under CAS Number 2168252-85-3 [1][2], represents a masterclass in bifunctional reagent design.

As an application scientist focused on library synthesis and probe development, I rely on this molecule because it elegantly solves a fundamental synthetic challenge: achieving orthogonal reactivity on a single compact scaffold. It combines a methanesulfonyl fluoride handle—a premier hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[3]—with a 3-bromo-isoxazole core, a privileged pharmacophore primed for palladium-catalyzed cross-coupling. This guide deconstructs the physicochemical properties, mechanistic causality, and validated experimental workflows for utilizing this advanced building block.

Physicochemical Profiling

To effectively utilize this compound in both organic and aqueous-organic solvent systems, one must understand its baseline metrics. The data below summarizes its core structural and physical properties[1][4].

Table 1: Physicochemical and Structural Properties

PropertyValue
Chemical Name (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride
Common Synonyms (3-Bromoisoxazol-5-yl)methanesulfonyl fluoride[1]
CAS Registry Number 2168252-85-3[2]
Molecular Formula C₄H₃BrFNO₃S[1]
Molecular Weight 244.04 g/mol [5]
Monoisotopic Mass 242.9001 Da[4]
InChIKey XJFWKJWFKCXTAT-UHFFFAOYSA-N[1]

Mechanistic Insights: The SuFEx Hub and Orthogonal Reactivity

The Causality of the Sulfonyl Fluoride "Sleeping Beauty"

Historically, medicinal chemists relied on sulfonyl chlorides (-SO₂Cl) to synthesize sulfonamides. However, sulfonyl chlorides are notoriously indiscriminant; they are highly electrophilic and rapidly hydrolyze in aqueous media, leading to poor yields in late-stage functionalization.

By substituting chlorine with fluorine, the resulting sulfonyl fluoride (-SO₂F) becomes a "sleeping beauty" electrophile[6]. The S–F bond is uniquely stable to thermolysis, reduction, and aqueous hydrolysis due to the strong electrostatic stabilization of the S(VI) center and the poor leaving-group ability of fluoride under neutral conditions. It remains completely inert until specifically activated by a strong nucleophile (such as a primary amine) in the presence of a complementary base, or via specialized catalysis[3][6].

The S_N2-Type SuFEx Mechanism

For aliphatic sulfonyl fluorides like (3-bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride, the reaction with amines does not proceed via a traditional addition-elimination pathway. Instead, computational and kinetic studies demonstrate it proceeds via an S_N2-like transition state [3][7].

The causality behind the requirement for a strong complementary base (such as DBU or BEMP) is twofold:

  • Nucleophile Activation: The base deprotonates the incoming primary amine, dramatically increasing its nucleophilicity.

  • Barrier Lowering: This enhanced nucleophilicity is required to overcome the high activation barrier of the stable S–F bond, pushing the reaction through the S_N2 transition state to expel the fluoride ion and form the stable sulfonamide linkage[3].

The 3-Bromoisoxazole Pharmacophore

The 1,2-oxazole (isoxazole) ring is a bioisostere for amides and esters, frequently utilized to improve the metabolic stability of drug candidates. The bromine atom at the C3 position is electronically decoupled from the C5-methanesulfonyl fluoride. This allows for orthogonal late-stage functionalization . A chemist can perform a Suzuki-Miyaura coupling at the C3-bromo position under aqueous basic conditions without inadvertently hydrolyzing the robust -SO₂F group.

Visualizing the Bifunctional Workflow

The following diagrams illustrate the orthogonal utility of the molecule and the precise atomic flow of the SuFEx click mechanism.

MolecularUtility Compound (3-Bromo-1,2-oxazol-5-yl) methanesulfonyl fluoride SuFEx -CH2SO2F Handle (SuFEx Click Hub) Compound->SuFEx Bromo 3-Bromo Handle (Cross-Coupling Hub) Compound->Bromo Sulfonamide Stable Sulfonamide Linkage SuFEx->Sulfonamide Base/Catalyst Biaryl C3-Functionalized Isoxazole Bromo->Biaryl Suzuki Coupling Amine Primary/Secondary Amine (Nucleophile) Amine->Sulfonamide Boronic Aryl Boronic Acid (Pd Catalyst) Boronic->Biaryl

Caption: Bifunctional reactivity map of (3-bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride.

Mechanism RSO2F Sulfonyl Fluoride R-CH2-SO2F TS Transition State S_N2-like geometry RSO2F->TS Nu Nucleophile R'-NH2 Nu->TS Attack on S(VI) Base Base DBU / BEMP Base->TS Deprotonation Product Sulfonamide R-CH2-SO2-NH-R' TS->Product HF Byproduct [Base-H]+ F- TS->HF

Caption: S_N2-type mechanism of SuFEx click chemistry for aliphatic methanesulfonyl fluorides.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are built into the workflow to confirm causality at each step.

Protocol 1: SuFEx Click Coupling with a Primary Amine

This protocol leverages the SuFEx handle while leaving the 3-bromo group intact for downstream applications.

  • Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve (3-bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (1.0 equiv, 0.5 mmol) in anhydrous acetonitrile (MeCN, 2.5 mL).

  • Nucleophile Addition: Add the desired primary amine (1.2 equiv, 0.6 mmol) to the stirring solution.

  • Base Activation: Dropwise, add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv, 0.75 mmol). Causality checkpoint: The addition of DBU deprotonates the amine, initiating the S_N2 displacement. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor via LC-MS or TLC (typically 2–4 hours). The -SO₂F starting material is highly UV-active and will cleanly convert to the more polar sulfonamide.

  • Workup: Once complete, quench the reaction with saturated aqueous NH₄Cl (5 mL) to neutralize the DBU. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure sulfonamide.

Protocol 2: Orthogonal Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the extreme stability of the -SO₂F group by functionalizing the C3-bromo position under aqueous basic conditions.

  • Preparation: To a microwave vial, add (3-bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (1.0 equiv, 0.5 mmol), an aryl boronic acid (1.2 equiv, 0.6 mmol), and K₂CO₃ (2.0 equiv, 1.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.025 mmol).

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/Water (4:1 v/v, 3.0 mL). Causality checkpoint: Degassing is critical to prevent oxidative quenching of the Pd(0) active catalytic species.

  • Reaction: Seal the vial and heat to 80 °C for 6 hours.

  • Validation: Analyze an aliquot via LC-MS. The mass spectrum will show the addition of the aryl group at the C3 position, while the molecular weight will confirm the strict retention of the -SO₂F moiety (no hydrolysis to sulfonic acid).

  • Workup: Cool to room temperature, dilute with water (5 mL), and extract with Dichloromethane (3 × 5 mL). Dry and concentrate the organics, followed by silica gel purification.

References

  • SuFEx Mechanism & SN2 Dynamics Title: Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles Source: ACS Omega (2020) URL:[Link]

  • Foundational SuFEx Click Chemistry Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition (2014) URL:[Link]

Sources

Foundational

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The pursuit of novel ther...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of novel therapeutic agents has led to a renaissance in the field of covalent inhibitors, molecules capable of forming a permanent bond with their biological targets. This strategy can offer significant advantages in potency, duration of action, and the ability to target historically "undruggable" proteins.[1][2][3] This guide focuses on the putative mechanism of action of a specific, targeted covalent inhibitor: (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride. While this compound is not extensively characterized in existing literature, its structure allows for a mechanistically predictive analysis based on well-established principles of covalent drug action. We will deconstruct the molecule into its core components—the reactive "warhead" and the target-directing "scaffold"—to propose a detailed mechanism of action. Furthermore, this whitepaper provides a comprehensive, field-proven experimental framework for researchers to validate this proposed mechanism, from initial target identification to precise binding site mapping.

Deconstructing the Molecular Architecture

The therapeutic action of a covalent inhibitor is dictated by the interplay between its reactive group and its guiding structure.[2] In (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride, these roles are fulfilled by two distinct chemical moieties.

The "Warhead": Methanesulfonyl Fluoride

The methanesulfonyl fluoride (-CH₂SO₂F) group is the molecule's reactive engine. It belongs to a privileged class of electrophiles known as sulfur(VI) fluorides, which are increasingly utilized in chemical biology and drug discovery.[4][5]

  • Reactivity Profile: Unlike many covalent warheads that show a strong preference for cysteine residues, sulfonyl fluorides are uniquely versatile. They can form stable covalent bonds with a broader range of nucleophilic amino acid side chains, including the hydroxyl groups of serine, threonine, and tyrosine , the amine of lysine , and the imidazole of histidine .[4][6][7] This versatility significantly expands the landscape of potential protein targets.

  • Mechanism of Covalent Modification: The reaction proceeds via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. The sulfur atom is highly electrophilic and susceptible to nucleophilic attack from an amino acid side chain within a protein's binding pocket. This attack displaces the fluoride ion, a stable leaving group, to form a highly stable sulfonate ester or sulfonamide linkage with the protein, effectively causing irreversible inhibition.[7]

The "Scaffold": 3-Bromo-1,2-oxazole

If the warhead is the payload, the 3-bromo-1,2-oxazole moiety is the guidance system. This heterocyclic scaffold is responsible for directing the molecule to its specific biological target and orienting the warhead for efficient reaction.

  • Role of the Isoxazole Ring: The isoxazole ring is a common motif in medicinal chemistry, valued for its metabolic stability and ability to engage in various non-covalent interactions.[8][9][10][11] It can act as a bioisostere for other functional groups and can form hydrogen bonds or other polar interactions within a protein binding site, contributing to the initial, reversible binding step that precedes covalent modification.

  • Influence of the Bromo Substituent: The bromine atom at the 3-position is not merely a synthetic handle. Its electron-withdrawing nature influences the electronic properties of the isoxazole ring. Furthermore, it can participate in halogen bonding—a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains—which can significantly enhance binding affinity and selectivity.

The Proposed Two-Step Mechanism of Covalent Inhibition

Based on established kinetic models for covalent inhibitors, (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is predicted to act via a two-step mechanism.[12][13]

  • Step 1: Reversible Binding. The inhibitor (I) first associates with the target protein (E) to form a reversible, non-covalent complex (E·I). This initial binding is driven by the interactions of the 3-bromo-1,2-oxazole scaffold with the target's binding site. The affinity of this step is defined by the inhibition constant, Kᵢ.

  • Step 2: Irreversible Covalent Bonding. Once the inhibitor is properly positioned within the binding pocket, the nucleophilic residue of the protein attacks the electrophilic sulfur center of the sulfonyl fluoride warhead. This results in the formation of a stable, covalent bond, yielding the irreversibly inactivated enzyme (E-I). The rate of this chemical step is defined by the constant kᵢₙₐ꜀ₜ.

The overall efficiency of the inhibitor is therefore a function of both how tightly it binds (Kᵢ) and how quickly it reacts (kᵢₙₐ꜀ₜ).

Two-Step Covalent Inhibition E_I E + I (Enzyme + Inhibitor) EI_complex E·I (Reversible Complex) E_I->EI_complex k_on / k_off (Ki = k_off / k_on) EI_covalent E-I (Covalent Adduct) EI_complex->EI_covalent k_inact (Irreversible)

Caption: Proposed two-step mechanism of action for a covalent inhibitor.

A Strategic Framework for Experimental Validation

To move from a predicted mechanism to empirical proof, a structured, multi-stage experimental approach is required. The following protocols outline a robust workflow for characterizing a novel covalent probe like (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride.

Stage 1: Target Identification via Chemoproteomics

The first critical step is to identify which protein(s) the compound binds to in a complex biological system. Activity-Based Protein Profiling (ABPP) is the gold standard for this purpose.[3]

Causality Behind Experimental Choice: A tagged version of the inhibitor allows it to act as a "fishing hook." By pulling out the hook, we can identify exactly which protein(s) it has caught, providing a direct and unbiased view of its molecular targets within the native proteome.

ABPP Workflow cluster_synthesis Probe Synthesis cluster_exp Experiment cluster_analysis Analysis Probe Synthesize Alkyne-tagged (3-Bromo-1,2-oxazol-5-yl) methanesulfonyl fluoride Lysate Incubate Probe with Cell Lysate or Intact Cells Probe->Lysate Click Click Chemistry: Attach Biotin-Azide Lysate->Click Enrich Streptavidin Enrichment of Biotinylated Proteins Click->Enrich Digest On-Bead Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Protein Identification (Database Search) LCMS->Identify

Caption: Experimental workflow for target identification using ABPP.

Protocol: Target Identification using ABPP

  • Probe Synthesis: Synthesize an analog of the parent compound featuring a terminal alkyne handle. This handle is small and generally does not interfere with binding but allows for subsequent chemical ligation.

  • Proteome Labeling: Incubate the alkyne-tagged probe with a relevant cell lysate or with intact cells for a defined period. Include a DMSO vehicle control and a competition control with an excess of the untagged parent compound.

  • Click Chemistry: Lyse cells (if treated intact). Add copper(I) catalyst, a suitable ligand (e.g., TBTA), and a biotin-azide reporter tag to the lysate. Allow the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to proceed, which selectively attaches biotin to the probe-labeled proteins.

  • Protein Enrichment: Add streptavidin-coated agarose or magnetic beads to the lysate. The high affinity of the biotin-streptavidin interaction will selectively capture the probe-bound proteins.

  • Washing: Thoroughly wash the beads with stringent buffers (e.g., high salt, urea, SDS) to remove non-specifically bound proteins.

  • Digestion & Mass Spectrometry: Perform on-bead tryptic digestion of the captured proteins. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control and whose enrichment is competed away by the parent compound. These are high-confidence targets.

Stage 2: Biochemical Characterization of Target Inhibition

Once a target is identified and purified, its interaction with the inhibitor must be quantified.

Causality Behind Experimental Choice: Measuring enzyme kinetics provides quantitative proof of inhibition and reveals its nature. Time- and concentration-dependent assays are essential to distinguish a reversible inhibitor from an irreversible, covalent one.

Protocol: Kinetic Analysis of Irreversible Inhibition

  • Determine IC₅₀: Perform a standard enzyme assay with varying concentrations of the inhibitor to determine its half-maximal inhibitory concentration (IC₅₀). This provides a measure of potency.

  • Assess Time-Dependency: Pre-incubate the target enzyme with a fixed concentration of the inhibitor for varying lengths of time (e.g., 0 to 60 minutes) before initiating the enzymatic reaction by adding the substrate. A progressive decrease in activity over time is a hallmark of covalent inhibition.

  • Determine kᵢₙₐ꜀ₜ and Kᵢ: Measure the observed rate of inactivation (kₒᵦₛ) at multiple inhibitor concentrations. Plot kₒᵦₛ versus the inhibitor concentration [I]. In a simple two-step model, this plot will be hyperbolic, fitting to the equation: kₒᵦₛ = (kᵢₙₐ꜀ₜ[I]) / (Kᵢ + [I]). This allows for the determination of the maximal inactivation rate (kᵢₙₐ꜀ₜ) and the initial binding affinity (Kᵢ).

  • Confirm Irreversibility: Treat the enzyme with the inhibitor, then remove the excess unbound inhibitor by rapid dilution ("jump dilution") or dialysis. If the enzyme's activity does not recover, the inhibition is effectively irreversible.

Table 1: Summary of Key Kinetic Parameters

ParameterDescriptionExperimental Value
IC₅₀ Concentration for 50% inhibition at a fixed time point.e.g., 150 nM
Kᵢ Dissociation constant for the initial non-covalent binding step.e.g., 1.2 µM
kᵢₙₐ꜀ₜ Maximal rate constant for covalent bond formation.e.g., 0.05 s⁻¹
kᵢₙₐ꜀ₜ/Kᵢ Second-order rate constant; overall efficiency of the inhibitor.e.g., 41,667 M⁻¹s⁻¹
Stage 3: Pinpointing the Covalent Binding Site

The final step is to identify the exact amino acid residue that the inhibitor modifies.

Causality Behind Experimental Choice: Mass spectrometry can measure the mass of proteins and their peptide fragments with extremely high precision. A covalent modification adds the mass of the inhibitor to a specific peptide, creating a "mass signature" that can be unambiguously identified, providing definitive proof of the binding event and its location.

Binding Site Mapping cluster_prep Sample Preparation cluster_analysis MS Analysis Incubate Incubate Purified Protein with Inhibitor Digest Denature, Reduce, Alkylate, & Digest (Trypsin) Incubate->Digest LCMS1 LC-MS Analysis: Identify Mass-Shifted Peptide Digest->LCMS1 LCMS2 Targeted MS/MS: Fragment Modified Peptide LCMS1->LCMS2 Identify Sequence Analysis: Pinpoint Modified Residue LCMS2->Identify

Caption: Workflow for identifying the covalent binding site via mass spectrometry.

Protocol: Peptide Mapping Mass Spectrometry

  • Labeling: Incubate the purified target protein with a 5- to 10-fold molar excess of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride until near-complete inactivation is achieved. Run a parallel DMSO control.

  • Denaturation and Digestion: Denature the protein (e.g., with urea or guanidine-HCl), reduce disulfide bonds (DTT), and alkylate free cysteines (iodoacetamide). Remove reagents and digest the protein into smaller peptides using a specific protease, typically trypsin.

  • LC-MS Analysis: Analyze the resulting peptide mixture using LC-MS. Compare the chromatograms of the inhibitor-treated sample and the control sample. Search for a new peptide peak in the treated sample whose mass corresponds to a theoretical tryptic peptide plus the mass of the inhibitor fragment (minus the fluorine atom).

  • Tandem MS (MS/MS) Analysis: Subject the identified mass-shifted peptide ion to fragmentation (e.g., via collision-induced dissociation).

  • Data Analysis: Analyze the fragmentation pattern (the MS/MS spectrum). The resulting "b" and "y" fragment ions will allow for the sequencing of the peptide and the unambiguous identification of the specific amino acid residue carrying the mass modification.

Conclusion

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride represents a rationally designed covalent probe. Its mechanism of action is confidently predicted to proceed through a two-step process involving initial reversible binding, guided by the 3-bromo-1,2-oxazole scaffold, followed by the irreversible formation of a covalent sulfonyl-protein adduct via its versatile methanesulfonyl fluoride warhead. This guide provides not only the theoretical underpinnings of this mechanism but also a rigorous, practical, and self-validating experimental roadmap. By following the proposed workflows for target discovery, kinetic characterization, and binding site mapping, researchers can thoroughly elucidate the molecular pharmacology of this and other novel covalent inhibitors, paving the way for their potential development as next-generation therapeutics.

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  • MDPI. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia. [Link]

  • Zanco, S. M., et al. (2023). View of Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Journal of Advanced Pharmacy and Health Research. [Link]

  • Battula, V. R., et al. (2017). Synthesis and biological evaluation of (3-aryl-1,2-oxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates as antioxidant and antimicrobial agents. Journal of the Serbian Chemical Society. [Link]

  • Jones, L. H., et al. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. ACS Chemical Biology. [Link]

Sources

Exploratory

The Bifunctional Hub: (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride in Modular Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the demand for modular, highly predictable, and orthogonal synthetic building blocks is paramount. (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the demand for modular, highly predictable, and orthogonal synthetic building blocks is paramount. (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (CAS: 2168252-85-3) has emerged as a premier bifunctional hub. By marrying the profound stability and selective reactivity of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry with the robust carbon-carbon bond-forming capabilities of palladium-catalyzed cross-coupling, this single molecule offers two independent vectors for late-stage functionalization.

This technical guide dissects the mechanistic causality behind its orthogonal reactivity, provides self-validating experimental protocols, and establishes a framework for deploying this isoxazole hub in the synthesis of complex pharmacophores.

Mechanistic Foundations of Orthogonal Reactivity

The strategic value of (3-bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride lies in the electronic isolation of its two reactive sites. Researchers can dictate the sequence of functionalization—either SuFEx followed by cross-coupling, or vice versa—without cross-talk.

The SuFEx Handle: Methanesulfonyl Fluoride

Introduced by K. Barry Sharpless and colleagues in 2014, SuFEx is recognized as the next generation of click chemistry[1]. Unlike sulfonyl chlorides, which are highly susceptible to hydrolysis and reduction, S(VI)-F bonds possess extraordinary thermodynamic stability. The high bond dissociation energy of the S-F bond ensures that the sulfonyl fluoride remains inert under standard physiological and synthetic conditions[1].

Reactivity is exclusively unlocked via specific activation. When exposed to a strong, sterically hindered base like Barton's base (BTMG) or a bifluoride catalyst, the activation barrier is lowered, allowing for an SN2-type substitution by nucleophiles (phenols or primary amines)[2]. The reaction is thermodynamically driven by the formation of highly stable S-O or S-N bonds and the expulsion of the fluoride ion.

The Cross-Coupling Handle: 3-Bromoisoxazole

The isoxazole core is a privileged bioisostere for amides and esters. The bromine atom at the C3 position acts as a classic electrophilic handle for transition metal-catalyzed cross-coupling[3]. Because the isoxazole ring is electron-deficient, oxidative addition of Palladium(0) into the C3-Br bond is highly favored. This enables Suzuki-Miyaura, Stille, and Sonogashira couplings to introduce diverse aryl, heteroaryl, or alkynyl substituents[3]. The orthogonal nature of this handle means that Pd-catalyzed conditions do not cleave the S(VI)-F bond, preserving the SuFEx handle for subsequent derivatization.

Orthogonal_Workflow Core (3-Bromo-1,2-oxazol-5-yl) methanesulfonyl fluoride SuFEx SuFEx Click Chemistry (BTMG, Phenol/Amine) Core->SuFEx Pathway A Suzuki Suzuki-Miyaura Coupling (Pd-cat, Ar-B(OH)2) Core->Suzuki Pathway B Product1 3-Bromo-isoxazole Sulfonate/Sulfonamide SuFEx->Product1 Product2 3-Aryl-isoxazole Methanesulfonyl fluoride Suzuki->Product2 Product1->Suzuki Orthogonal Coupling Final Fully Functionalized Isoxazole Derivative Product1->Final Product2->SuFEx Orthogonal Click Product2->Final

Fig 1: Orthogonal functionalization pathways of the bifunctional isoxazole hub.

Quantitative Data & Reaction Parameters

To facilitate experimental design, the following table summarizes the optimized parameters for engaging each reactive handle independently.

Reaction TypePrimary HandleOptimal Catalyst/ReagentTypical TempTimeYield RangeKey IPC Metric
Accelerated SuFEx -CH₂SO₂FBTMG (10-20 mol%), HMDS25 °C (RT)5 - 30 min85 - 99%Loss of ¹⁹F NMR signal (~ +50 ppm)
Amine SuFEx -CH₂SO₂FDBU (1.5 equiv)25 °C - 50 °C2 - 12 h70 - 90%LCMS: [M+H]⁺ shift (product mass)
Suzuki-Miyaura 3-BromoPd(dppf)Cl₂ (5 mol%), K₂CO₃80 °C - 100 °C4 - 8 h75 - 95%TLC: UV-active spot shift (polarity)
Sonogashira 3-BromoPd(PPh₃)₄, CuI, Et₃N60 °C6 - 12 h65 - 85%LCMS: Disappearance of Br isotopes

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating, meaning the chemical causality of the reagents ensures high fidelity, and the in-process controls (IPCs) provide definitive proof of transformation.

Protocol A: Accelerated SuFEx Click Reaction (S-O Bond Formation)

This protocol utilizes "Accelerated SuFEx" conditions, which leverage a synergistic catalytic system to achieve rapid coupling[4].

Causality of Reagents: 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) is chosen over standard bases because its extreme steric bulk prevents it from acting as a nucleophile, restricting its role to a pure proton-acceptor/H-bond activator. Hexamethyldisilazane (HMDS) is added as a transient silylating agent. BTMG drives the in situ silylation of the phenol by HMDS; the resulting silyl ether then rapidly attacks the sulfonyl fluoride, driven by the immense thermodynamic stability of the evolving Si-F byproduct[4].

Step-by-Step Procedure:

  • Preparation: In an oven-dried vial under N₂, dissolve (3-bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (1.0 equiv) and the target phenol (1.05 equiv) in anhydrous acetonitrile (0.2 M).

  • Activation: Add HMDS (1.0 equiv) followed by BTMG (0.2 equiv, 20 mol%).

  • Reaction: Stir at room temperature. The reaction is typically highly exothermic and completes within 5 to 15 minutes.

  • Self-Validation (IPC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LCMS. The starting material mass (M+H 244/246) must be completely consumed. Alternatively, ¹⁹F NMR will show the complete disappearance of the characteristic -SO₂F peak.

  • Quench & Isolate: Quench the reaction with 0.1 M HCl (to neutralize BTMG and hydrolyze any unreacted silyl ethers). Extract with EtOAc. The organic layer contains the pure sulfonate product.

SuFEx_Mechanism A R-SO2F (Sulfonyl Fluoride) D Transition State [Ar-O-S(O)2-R...F...HBTMG]+ A->D B Ar-OH (Phenol) C BTMG Catalyst (Deprotonation/Activation) B->C C->D H-bond activation E R-SO2-O-Ar (Stable Sulfonate) D->E -[BTMGH]+F-

Fig 2: BTMG-catalyzed SuFEx transition state and S-O bond formation.

Protocol B: Suzuki-Miyaura Cross-Coupling of the Isoxazole Core

Once the SuFEx linkage is established (or prior to it), the 3-bromo position can be functionalized[3].

Causality of Reagents: Pd(dppf)Cl₂ is selected as the pre-catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and preventing catalyst deactivation—a common issue with electron-deficient heteroaryls like isoxazoles. K₂CO₃ is used as an aqueous base to convert the boronic acid into a highly nucleophilic boronate complex, which is essential for the transmetalation step.

Step-by-Step Procedure:

  • Preparation: Charge a Schlenk flask with the 3-bromo-isoxazole intermediate (1.0 equiv), aryl boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration.

  • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 4–8 hours.

  • Self-Validation (IPC): Monitor by TLC (Hexanes/EtOAc). The starting material (containing the heavy bromine atom) will typically run higher than the cross-coupled product. LCMS will confirm the loss of the characteristic 1:1 bromine isotope pattern (M / M+2).

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. The aqueous layer effectively partitions the inorganic salts and unreacted boronic acid away from the target product. Pass the organic layer through a short silica plug to remove residual palladium.

Strategic Applications in Medicinal Chemistry

The deployment of (3-bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride drastically accelerates hit-to-lead optimization. By treating the molecule as a central hub, medicinal chemists can generate vast libraries of compounds using split-and-pool synthesis.

For instance, reacting the SuFEx handle with a library of 50 diverse phenols, followed by cross-coupling the 3-bromo handle with 50 diverse boronic acids, yields a 2,500-member library of highly functionalized isoxazoles in just two synthetic steps. Because the isoxazole ring frequently acts as a bioisostere for peptide bonds or carboxylic acids, this specific scaffold is highly prized in the development of kinase inhibitors, COX-2 inhibitors, and HSP90 inhibitors.

References

  • 3-Bromo-5-(2-pyridyl)isoxazole | Benchchem Benchchem
  • SuFEx as a new generation of click chemistry: synthesis and development of linkers EurekAlert! (Science China Press)
  • Accelerated SuFEx Click Chemistry For Modular Synthesis N
  • Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles ACS Omega

Sources

Foundational

Structural Analysis and Application of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride in Covalent Drug Discovery

Executive Summary The advent of targeted covalent inhibitors (TCIs) has revolutionized modern pharmacochemistry, shifting the paradigm from reversible binding to irreversible target engagement. At the forefront of this s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of targeted covalent inhibitors (TCIs) has revolutionized modern pharmacochemistry, shifting the paradigm from reversible binding to irreversible target engagement. At the forefront of this shift is Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Within this domain, (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (CAS: 2168252-85-3) emerges as a highly versatile, dual-functional scaffold [1].

This technical guide provides an in-depth analysis of its molecular architecture, spectroscopic properties, and its strategic utility in chemical biology. By combining a stable yet conditionally reactive methanesulfonyl fluoride "warhead" with a cross-coupling-ready 3-bromoisoxazole core, this molecule serves as a premier building block for activity-based protein profiling (ABPP) and lead optimization.

Molecular Architecture & Structural Analysis

The structural elegance of (3-bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride lies in its orthogonal reactivity. The molecule (C₄H₃BrFNO₃S, Monoisotopic mass: 242.9001 Da) partitions into two distinct functional hemispheres:

  • The 3-Bromoisoxazole Core: The 1,2-oxazole (isoxazole) ring provides a rigid, heteroaromatic framework that frequently acts as a bioisostere for amides or phenyl rings in medicinal chemistry. The bromine atom at the C3 position is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for extensive Structure-Activity Relationship (SAR) exploration without disturbing the sulfur(VI) center.

  • The Methanesulfonyl Fluoride Group (-CH₂-SO₂F): Located at the C5 position, this group is the engine of SuFEx chemistry. Unlike highly electrophilic and water-sensitive sulfonyl chlorides, the S-F bond is thermodynamically stable and resistant to spontaneous hydrolysis under physiological conditions. It requires either strong base catalysis (e.g., DBU) or proximity-driven enzymatic environments to undergo nucleophilic substitution, making it an ideal "latent" electrophile for targeting specific Tyrosine, Lysine, or Histidine residues [2].

Reactivity Compound (3-Bromo-1,2-oxazol-5-yl) methanesulfonyl fluoride Isoxazole 3-Bromoisoxazole Core (Cross-Coupling) Compound->Isoxazole Pd-Catalyzed Coupling Sulfonyl Methanesulfonyl Fluoride (SuFEx Click Chemistry) Compound->Sulfonyl Nucleophilic Attack Target1 Lead Optimization (SAR Expansion) Isoxazole->Target1 Diversification Target2 Covalent Probe (Target Identification) Sulfonyl->Target2 Bioconjugation

Diagram 1: Dual orthogonal reactivity pathways of the 3-bromoisoxazole SuFEx scaffold.

Quantitative Spectroscopic Data

Accurate structural characterization is critical before deploying this compound in biological assays. The unique electronic environment of the fluorine atom bonded to a sulfur(VI) center provides a distinct ¹⁹F NMR signature, which is the gold standard for monitoring SuFEx reaction kinetics.

Table 1: Expected Spectroscopic Parameters for Structural Validation

Analytical MethodTarget Nucleus / IonExpected Signal / Shift RangeDiagnostic Significance
¹⁹F NMR Fluorine (-SO₂F )+50.0 to +60.0 ppm (singlet)Confirms intact S-F bond. Disappears upon successful SuFEx conjugation.
¹H NMR Isoxazole C4-H ~ 6.8 - 7.0 ppm (singlet)Validates the integrity of the heteroaromatic ring.
¹H NMR Methylene (-CH₂ -)~ 4.7 - 5.0 ppm (doublet, JHF ≈ 4-6 Hz)Confirms the linker between the isoxazole and the sulfonyl group.
¹³C NMR Isoxazole C 3-Br~ 140 - 145 ppmIdentifies the halogenated carbon, critical for cross-coupling tracking.
LC-MS (ESI+) [M+H]⁺m/z 243.9 & 245.9 (1:1 ratio)Confirms exact mass and the presence of the Bromine isotope pattern (⁷⁹Br/⁸¹Br).
FT-IR S=O stretch1410 cm⁻¹ & 1200 cm⁻¹Characteristic asymmetric and symmetric stretching of the sulfonyl group.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, any protocol utilizing (3-bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride must be self-validating. The following methodologies detail the causality behind each experimental choice.

Protocol A: SuFEx-Mediated Protein Bioconjugation

This protocol leverages the proximity-driven reactivity of the methanesulfonyl fluoride group to covalently modify a target protein [3].

Causality & Logic: The reaction is performed at slightly alkaline pH (7.4–8.0) to increase the nucleophilicity of target Tyrosine or Lysine residues by shifting them closer to their pKa, facilitating the displacement of the fluoride ion. DMSO is used as a co-solvent to maintain the solubility of the hydrophobic isoxazole probe without denaturing the target protein.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve (3-bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride in anhydrous DMSO to create a 10 mM stock solution. Caution: Ensure anhydrous conditions to prevent premature, albeit slow, hydrolysis.

  • Protein Equilibration: Dilute the target protein to a final concentration of 10 µM in 50 mM HEPES buffer (pH 7.8) containing 150 mM NaCl.

  • Incubation: Add the probe stock to the protein solution to achieve a final probe concentration of 100 µM (10-fold molar excess). Keep the final DMSO concentration 2% (v/v) to prevent protein precipitation. Incubate at 25°C for 2 to 12 hours.

  • Quenching & Validation (Self-Validation Step): Quench the reaction by adding a massive excess of a competitive nucleophile (e.g., 10 mM hydroxylamine) or by rapid buffer exchange via spin columns. Validate target engagement by running an intact protein LC-MS. A successful conjugation will show a mass shift of +222.9 Da (Mass of probe minus HF).

Protocol B: LC-MS/MS Peptide Mapping for Site Identification

Once intact mass confirms covalent binding, the exact residue modified must be identified.

  • Denaturation & Digestion: Denature the conjugated protein using 8M Urea, reduce disulfide bonds with 10 mM DTT (30 min, 37°C), and alkylate with 20 mM Iodoacetamide (30 min, dark). Dilute urea to < 2M and digest with Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Desalting: Clean the peptide mixture using C18 ZipTips to remove salts that cause ion suppression in MS.

  • Tandem Mass Spectrometry: Analyze the peptides via nanoLC-MS/MS. Set the search algorithm (e.g., MaxQuant or Mascot) to look for a variable modification of +222.90 Da on Tyrosine, Lysine, and Histidine residues.

Workflow Step1 1. Reagent Preparation (Probe in DMSO, Target in Buffer) Step2 2. Protein Incubation (pH 7.4 - 8.0, 25°C) Step1->Step2 Add 10-50 eq Probe Step3 3. LC-MS/MS Analysis (Intact Mass & Peptide Mapping) Step2->Step3 Quench & Trypsin Digest Step4 4. Structural Validation (Identify Modified Tyr/Lys/His) Step3->Step4 Data Processing Condition SuFEx Proximity-Driven Reactivity Condition->Step2

Diagram 2: Step-by-step workflow for SuFEx bioconjugation and MS validation.

Applications in Covalent Drug Discovery

The unique properties of (3-bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride make it an exceptional starting point for modern drug discovery pipelines.

By utilizing the 3-bromo position, medicinal chemists can perform late-stage functionalization. For instance, Suzuki coupling with various aryl boronic acids allows for the rapid generation of a library of sulfonyl fluoride-containing molecules. These libraries can be screened phenotypically. Because the -SO₂F group is largely inert to cellular nucleophiles (like glutathione) until it binds specifically to a protein pocket, it acts as a "silent" warhead. Upon specific binding, the proximity effect drastically lowers the activation energy required for fluoride displacement, resulting in a covalent bond with the target protein. This mechanism has been successfully utilized to validate targets like DcpS and other phase II metabolic enzymes in complex cellular environments [3].

References

  • K. B. Sharpless et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry". Angewandte Chemie International Edition, 2014. Available at:[Link]

  • Lyn Jones. "Sulfonyl Fluoride Chemistry for Target Validation, Identification and Other Applications in Chemical Biology". World Preclinical Congress 2015 Brochure. Available at:[Link]

Exploratory

A Comprehensive Technical Guide to the Spectroscopic Characterization of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride

Abstract (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (CAS No. 2168252-85-3) is a specialized heterocyclic compound featuring a unique combination of a brominated isoxazole ring and a methanesulfonyl fluoride moiety...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (CAS No. 2168252-85-3) is a specialized heterocyclic compound featuring a unique combination of a brominated isoxazole ring and a methanesulfonyl fluoride moiety.[1] This structure suggests its potential utility as a versatile building block in medicinal chemistry and chemical biology, particularly in the design of covalent inhibitors or chemical probes, leveraging the reactivity of the sulfonyl fluoride group.[2] This guide provides a comprehensive framework for the definitive spectroscopic characterization of this molecule. It is designed for researchers, analytical chemists, and drug development professionals who require a robust methodology for structural verification and purity assessment. This document moves beyond a simple data sheet by detailing the theoretical basis for predicted spectral features, providing field-proven experimental protocols for data acquisition, and outlining an integrated workflow for unambiguous structural elucidation.

Molecular Structure and Spectroscopic Overview

A thorough characterization of any novel or specialized chemical entity is foundational to its application. For (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride, a multi-technique spectroscopic approach is not just recommended but essential for unambiguous structural confirmation.

Chemical Structure and Key Functional Groups

The molecule's structure integrates several key functionalities, each with distinct spectroscopic signatures:

  • 3-Bromo-1,2-oxazole Ring: A five-membered aromatic heterocycle. The bromine atom at position 3 and the substitution at position 5 leave a single proton at position 4, providing a clear diagnostic signal in ¹H NMR. The carbon atoms of the ring will be distinguishable in ¹³C NMR.

  • Methanesulfonyl Fluoride Moiety (-CH₂SO₂F): This group is central to the molecule's potential reactivity. The methylene (-CH₂-) bridge provides signals in both ¹H and ¹³C NMR, while the sulfonyl fluoride (-SO₂F) group is directly observable via ¹⁹F NMR and exhibits strong, characteristic stretching vibrations in Infrared (IR) spectroscopy.

Caption: Molecular Structure of the Target Compound.

Rationale for Spectroscopic Technique Selection

The chosen analytical techniques provide complementary information, ensuring a comprehensive and self-validating characterization:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides the definitive map of the molecule's carbon-hydrogen framework and directly confirms the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition with high precision and reveals the characteristic isotopic signature of bromine.

  • Infrared (IR) Spectroscopy: Identifies key functional groups by detecting their characteristic vibrational frequencies, such as the potent S=O and S-F bonds.

Predicted Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be simple and highly informative. Two key signals are expected.

  • Causality of Signal Prediction: The isoxazole ring is aromatic, and its sole proton (at C4) will appear as a sharp singlet in a region typical for heterocyclic protons. The methylene protons, being adjacent to the strongly electron-withdrawing sulfonyl fluoride group, will be significantly deshielded and appear as another sharp singlet further downfield.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Isoxazole Proton6.5 - 7.0Singlet (s)1HH-4
Methylene Protons4.5 - 5.0Singlet (s)2H-CH₂ SO₂F
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms in the molecule.

  • Causality of Signal Prediction: The chemical shifts of the isoxazole carbons (C3, C4, C5) are predicted based on published data for substituted isoxazoles.[3][4] The carbon bonded to bromine (C3) will be shifted relative to a non-halogenated equivalent. The methylene carbon will be influenced by the adjacent sulfonyl group.

Predicted SignalChemical Shift (δ, ppm)Assignment
Heterocyclic Carbon155 - 165C5 (attached to -CH₂SO₂F)
Heterocyclic Carbon145 - 155C3 (attached to Br)
Heterocyclic Carbon100 - 110C4
Methylene Carbon50 - 60C H₂SO₂F
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a crucial and highly sensitive technique for confirming the presence and integrity of the sulfonyl fluoride moiety.[5][6]

  • Causality of Signal Prediction: The chemical environment of the fluorine atom in a sulfonyl fluoride group is distinct. Based on data for structurally similar aryl and heteroaryl sulfonyl fluorides, a single resonance is expected in a well-defined chemical shift window.[7] The absence of adjacent protons or fluorine atoms means this signal will appear as a sharp singlet.

Predicted SignalChemical Shift (δ, ppm)MultiplicityAssignment
Sulfonyl Fluoride+60 to +70Singlet (s)-SO₂F

Note: ¹⁹F NMR chemical shifts are referenced relative to CFCl₃ (0.00 ppm). Positive values indicate downfield shifts.[8]

High-Resolution Mass Spectrometry (HRMS)

HRMS is indispensable for confirming the elemental composition and identifying the molecule unambiguously.

  • Causality of Signal Prediction: The key diagnostic feature will be the isotopic pattern of the molecular ion [M]⁺ or its protonated adduct [M+H]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), two peaks of nearly equal intensity separated by approximately 2 Da will be observed. High-resolution analysis will allow the measured mass to be matched to the calculated exact mass, confirming the elemental formula C₄H₃BrFNO₃S.

ParameterPredicted ValueRationale
Molecular Formula C₄H₃BrFNO₃SBased on structure.[1]
Calculated Exact Mass ~242.9028 u (for [M(⁷⁹Br)+H]⁺)For the most abundant isotopes.
Isotopic Pattern M, M+2 peaks in ~1:1 ratioCharacteristic signature of one bromine atom.
Key Fragments Loss of SO₂F, loss of BrCommon fragmentation pathways for such structures.
Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and effective method for confirming the presence of key functional groups.[9]

  • Causality of Signal Prediction: The sulfonyl group (-SO₂-) has two very strong and characteristic stretching vibrations.[10] The carbon-halogen and sulfur-fluorine bonds will also produce strong absorptions in the fingerprint region of the spectrum.[11]

Wavenumber (cm⁻¹)IntensityAssignment
1420 - 1460StrongAsymmetric S=O Stretch (-SO₂F)
1210 - 1250StrongSymmetric S=O Stretch (-SO₂F)
1600 - 1650MediumC=N Stretch (Isoxazole ring)
800 - 850StrongS-F Stretch
550 - 650StrongC-Br Stretch

Experimental Protocols for Data Acquisition

The following protocols are designed to yield high-quality, unambiguous data. They represent a self-validating system where the results from one technique corroborate the others.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Prep Dissolve ~5-10 mg of sample in appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep->NMR Acquire Data MS HRMS (ESI-TOF) (Positive/Negative Mode) Prep->MS Acquire Data IR FT-IR (ATR) (Solid or Film) Prep->IR Acquire Data Process Process & Analyze Spectra (Chemical Shifts, m/z, Frequencies) NMR->Process MS->Process IR->Process Compare Compare with Predictions & Literature Data Process->Compare Confirm Confirm Structure & Assess Purity Compare->Confirm

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution.

  • Instrument Setup: Utilize a spectrometer with a minimum field strength of 400 MHz. Tune and match the appropriate probes for ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Co-add at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set a spectral width of approximately 240 ppm.

    • Use a relaxation delay of 2-3 seconds.

    • Co-add a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise, particularly for quaternary carbons.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Set the spectral width to encompass the expected chemical shift range (e.g., from +100 to -250 ppm).

    • Use an appropriate external or internal standard if precise chemical shift referencing is required.[6]

    • Co-add at least 64 scans.

  • Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference all spectra to the residual solvent peak (for ¹H and ¹³C) or a known standard (for ¹⁹F).

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol, optionally with 0.1% formic acid to promote protonation ([M+H]⁺).[12]

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution capabilities.[13]

  • Acquisition:

    • Calibrate the instrument immediately prior to analysis using a known calibration standard to ensure high mass accuracy (< 5 ppm).

    • Infuse the sample solution directly or via liquid chromatography (LC) injection.

    • Acquire data in both positive and negative ion modes to observe all possible adducts.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the molecular ion cluster.

    • Confirm the characteristic M/M+2 isotopic pattern for bromine.

    • Use the instrument software to calculate the elemental composition from the measured exact mass of the monoisotopic peak. Compare this with the theoretical formula C₄H₃BrFNO₃S.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As the compound is likely a solid or oil, Attenuated Total Reflectance (ATR) is the most convenient method. Place a small amount of the neat sample directly onto the ATR crystal.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum (plotted as % Transmittance or Absorbance vs. Wavenumber in cm⁻¹) should be analyzed for the presence of the key vibrational bands outlined in Section 2.5.

Conclusion

The structural elucidation of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride requires a synergistic application of modern spectroscopic techniques. This guide establishes a robust framework for this process, grounded in the fundamental principles of each analytical method and supported by data from analogous chemical structures. By following the detailed protocols and comparing acquired data against the predicted spectral features—particularly the unique singlets in the ¹H and ¹⁹F NMR spectra, the bromine isotopic pattern in the mass spectrum, and the strong sulfonyl stretches in the IR spectrum—researchers can achieve an unambiguous and confident characterization of this valuable chemical entity.

References

  • Vertex AI Search. (n.d.). 19F NMR Reference Standards.
  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Molecules.
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  • Sigma-Aldrich. (n.d.). (3-bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride.
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Foundational

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride Authored by: Gemini, Senior Application Scientist Abstract (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity Profile of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride

Authored by: Gemini, Senior Application Scientist

Abstract

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is a bifunctional reagent of significant interest in chemical biology and drug discovery. This molecule uniquely combines a versatile synthetic handle—the 3-bromoisoxazole moiety—with a powerful covalent warhead, the methanesulfonyl fluoride group. This guide provides a comprehensive analysis of the molecule's reactivity profile, exploring the distinct and synergistic chemical behaviors of its core components. We delve into the strategic applications of the bromoisoxazole for scaffold elaboration via cross-coupling reactions and the utility of the sulfonyl fluoride for targeted covalent modification of proteins through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This document serves as a technical resource for researchers aiming to leverage this reagent's dual reactivity in the design of sophisticated chemical probes and covalent inhibitors.

Introduction and Molecular Overview

The strategic design of small molecules for drug development and chemical biology often requires the integration of multiple functionalities. (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride emerges as a prime example of such a scaffold. It features two key reactive centers with largely orthogonal reactivity, allowing for a modular approach to synthesis and application.

  • The 3-Bromoisoxazole Core: This unit serves as a robust platform for diversification. The bromine atom at the 3-position is amenable to a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or alkyl substituents.[1][2] The isoxazole ring itself is a stable aromatic heterocycle found in numerous bioactive compounds, prized for its role in modulating physicochemical properties and engaging in specific binding interactions.[3][4]

  • The Methanesulfonyl Fluoride Warhead: The methanesulfonyl fluoride (-CH₂SO₂F) group is a contemporary covalent warhead. It is notably stable under many synthetic conditions and in biological media, yet it can be "activated" by proximity to nucleophilic amino acid residues within a protein's binding pocket.[5][6] This "click chemistry" type reaction, known as SuFEx, forms highly stable covalent bonds with residues like lysine, tyrosine, and histidine, offering a powerful tool for developing targeted covalent inhibitors.[5][7]

This guide will dissect the reactivity of each functional group, provide field-proven protocols, and illustrate the strategic considerations for employing this molecule in complex synthetic and biological applications.

Physicochemical Properties

A summary of the key properties of the title compound is presented below.

PropertyValueSource
CAS Number 2168252-85-3
Linear Formula C₄H₃BrFNO₃S
Molecular Weight 244.04 g/mol Calculated
InChI Key XJFWKJWFKCXTAT-UHFFFAOYSA-N

Reactivity Profile of the 3-Bromoisoxazole Moiety

The C-Br bond at the 3-position of the isoxazole ring is the primary site for synthetic elaboration. Its reactivity is characteristic of heteroaryl halides and is significantly influenced by the electronic nature of the isoxazole ring.

Transition Metal-Catalyzed Cross-Coupling Reactions

The most powerful application of the 3-bromo-isoxazole unit is its participation in cross-coupling reactions. This allows for the late-stage introduction of molecular complexity, a highly desirable feature in library synthesis for drug discovery.

Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. Palladium-based catalysts are most common. Ligands such as phosphines (e.g., PPh₃, SPhos) are chosen to stabilize the palladium center and facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid/ester in Suzuki coupling and for other coupling variants.

  • Suzuki-Miyaura Coupling: This is arguably the most versatile method for forming C-C bonds. The 3-bromoisoxazole can be coupled with a wide range of aryl- and heteroarylboronic acids or esters. This reaction is highly reliable for creating biaryl or heteroaryl-aryl structures.[1][2][8]

  • Sonogashira Coupling: Reaction with terminal alkynes under palladium/copper catalysis provides access to 3-alkynylisoxazoles, which are valuable intermediates for further transformations or as final products.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the 3-bromoisoxazole with primary or secondary amines, providing access to 3-aminoisoxazole derivatives. While direct amination of 3-bromoisoxazoles can sometimes be challenging, related strategies involving addition-elimination on activated isoxazoline precursors have also been developed.[9]

Suzuki_Coupling_Workflow start (3-Bromo-1,2-oxazol-5-yl) methanesulfonyl fluoride process Suzuki-Miyaura Cross-Coupling start->process reagents R-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) reagents->process product (3-Aryl-1,2-oxazol-5-yl) methanesulfonyl fluoride process->product

Workflow for Suzuki-Miyaura cross-coupling.
Isoxazole Ring Chemistry

The isoxazole ring is generally stable to many reaction conditions, including those used for cross-coupling. However, its weak N-O bond makes it susceptible to cleavage under specific, often reductive, conditions.[3][4] This reactivity can be exploited to unmask other functional groups, such as β-hydroxy ketones or enaminones, making the isoxazole a useful synthetic intermediate.[3][4] For applications where the isoxazole is part of the final pharmacophore, these harsh reductive conditions should be avoided.

Reactivity Profile of the Methanesulfonyl Fluoride Moiety

The sulfonyl fluoride group is the key to the molecule's application as a covalent modifier of biomolecules. Its reactivity is governed by the principles of SuFEx chemistry.

The SuFEx Reaction and Covalent Inhibition

The sulfur atom in a sulfonyl fluoride is highly electrophilic, but the S-F bond is remarkably stable compared to other sulfonyl halides (e.g., S-Cl).[7][10] It is generally resistant to hydrolysis and attack by weak nucleophiles. However, when a potent nucleophile, such as the side chain of a lysine (ε-amino group) or tyrosine (phenolic hydroxyl), is positioned in close proximity—as within the binding site of a target protein—it can attack the sulfur center, displacing the fluoride ion.[5][6]

This "proximity-induced" reactivity is the cornerstone of its use as a covalent warhead. It minimizes off-target reactions while ensuring potent and irreversible inhibition of the intended target. The resulting sulfonamide or sulfonate ester bond is exceptionally stable.[5]

Covalent_Inhibition_Mechanism reagent R-SO₂F complex [Reagent···Protein Complex] (Proximity-Induced) reagent->complex protein Protein-Lys-NH₂ protein->complex attack Nucleophilic Attack complex->attack [1] product Protein-Lys-NH-SO₂-R (Stable Covalent Adduct) attack->product [2] leaving_group F⁻ attack->leaving_group

Mechanism of proximity-induced covalent inhibition.
Orthogonality and Strategic Considerations

A key feature of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is the orthogonal reactivity of its two functional groups. The conditions required for palladium-catalyzed cross-coupling (base, mild heat) typically do not activate the sulfonyl fluoride for reaction. Conversely, the nucleophilic attack on the sulfonyl fluoride does not affect the C-Br bond.

This allows for a powerful two-stage strategy:

  • Scaffold Elaboration: Use the 3-bromo position to synthesize a library of analogues with diverse substituents, optimizing for binding affinity and selectivity to the target protein.

  • Covalent Warhead Engagement: Once an optimized scaffold is identified, the pre-installed sulfonyl fluoride warhead can form a covalent bond with a nearby nucleophilic residue, converting a reversible binder into a potent, irreversible inhibitor.

Experimental Protocols

The following protocols are provided as illustrative examples for the key transformations discussed. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling an arylboronic acid to the 3-bromoisoxazole core.

Self-Validation: The success of the reaction is validated by monitoring the consumption of the starting material (e.g., by TLC or LC-MS) and characterization of the purified product (e.g., by ¹H NMR, ¹³C NMR, and HRMS) to confirm the formation of the new C-C bond.

Methodology:

  • Reaction Setup: To a flame-dried reaction vial, add (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add an aqueous solution of a base, such as 2M Na₂CO₃ (3.0 equiv).

  • Reaction Execution: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Covalent Modification of a Model Nucleophile (N-acetyl-L-lysine)

This protocol demonstrates the reactivity of the sulfonyl fluoride warhead with a model amino acid nucleophile.

Self-Validation: Covalent modification can be confirmed by LC-MS analysis, observing the disappearance of the starting materials and the appearance of a new peak corresponding to the mass of the covalent adduct.

Methodology:

  • Stock Solutions: Prepare a stock solution of (3-Aryl-1,2-oxazol-5-yl)methanesulfonyl fluoride (synthesized in Protocol 1) in a suitable organic solvent like DMSO (e.g., 10 mM). Prepare a stock solution of N-acetyl-L-lysine in an aqueous buffer (e.g., 100 mM in 50 mM HEPES, pH 8.0).

  • Reaction Incubation: In a microcentrifuge tube, combine the N-acetyl-L-lysine solution with the sulfonyl fluoride compound to achieve final concentrations in the low millimolar to high micromolar range.

  • Time-Course Analysis: Incubate the reaction mixture at room temperature or 37 °C. At various time points (e.g., 0, 1, 4, 24 hours), quench a small aliquot of the reaction mixture by diluting it into a solution containing 0.1% formic acid.

  • Analysis: Analyze the quenched samples by LC-MS to monitor the formation of the sulfonamide adduct over time.

Safety and Handling

  • Halogenated Compounds: (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is a halogenated organic compound and should be handled with care. Assume it is toxic and an irritant.[11]

  • Sulfonyl Fluorides: While more stable than other sulfonyl halides, sulfonyl fluorides are reactive electrophiles. Methanesulfonyl fluoride itself is a corrosive chemical and a potent cholinesterase inhibitor.[12][13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Disposal: Dispose of all waste containing this reagent in accordance with local regulations for halogenated organic waste, typically via high-temperature incineration by a licensed facility.[11]

Conclusion

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is a highly valuable building block for modern chemical biology and medicinal chemistry. Its dual-reactivity profile, characterized by a synthetically versatile 3-bromo-isoxazole handle and a proximity-activated sulfonyl fluoride warhead, enables a modular and powerful approach to the design of targeted covalent inhibitors. By understanding the distinct reactivity of each component and the conditions under which they can be selectively addressed, researchers can unlock the full potential of this reagent to create novel and potent molecular tools.

References

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  • Sigma-Aldrich. (3-bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride. Sigma-Aldrich.
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Exploratory

An In-depth Technical Guide to the Safe Handling of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride

For Researchers, Scientists, and Drug Development Professionals Executive Summary: A Molecule Demanding Respect (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is a specialized chemical reagent, likely utilized in synt...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Molecule Demanding Respect

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is a specialized chemical reagent, likely utilized in synthetic chemistry and drug discovery for its unique combination of reactive sites. Its structure, comprising a bromo-oxazole heterocycle and a highly reactive methanesulfonyl fluoride moiety, suggests a high potential for both utility and hazard. The primary risks associated with this compound are inferred from its components: the high electrophilicity and reactivity of the sulfonyl fluoride group, the potential for toxicity and irritation from the bromo-oxazole ring, and the general hazards associated with organobromine compounds. This guide provides a framework for the safe handling, storage, and disposal of this compound, emphasizing a proactive and informed approach to risk mitigation.

Hazard Analysis: A Triad of Risk

The hazard profile of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is best understood by dissecting its three main structural components: the sulfonyl fluoride group, the oxazole ring, and the bromine substituent.

2.1. The Sulfonyl Fluoride Moiety: The Primary Driver of Reactivity and Toxicity

The methanesulfonyl fluoride group is the most significant contributor to the compound's hazardous properties. Sulfonyl fluorides are known to be highly reactive and toxic.

  • Extreme Reactivity: The sulfur-fluorine bond in sulfonyl fluorides is highly polarized, rendering the sulfur atom exceptionally electrophilic. This makes the compound highly susceptible to nucleophilic attack. It will react vigorously, and potentially violently, with water, alcohols, amines, and other nucleophiles.[1][2] This reactivity is the basis for its utility in "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry, but also a primary source of handling risk.[3]

  • Corrosivity and Severe Burns: Upon contact with moisture, such as on the skin, in the eyes, or in the respiratory tract, (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is expected to hydrolyze, releasing hydrofluoric acid (HF) and methanesulfonic acid.[1] This can cause severe chemical burns, which may have a delayed onset, particularly with weak hydrofluoric acid exposure.[1]

  • High Acute Toxicity: Analogs such as methanesulfonyl fluoride are fatal if swallowed, inhaled, or in contact with skin.[4] Inhalation can cause chemical burns to the respiratory tract, potentially leading to fatal spasms, inflammation, and pulmonary edema.[1]

2.2. The Bromo-Oxazole Core: Flammability and Irritation

The oxazole ring system and the bromine substituent introduce additional hazards.

  • Flammability: Oxazole itself is a highly flammable liquid.[5] While the subject compound is a solid, it should be kept away from heat, sparks, and open flames.[5][6]

  • Eye and Skin Irritation: Oxazole derivatives are known to cause serious eye damage and skin irritation.[5][7]

  • Toxicity of Organobromine Compounds: Organobromine compounds can act as alkylating agents and have been implicated as hormone disruptors.[8] Some are known to be toxic and carcinogenic.[9][10][11]

Prudent Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential when working with (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride.

3.1. Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All manipulations of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: A readily accessible and recently tested safety shower and eyewash station are mandatory in the immediate work area.[12]

3.2. Personal Protective Equipment (PPE): Essential Barrier Protection

The following table outlines the minimum required PPE for handling (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride.

Body PartPPE RecommendationRationale and Best Practices
Eyes/Face Chemical splash goggles and a full-face shield.[12]Protects against splashes and potential violent reactions. Standard safety glasses are insufficient.
Hands Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[13]Double-gloving is recommended. Gloves must be inspected for integrity before each use and disposed of immediately after contamination.
Body A flame-resistant lab coat, supplemented with a chemical-resistant apron.Protects against spills and splashes.
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be available for emergency situations.[14]Routine use should be dictated by a site-specific risk assessment.
Footwear Closed-toe, chemical-resistant shoes.[15]Protects against spills.

3.3. Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh in a Contained Manner prep_setup->handle_weigh handle_transfer Transfer with Care handle_weigh->handle_transfer handle_reaction Perform Reaction Under Inert Atmosphere handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of as Hazardous Waste cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride.

Storage and Stability

Proper storage is critical to maintaining the integrity of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride and preventing hazardous situations.

  • Moisture Sensitivity: This compound is expected to be highly sensitive to moisture.[16] Store in a tightly sealed container in a desiccator or under a dry, inert atmosphere (e.g., nitrogen or argon).[16]

  • Temperature: Store in a cool, dry, and well-ventilated area, away from sources of heat and ignition.[17]

  • Incompatible Materials: Avoid contact with water, strong bases, oxidizing agents, and alcohols.[4]

Emergency Procedures: Preparedness is Key

5.1. Spill Response

A decision tree for responding to a spill of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is presented below.

G spill Spill Occurs is_major Is the spill large or uncontained? spill->is_major evacuate Evacuate the area and call emergency services is_major->evacuate Yes is_trained Are you trained and equipped to handle the spill? is_major->is_trained No get_help Seek assistance from trained personnel is_trained->get_help No cleanup Contain and clean up the spill using appropriate materials is_trained->cleanup Yes decontaminate Decontaminate the area cleanup->decontaminate report Report the incident decontaminate->report

Caption: Spill Response Decision Tree.

For small spills, cautiously cover with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.[18] Scoop the mixture into a sealed container for disposal as hazardous waste. Ventilate the area thoroughly after cleanup.

5.2. First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Waste Disposal

All waste containing (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[6] Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is a valuable research chemical that requires a high degree of caution and respect. By understanding its potential hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. The principles of chemical safety—vigilance, preparedness, and a thorough understanding of the materials at hand—are paramount.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride as a Covalent Chemical Probe

Audience: Researchers, scientists, and drug development professionals. Disclaimer: Specific experimental data and established protocols for (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride are not widely available in th...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data and established protocols for (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride are not widely available in the current scientific literature. The following application notes and protocols are based on the well-established principles and methodologies for aryl- and alkyl-sulfonyl fluorides used in chemical biology and proteomics.[1] These should be considered a starting point for the development of specific assays, and optimization is required for each specific application.

Introduction: The Power of Covalent Probes

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride belongs to the sulfonyl fluoride (SF) class of chemical probes. These probes are powerful tools in chemical biology and drug discovery, primarily functioning as covalent modifiers of proteins.[2][3] The sulfonyl fluoride moiety is a privileged electrophilic "warhead" capable of forming stable covalent bonds with a variety of nucleophilic amino acid residues, including tyrosine, lysine, serine, and histidine, directly within protein binding sites.[3]

Unlike more traditional covalent probes that target the uniquely nucleophilic cysteine, SF probes offer a broader targeting scope.[2][3] This reactivity is highly dependent on the protein's local environment; the reaction is significantly accelerated by the proximity and orientation of the probe within a binding pocket, a phenomenon known as "proximity-enhanced reactivity".[3] This feature makes SF probes exceptionally powerful for identifying novel drug targets, mapping binding sites, and developing selective covalent inhibitors.[3][4]

The (3-Bromo-1,2-oxazol-5-yl)methane scaffold of this particular probe may confer unique physicochemical properties and binding specificities. The isoxazole ring is a common moiety in biologically active compounds, known to enhance physical-chemical characteristics and contribute to a range of pharmacological activities.[5][6][7] The bromine atom can further influence binding interactions and reactivity. These application notes provide a comprehensive guide for researchers to characterize and utilize (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride for target identification and validation.

Mechanism of Action

The sulfonyl fluoride group acts as an electrophilic trap for nucleophilic amino acid residues. The sulfur atom is highly electron-deficient and susceptible to nucleophilic attack. When the probe is bound within a protein's active or binding site, a suitably positioned nucleophilic residue (e.g., the hydroxyl group of tyrosine or the amine group of lysine) attacks the sulfur atom. This results in the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond, covalently linking the probe to the protein.[8]

Mechanism_of_Action Covalent Modification by Sulfonyl Fluoride cluster_reactants Reactants cluster_intermediate Binding & Transition State cluster_products Products Probe (R-SO2F) (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride Protein Protein-Nu-H (e.g., Tyr-OH, Lys-NH2) Binding [Protein-Nu-H • R-SO2F] Non-covalent Binding Complex Protein->Binding Binding Covalent_Adduct Protein-Nu-SO2-R Covalent Adduct Binding->Covalent_Adduct Nucleophilic Attack (Proximity-Enhanced) HF H-F Hydrogen Fluoride

Caption: Covalent modification of a protein nucleophile by the sulfonyl fluoride probe.

Core Protocols

3.1. Safety, Handling, and Storage

Sulfonyl fluorides are reactive electrophiles and should be handled with care.[9][10]

  • Handling: Always handle the compound in a well-ventilated chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[12] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from moisture and light.[11][13] The sulfonyl fluoride moiety is susceptible to hydrolysis.[13] It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

  • Solubility: Prepare a concentrated stock solution (e.g., 10-100 mM) in anhydrous dimethyl sulfoxide (DMSO). Determine the solubility in aqueous buffers used for experiments to avoid precipitation.

3.2. Protocol: In Vitro Protein Labeling

This protocol is designed to determine if the probe covalently modifies a purified protein of interest.

Materials:

  • (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride

  • Purified target protein (e.g., 1 mg/mL in a suitable buffer like PBS or HEPES, pH 7.4)

  • Anhydrous DMSO

  • SDS-PAGE materials (gels, running buffer, loading dye)

  • Coomassie stain or fluorescent protein stain

  • Intact protein mass spectrometry setup (optional, but recommended)

Procedure:

  • Prepare Probe Stock: Prepare a 100X stock solution of the probe in anhydrous DMSO (e.g., 10 mM for a 100 µM final concentration).

  • Labeling Reaction: In a microcentrifuge tube, combine the purified protein with the probe. A typical starting point is a 10-fold molar excess of the probe to the protein.

    • Test Reaction: 45 µL of protein solution (e.g., 1 mg/mL) + 0.5 µL of 100X probe stock.

    • Control Reaction: 45 µL of protein solution + 0.5 µL of DMSO.

  • Incubation: Incubate the reactions at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.

  • Quenching (Optional): The reaction can be quenched by adding a reducing agent like DTT or by denaturation with SDS-PAGE loading buffer.

  • Analysis by SDS-PAGE:

    • Add 15 µL of 4X SDS-PAGE loading buffer to each 45 µL reaction.

    • Boil samples at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run according to standard procedures.

    • Stain the gel to visualize protein bands. A covalent modification may result in a slight mass shift, though this is often not resolvable by SDS-PAGE. The primary purpose here is to confirm protein integrity.

  • Analysis by Mass Spectrometry (Definitive Method):

    • For a more precise analysis, desalt the reaction mixture using a suitable method (e.g., C4 ZipTip).

    • Analyze the intact protein by LC-MS. A successful covalent modification will result in a mass increase corresponding to the molecular weight of the probe minus hydrogen fluoride (HF). For this probe (MW: 244.04), the expected mass addition is approximately 224.0 Da.

3.3. Protocol: Cell-Based Target Engagement

This protocol uses a competitive profiling approach to identify cellular targets of the probe. It requires a tagged version of the probe (e.g., with an alkyne or azide handle for click chemistry).

ABPP_Workflow Activity-Based Protein Profiling (ABPP) Workflow Labeling Incubate with Alkyne-Tagged Probe Click Click Chemistry Reaction (Add Biotin-Azide, CuSO4, Ligand) Labeling->Click Enrichment Enrich Biotinylated Proteins (Streptavidin Beads) Click->Enrichment Wash Wash Beads to Remove Non-specific Binders Enrichment->Wash Digestion On-Bead Tryptic Digestion Wash->Digestion LCMS LC-MS/MS Analysis of Peptides Digestion->LCMS Analysis Database Search & Target Identification LCMS->Analysis

Caption: A typical workflow for ABPP using an alkyne-tagged sulfonyl fluoride probe.[1]

Materials:

  • Alkyne-tagged version of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride

  • Cultured cells

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Click chemistry reagents: Biotin-Azide tag, Copper(II) sulfate (CuSO₄), ligand (e.g., TBTA), reducing agent (e.g., TCEP)

  • Streptavidin-agarose beads

  • Reagents for proteomics sample preparation (Urea, DTT, Iodoacetamide, Trypsin)

  • LC-MS/MS instrumentation

Procedure:

  • Lysate Preparation: Harvest and lyse cells. Clarify the lysate by centrifugation and normalize the protein concentration (typically 1-2 mg/mL).[3]

  • Probe Incubation: Treat the cell lysate with the alkyne-tagged probe (e.g., 10-50 µM final concentration) for 1 hour at room temperature. Include a DMSO vehicle control.[1][3]

  • Click Chemistry: To the labeled lysate, add the click chemistry reagents in sequence: Biotin-Azide, TCEP, TBTA, and finally CuSO₄ to initiate the reaction.[3] Incubate for 1 hour at room temperature.

  • Protein Enrichment: Add streptavidin-agarose beads to the reaction mixture and incubate to capture the biotin-tagged proteins.

  • Sample Preparation for MS:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead reduction, alkylation, and tryptic digestion of the captured proteins.[1]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Search the mass spectrometry data against a protein database to identify the proteins that were covalently labeled by the probe. Quantitative proteomics methods can be used to compare probe-treated samples to DMSO controls to identify specific targets with high confidence.

Data Interpretation & Quantitative Summary

ParameterIn Vitro LabelingCell-Based ProfilingRationale / Notes
Probe Concentration 1-100 µM (1-10x molar excess over protein)1-50 µMHigher concentrations in vitro ensure labeling. Lower concentrations in situ minimize off-target effects.
Incubation Time 30 min - 4 hours30 min - 2 hoursShould be optimized. Longer times may increase off-target labeling and compound degradation.
Temperature 25°C - 37°C37°C (for live cells) or 25°C (for lysate)Physiological temperature is used for cell-based assays to maintain protein activity.
pH 7.2 - 8.07.2 - 7.4 (Physiological)Reactivity of nucleophilic residues like lysine and tyrosine is pH-dependent. Slightly basic pH can enhance reactivity.
Primary Readout Intact Protein Mass Shift (LC-MS)Peptide Identification & Quantification (LC-MS/MS)Mass spectrometry provides definitive evidence of covalent modification and target identity.

Troubleshooting

ProblemPossible CauseSuggested Solution
No protein labeling observed in vitro. Probe is not reactive with the target.Confirm probe integrity. Test against a different protein known to be reactive with SF probes. Increase probe concentration or incubation time.
Probe has degraded (hydrolyzed).Use fresh, anhydrous DMSO for stock solutions. Aliquot and store properly at -80°C.
Incorrect buffer conditions (pH too low).Increase the pH of the reaction buffer to 7.5-8.0 to deprotonate nucleophilic residues.
High background in proteomics experiment. Probe concentration is too high.Perform a dose-response experiment to find the optimal probe concentration that balances on-target labeling with off-target effects.
Insufficient washing of streptavidin beads.Increase the number and stringency of wash steps (e.g., include low concentrations of SDS in wash buffers).
Non-specific binding to beads.Pre-clear the lysate with empty beads before adding the probe-labeled lysate to the streptavidin beads.

References

  • Zhang, M., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. [Link]

  • Kelly, J. W., et al. (2019). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society. [Link]

  • van der Hoorn, R. A., et al. (2013). Chemical Proteomics With Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. ChemBioChem. [Link]

  • Akhtar, T., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Journal of Fluorine Chemistry. [Link]

  • Grimster, N. P., et al. (2023). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Accounts of Chemical Research. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2023). Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Methanesulfonyl fluoride. Wikipedia. [Link]

  • Sharpless, K. B., et al. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. [Link]

  • Roda, G., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]

  • Methodology to Access Sulfonyl Fluorides. (2023). Purdue University Graduate School. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). International Journal of Molecular Sciences. [Link]

  • Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent. (2022). ACS Omega. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals. [Link]

  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2022). ChemistrySelect. [Link]

  • Shokat, K. M., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Proceedings of the National Academy of Sciences. [Link]

  • Targeted sulfur(VI) fluoride exchange-mediated covalent modification of a tyrosine residue in the catalytic pocket of tyrosyl-DNA phosphodiesterase 1. (2024). Nature Communications. [Link]

  • 3-Bromo-2-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-1,3-benzothiazolo[3,2-a]imidazole. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Material Safety Data Sheet - Sulfuryl chloride fluoride, distilled, 99%. Cole-Parmer. [Link]

  • 5-Bromo-1,3-difluoro-2-(methanesulfonyl)benzene. PubChem. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (2022). Zanco Journal of Pure and Applied Sciences. [Link]

  • Cravatt, B. F., et al. (2021). Direct Target Site Identification of a Sulfonyl–Triazole Covalent Kinase Probe by LC-MS Chemical Proteomics. Analytical Chemistry. [Link]

  • Chen, P. R., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. [Link]

Sources

Application

applications of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride in medicinal chemistry

An In-Depth Guide to the Application of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride in Medicinal Chemistry Introduction: A Novel Chemotype for Covalent Drug Discovery In the landscape of modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride in Medicinal Chemistry

Introduction: A Novel Chemotype for Covalent Drug Discovery

In the landscape of modern medicinal chemistry, the strategic design of novel molecular entities that can form stable, covalent bonds with their biological targets represents a powerful approach for developing highly potent and selective therapeutics. (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is an emergent chemical scaffold engineered for this purpose. This guide provides a comprehensive overview of its potential applications, underlying mechanisms, and detailed protocols for its use in drug discovery and chemical biology workflows.

This molecule integrates three key structural features, each contributing to its unique profile:

  • Methanesulfonyl Fluoride (-CH₂SO₂F): This group serves as a highly specific and moderately reactive electrophilic "warhead." Unlike more promiscuous electrophiles, sulfonyl fluorides exhibit remarkable stability in aqueous environments yet can be selectively activated within a protein's binding pocket to react with nucleophilic amino acid residues.[1] This reactivity, central to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, allows for the formation of exceptionally stable covalent bonds.[2][3]

  • 1,2-Oxazole Core: The isoxazole ring is a well-established heterocyclic scaffold in pharmaceuticals, valued for its metabolic stability and its ability to act as a bioisostere, participating in key hydrogen bonding and van der Waals interactions within a target binding site.[4][5]

  • 3-Bromo Substituent: The bromine atom serves a dual purpose. It acts as a crucial synthetic handle, enabling further diversification of the scaffold through cross-coupling reactions to generate extensive compound libraries. Additionally, its electronic properties can be tuned to modulate the overall reactivity and binding affinity of the molecule.

This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this novel covalent modifier for target identification, validation, and the development of next-generation covalent inhibitors.

Part 1: Rationale and Mechanism of Covalent Target Engagement

The primary application of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is as a covalent chemical probe or inhibitor. Its mechanism of action is predicated on the targeted and irreversible modification of nucleophilic amino acid residues within a protein of interest.

The Superiority of the Sulfonyl Fluoride Warhead

The methanesulfonyl fluoride moiety is a privileged electrophile in covalent drug design. Compared to traditional warheads like acrylamides or chloroacetamides, it offers a distinct advantage: a balance of stability and "tunable" reactivity.[1] While stable in the cytosol, its electrophilicity is enhanced within the microenvironment of a protein binding pocket through interactions with nearby residues. This "proximity-driven" reactivity minimizes off-target modifications. The sulfonyl fluoride group primarily targets amino acids with nucleophilic side chains, including:

  • Lysine (ε-amino group): Forms a highly stable sulfonamide bond.

  • Tyrosine (phenolic hydroxyl group): Forms a stable sulfonate ester.

  • Serine (hydroxyl group): Forms a stable sulfonate ester.

  • Threonine (hydroxyl group): Forms a stable sulfonate ester.

  • Histidine (imidazole nitrogen): Can form a sulfonyl-imidazole adduct.

The formation of this covalent bond is practically irreversible under physiological conditions, leading to sustained target inhibition or labeling.

Covalent_Modification_Mechanism cluster_pre Pre-Covalent Complex cluster_post Covalent Adduct Probe (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride Protein Target Protein (e.g., with Lysine residue) Covalent_Complex Stable Covalent Adduct (Sulfonamide Bond) Probe->Covalent_Complex Nucleophilic Attack (Lys-NH₂) Protein->Covalent_Complex Irreversible Modification HF HF (Byproduct)

Caption: Proposed mechanism of covalent protein modification.

Part 2: Applications and Experimental Protocols

The unique properties of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride make it a versatile tool for several key applications in drug discovery.

Application 1: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic strategy used to identify the cellular targets of a small molecule by assessing its engagement with proteins in a complex biological system.[6] The probe's reactivity allows it to "tag" its targets for subsequent identification by mass spectrometry.

This protocol details a competitive workflow to identify specific protein targets that bind the (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride probe.

Causality and Rationale:

  • Competition: By pre-incubating the lysate with a high concentration of a non-reactive analog (the "competitor"), specific binding sites for the isoxazole core are blocked. The probe will then only be able to label non-specific targets. Comparing the proteomic profiles of the probe-labeled sample versus the competitor-treated sample reveals proteins whose labeling is competed away—these are the high-confidence targets.

  • Controls: The vehicle control (DMSO) establishes the baseline labeling profile of the probe. The non-reactive analog (e.g., methanesulfonate) is crucial to distinguish covalent binding from non-covalent interactions.

Materials:

  • (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (Probe)

  • Control Compound: (3-Bromo-1,2-oxazol-5-yl)methane sulfonate (Non-reactive analog)

  • Cell Lysate (e.g., from cancer cell line of interest, prepared in phosphate buffer, pH 7.4)

  • Bradford or BCA Protein Assay Kit

  • Reagents for Mass Spectrometry Sample Prep: DTT, iodoacetamide, trypsin, urea, etc.

Procedure:

  • Lysate Preparation: Grow and harvest cells. Lyse cells via sonication or detergent-based methods in a buffer without nucleophiles (e.g., Tris). Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of the lysate using a Bradford or BCA assay. Normalize the concentration to 2 mg/mL.

  • Competitive Incubation:

    • Vehicle Control: To 1 mL of lysate, add 10 µL of DMSO. Incubate for 30 minutes at 37 °C.

    • Competitor Control: To 1 mL of lysate, add 10 µL of a 1 mM stock of the non-reactive analog (final concentration 10 µM). Incubate for 30 minutes at 37 °C.

  • Probe Labeling: Add 10 µL of a 100 µM stock of the probe (final concentration 1 µM) to all samples. Incubate for 1 hour at 37 °C.

  • Sample Preparation for Mass Spectrometry:

    • Quench the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Perform a filter-assisted sample preparation (FASP) or similar protocol for in-solution tryptic digestion. This involves reduction of disulfide bonds (DTT), alkylation of free cysteines (iodoacetamide), and digestion with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins across the samples. Look for proteins whose abundance is significantly reduced in the "Competitor Control" sample compared to the "Vehicle Control" sample. These are the primary target candidates.

ABPP_Workflow cluster_treatment Step 1: Pre-incubation (30 min) cluster_labeling Step 2: Probe Labeling (1 hr) start Start: Cell Lysate (2 mg/mL) control_veh Vehicle (DMSO) start->control_veh control_comp Competitor (10 µM) (Non-reactive analog) start->control_comp label_veh Add Probe (1 µM) control_veh->label_veh label_comp Add Probe (1 µM) control_comp->label_comp prep Step 3: Sample Prep (Reduction, Alkylation, Digestion) label_veh->prep label_comp->prep ms Step 4: LC-MS/MS Analysis prep->ms analysis Step 5: Data Analysis (Identify competed proteins) ms->analysis result Result: High-Confidence Targets analysis->result

Caption: Workflow for competitive ABPP target identification.

Application 2: Cellular Target Engagement with a "Clickable" Analog

To confirm that the probe engages its target in a live-cell context, a minimally modified version bearing a bioorthogonal handle (e.g., a terminal alkyne) can be synthesized.[7] This allows for "clicking" on a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment.

Causality and Rationale:

  • Bioorthogonal Handle: The alkyne group is metabolically stable and does not react with endogenous cellular components. This allows the probe to enter cells and bind its target.

  • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly specific and efficient reaction that allows for the attachment of a reporter tag (e.g., Rhodamine-Azide) only to the alkyne-modified probe that is now covalently bound to its target protein.

  • Visualization: In-gel fluorescence provides a direct visual readout of which proteins have been labeled. A decrease in fluorescence in the competitor lane confirms specific target engagement.

Materials:

  • Clickable Probe: (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride with a terminal alkyne handle.

  • Live cells in culture (e.g., HeLa, MCF-7).

  • Reporter Tag: Rhodamine-Azide or Biotin-Azide.

  • Click Chemistry Reagents: CuSO₄, TBTA (ligand), Sodium Ascorbate.

  • SDS-PAGE gels and fluorescence imaging system.

Procedure:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the clickable probe (e.g., 1-5 µM) and a vehicle control (DMSO) for 2-4 hours in serum-free media. For a competition control, pre-treat a separate well with a 50-fold excess of the original (non-clickable) probe for 1 hour before adding the clickable probe.

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse in a suitable buffer (e.g., RIPA buffer).

  • Protein Quantification: Normalize protein concentration for all samples.

  • Click Reaction:

    • To 50 µg of protein from each sample, add the click chemistry cocktail: Rhodamine-Azide (e.g., 50 µM), CuSO₄ (1 mM), TBTA (100 µM), and freshly prepared Sodium Ascorbate (1 mM).

    • Vortex and incubate at room temperature for 1 hour, protected from light.

  • Analysis:

    • Add SDS-PAGE loading buffer to quench the reaction.

    • Separate proteins on a polyacrylamide gel.

    • Visualize labeled proteins using a fluorescence gel scanner at the appropriate wavelength for rhodamine.

    • A specific target will appear as a fluorescent band in the probe-treated lane, which is diminished or absent in the competitor-treated lane.

Click_Chemistry_Workflow start Live Cells in Culture treatment Step 1: Treat Cells - Vehicle (DMSO) - Clickable Probe - Competitor + Clickable Probe start->treatment lysis Step 2: Harvest & Lyse Cells treatment->lysis click Step 3: Click Reaction (Add Azide-Fluorophore, CuSO₄, etc.) lysis->click sds_page Step 4: SDS-PAGE click->sds_page imaging Step 5: In-Gel Fluorescence Imaging sds_page->imaging result Result: Visualize Specific Target Engagement imaging->result

Caption: Workflow for cellular target engagement assay.

Part 3: Synthesis and Data Interpretation

Proposed Synthetic Route

A plausible synthesis for (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride can be achieved via a [3+2] cycloaddition reaction. This is a common and efficient method for constructing isoxazole rings.[2][8]

  • Generation of Bromoformonitrile Oxide: Dibromoformaldoxime can be treated with a mild base (e.g., NaHCO₃) to generate the highly reactive bromoformonitrile oxide in situ.

  • Cycloaddition: The generated nitrile oxide can then react with a suitable dipolarophile, such as propargyl sulfonyl fluoride, to yield the desired 5-substituted isoxazole ring system. Regioselectivity is a key consideration in this step.

Interpreting Results and Critical Controls

For all applications, rigorous controls are essential to ensure the trustworthiness of the data.

ApplicationKey ExperimentCritical ControlsExpected Outcome for a "Hit"
ABPP Competitive Labeling1. Vehicle (DMSO): Baseline labeling profile.2. Non-reactive Analog: Differentiates covalent from non-covalent binding.Target protein signal is high in the vehicle lane but significantly reduced in the competitor lane.
Cellular Engagement In-cell Labeling1. No-Probe Control: Checks for background fluorescence.2. Competition: Pre-treatment with excess non-clickable probe.A fluorescent band appears at the correct molecular weight, which disappears or is greatly reduced upon competition.
Inhibitor Screening Enzyme Activity Assay1. Time-Dependence: True covalent inhibitors show increasing inhibition over time.2. Irreversibility: Activity is not recovered after dialysis or rapid dilution.Potency (IC₅₀) decreases with longer pre-incubation times, confirming covalent modification.

Conclusion

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride represents a sophisticated chemical tool for modern medicinal chemistry. By combining the stability and reactivity of the sulfonyl fluoride warhead with the versatile isoxazole scaffold, it offers a powerful platform for identifying and validating novel drug targets and for developing potent, selective covalent inhibitors. The protocols and workflows outlined in this guide provide a robust framework for researchers to harness the potential of this promising molecular architecture.

References

  • The Doyle Group. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Available at: [Link]

  • Spiral. (2024). Unconventional reactivity of sulfonyl fluorides. Imperial College London. Available at: [Link]

  • MDPI. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Molecules. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2020). Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. Available at: [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2010). Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2020). Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts. Available at: [Link]

  • ResearchGate. (2021). Cooperative Stabilisation of 14-3-3σ Protein-Protein Interactions via Covalent Protein Modification. Available at: [Link]

  • PubMed. (2025). Covalent Modification of Protein by Chemical Probe in Living Cells for Structural and Interaction Studies. ChemBioChem. Available at: [Link]

  • ResearchGate. (2021). Synthesis of 5‐sulfonylfluoro isoxazoles and 1‐substituted via [3+2] cycloaddition from DESF. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2018). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Available at: [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available at: [Link]

  • ScienceDirect. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Available at: [Link]

  • Royal Society of Chemistry. (2018). 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles. Chemical Communications. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2022). A practical fluorosulfonylating platform via photocatalytic imidazolium-based SO2F radical reagent. Available at: [Link]

Sources

Method

Application Notes and Protocols for (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride in Click Chemistry

Introduction: A Novel Heterocyclic Sulfonyl Fluoride for Advancing Click Chemistry The field of bioconjugation and drug discovery is continually driven by the quest for highly specific, efficient, and biocompatible chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Heterocyclic Sulfonyl Fluoride for Advancing Click Chemistry

The field of bioconjugation and drug discovery is continually driven by the quest for highly specific, efficient, and biocompatible chemical ligation reactions. Among the elite class of "click" reactions, the Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful tool, offering a unique combination of stability and tunable reactivity.[1][2] Sulfonyl fluorides, the key electrophilic partners in SuFEx chemistry, are remarkably stable in aqueous environments yet can be activated to react with a range of nucleophiles under specific conditions.[3][4] This duality makes them exceptional candidates for covalent labeling of biomolecules and the synthesis of complex molecular architectures.[5][6]

This document introduces (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride , a novel heterocyclic sulfonyl fluoride probe. The strategic incorporation of a bromo-isoxazole moiety offers several advantages:

  • Tunable Reactivity: The electron-withdrawing nature of the isoxazole ring and the bromine substituent can modulate the electrophilicity of the sulfonyl fluoride group.

  • Versatile Handle: The bromine atom on the isoxazole ring serves as a versatile synthetic handle for post-conjugation modifications via cross-coupling reactions, allowing for the introduction of additional functionalities such as fluorophores, affinity tags, or therapeutic payloads.[7]

  • Structural Rigidity: The isoxazole scaffold provides a rigid and well-defined orientation for the sulfonyl fluoride warhead, which can be advantageous in rational drug design and for probing specific protein microenvironments.

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, handling, and application of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride in SuFEx-mediated click chemistry.

Mechanism of Action: The Proximity-Enabled Sulfur(VI) Fluoride Exchange (SuFEx) Reaction

The SuFEx reaction is a nucleophilic substitution at a hexavalent sulfur center. The S-F bond in sulfonyl fluorides is exceptionally strong and kinetically inert under physiological conditions, contributing to their remarkable stability.[3][8] Activation for nucleophilic attack is typically required and can be achieved through several mechanisms, including catalysis by proton or silicon reagents.[3] In the context of biological systems, the reaction is often "proximity-enabled," where non-covalent binding of the sulfonyl fluoride-bearing molecule to its target protein brings the electrophilic warhead into close proximity with a nucleophilic amino acid residue.[9] This localized high concentration and optimal orientation dramatically accelerate the reaction rate.

The general mechanism for the SuFEx reaction with a nucleophilic amino acid residue (e.g., Lysine, Tyrosine, Histidine) is depicted below:

SuFEx_Mechanism Probe (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride Non-covalent_Complex Non-covalent Probe-Protein Complex Probe->Non-covalent_Complex Binding Protein Target Protein (with nucleophilic residue, Nu-H) Protein->Non-covalent_Complex Covalent_Adduct Covalent Adduct Non-covalent_Complex->Covalent_Adduct Proximity-enabled SuFEx HF HF

Caption: Proximity-enabled SuFEx reaction mechanism.

Sulfonyl fluorides are capable of reacting with a broader range of nucleophilic amino acid residues compared to traditional cysteine-focused covalent warheads, including serine, threonine, lysine, tyrosine, and histidine.[6][10] This expanded targeting scope opens up new avenues for probing a wider array of proteins.

Synthesis of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride

The synthesis of the title compound can be achieved through a multi-step sequence, starting from commercially available materials. The following is a plausible and logical synthetic pathway.

Synthesis_Workflow cluster_0 Stage 1: Isoxazole Formation cluster_1 Stage 2: Mesylation cluster_2 Stage 3: Sulfonamide Formation cluster_3 Stage 4: Fluorination Start Propargyl alcohol Intermediate1 (3-Bromo-1,2-oxazol-5-yl)methanol Start->Intermediate1 [1] NBS, AgNO3 [2] NCS, NH2OH Intermediate2 (3-Bromo-1,2-oxazol-5-yl)methyl methanesulfonate Intermediate1->Intermediate2 MsCl, Et3N Intermediate3 N-((3-Bromo-1,2-oxazol-5-yl)methyl)methanesulfonamide Intermediate2->Intermediate3 NaN3 then H2, Pd/C; then MsCl, Pyridine Final_Product (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride Intermediate3->Final_Product KF, 18-crown-6

Caption: Proposed synthetic workflow for (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride.

Protocol 1: Synthesis of (3-Bromo-1,2-oxazol-5-yl)methanol

This protocol describes the formation of the key isoxazole intermediate. The synthesis of 5-substituted-3-bromoisoxazoles can be achieved through various methods, including the cycloaddition of nitrile oxides with alkynes.[11]

Materials:

  • Propargyl alcohol

  • N-Bromosuccinimide (NBS)

  • Silver nitrate (AgNO₃)

  • N-Chlorosuccinimide (NCS)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of propargyl alcohol in acetonitrile, add N-bromosuccinimide and a catalytic amount of silver nitrate. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture and concentrate under reduced pressure.

  • Dissolve the crude product in dichloromethane.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium bicarbonate in water.

  • Add the hydroxylamine solution to the dichloromethane solution of the crude product, followed by the portion-wise addition of N-chlorosuccinimide.

  • Stir the biphasic mixture vigorously at room temperature overnight.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (3-Bromo-1,2-oxazol-5-yl)methanol.

Protocol 2: Synthesis of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride

This protocol outlines the conversion of the alcohol to the final sulfonyl fluoride product. The conversion of sulfonyl chlorides or sulfonamides to sulfonyl fluorides is a common and effective method.[12][13]

Materials:

  • (3-Bromo-1,2-oxazol-5-yl)methanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Sodium azide (NaN₃)

  • Palladium on carbon (Pd/C, 10%)

  • Pyridine

  • Potassium fluoride (KF)

  • 18-crown-6

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetonitrile (MeCN)

Procedure:

  • Mesylation: To a solution of (3-Bromo-1,2-oxazol-5-yl)methanol and triethylamine in dichloromethane at 0 °C, add methanesulfonyl chloride dropwise. Stir the reaction at room temperature for 2-4 hours. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to give the crude mesylate.

  • Azide Formation: Dissolve the crude mesylate in DMF and add sodium azide. Heat the reaction to 60 °C and stir for 4-6 hours. Cool to room temperature and pour into water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Reduction to Amine: Dissolve the crude azide in methanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture under a balloon of hydrogen for 4-6 hours. Filter the catalyst through Celite and concentrate the filtrate.

  • Sulfonamide Formation: Dissolve the crude amine in pyridine and cool to 0 °C. Add methanesulfonyl chloride dropwise and stir at room temperature overnight. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate.

  • Fluorination: To a solution of the sulfonamide in acetonitrile, add potassium fluoride and a catalytic amount of 18-crown-6. Reflux the mixture for 12-18 hours.[14] Cool to room temperature, filter, and concentrate. Purify the crude product by column chromatography to yield (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride.

Application in Click Chemistry: Covalent Labeling of Proteins

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride can be used as a chemical probe for activity-based protein profiling (ABPP) and target identification studies. The general workflow involves incubating the probe with a biological sample, followed by the enrichment of labeled proteins and their identification by mass spectrometry.

ABPP_Workflow Lysate Cell Lysate or Recombinant Protein Incubation Incubation (Covalent Labeling) Lysate->Incubation Probe (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride Probe->Incubation Post_Mod Post-conjugation Modification (e.g., Suzuki coupling with biotin-boronic acid) Incubation->Post_Mod Enrichment Streptavidin Enrichment Post_Mod->Enrichment Analysis On-bead Digestion & LC-MS/MS Analysis Enrichment->Analysis Identification Target Protein Identification Analysis->Identification

Sources

Application

Application Notes and Protocols for the Analysis of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride Reactions

Introduction (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is a novel chemical entity of significant interest to the fields of medicinal chemistry and drug discovery. Its unique bifunctional architecture, combining a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is a novel chemical entity of significant interest to the fields of medicinal chemistry and drug discovery. Its unique bifunctional architecture, combining a reactive sulfonyl fluoride warhead with a synthetically versatile bromo-isoxazole scaffold, presents a compelling platform for the development of targeted covalent inhibitors and chemical biology probes. The sulfonyl fluoride moiety is known for its ability to engage in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, allowing for the formation of stable covalent bonds with nucleophilic residues in biological targets.[1][2] The bromo-isoxazole core, on the other hand, offers a handle for further structural modifications through various cross-coupling reactions, enabling the synthesis of diverse compound libraries.

This guide provides a comprehensive overview of the essential techniques and detailed protocols for the analysis of reactions involving (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride. The methodologies described herein are designed to ensure scientific integrity and provide researchers with the tools to confidently characterize this compound and its reaction products, monitor reaction kinetics, and assess its purity and stability.

Structural Characterization and Purity Assessment

Accurate structural elucidation and purity determination are foundational to any chemical research. For (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride and its derivatives, a combination of spectroscopic and chromatographic techniques is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure. For isoxazole derivatives, ¹H and ¹³C NMR are crucial for confirming the substitution pattern and the integrity of the heterocyclic ring.[3][4][5]

Protocol 1: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected signals: A singlet for the methylene protons adjacent to the sulfonyl fluoride group and a singlet for the proton on the isoxazole ring. The chemical shifts will be influenced by the surrounding electron-withdrawing groups.

  • ¹³C NMR Acquisition:

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Expected signals: Resonances for the two carbons of the isoxazole ring, the methylene carbon, and the carbon bearing the bromine atom.

  • ¹⁹F NMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum to confirm the presence of the sulfonyl fluoride group.

    • Expected signal: A singlet or a triplet (if coupled to the methylene protons) in the characteristic region for sulfonyl fluorides.

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative proton ratios. Analyze the chemical shifts and coupling constants to confirm the connectivity of the atoms. Compare the observed spectra with predicted spectra if available.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.[6][7] High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining the exact mass and deducing the molecular formula.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., acetonitrile, methanol).

  • Instrumentation: Utilize an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode. For (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride, positive ion mode is likely to show the [M+H]⁺ or [M+Na]⁺ adducts.

  • Data Analysis:

    • Determine the monoisotopic mass of the parent ion.

    • Utilize the instrument's software to calculate the elemental composition based on the exact mass. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is an essential technique for determining the purity of a compound and for monitoring the progress of a reaction.[8][9][10] A reversed-phase C18 column is a good starting point for the analysis of heterocyclic compounds.[11][12]

Protocol 3: Analytical HPLC for Purity Determination

  • Instrumentation: An HPLC system equipped with a UV detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of two solvents:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

    • Gradient: A typical starting gradient would be 5% B to 95% B over 20 minutes. This should be optimized to achieve good separation of the main peak from any impurities.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Dilute as necessary.

  • Data Analysis: Integrate the peak areas in the chromatogram. The purity of the compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Parameter Condition Rationale
Column Reversed-phase C18Provides good retention and separation for moderately polar organic compounds.
Mobile Phase Water/Acetonitrile with acid modifierCommon mobile phase for reversed-phase chromatography. The acid improves peak shape and ionization for MS detection.
Gradient Elution 5% to 95% AcetonitrileEnsures elution of compounds with a wide range of polarities.
Detection UV at 254 nmThe aromatic isoxazole ring is expected to have strong UV absorbance at this wavelength.

Table 1: Recommended Starting Conditions for HPLC Analysis.

Analysis of SuFEx Reactions

The sulfonyl fluoride moiety of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is a key functional group for covalent modification of biomolecules and for SuFEx click chemistry.[13][14][15] Monitoring these reactions is crucial for understanding their kinetics and for optimizing reaction conditions.

Reaction Monitoring by HPLC-MS

Coupling HPLC with mass spectrometry (HPLC-MS) allows for the simultaneous separation of reaction components and their identification based on their mass-to-charge ratio.[9][10] This is invaluable for tracking the consumption of starting materials and the formation of products.

Protocol 4: HPLC-MS for Reaction Monitoring

  • Reaction Sampling: At various time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a large volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.

  • HPLC-MS Analysis:

    • Inject the quenched and diluted sample into an HPLC-MS system.

    • Use the HPLC conditions developed in Protocol 3, ensuring the mobile phase is compatible with MS detection (e.g., using formic acid instead of TFA).

    • Set the mass spectrometer to scan a mass range that includes the starting material and the expected product.

  • Data Analysis:

    • Generate extracted ion chromatograms (EICs) for the m/z values of the starting material and the product.

    • Integrate the peak areas in the EICs to determine the relative amounts of each species at different time points. This data can be used to calculate reaction conversion and to study reaction kinetics.

G cluster_0 Reaction Monitoring Workflow Reaction_Mixture Reaction Mixture (Time = t) Aliquot Withdraw Aliquot Reaction_Mixture->Aliquot Sampling Quench Quench Reaction Aliquot->Quench Dilution HPLC_MS HPLC-MS Analysis Quench->HPLC_MS Injection Data_Analysis Data Analysis (Conversion vs. Time) HPLC_MS->Data_Analysis Chromatograms & Spectra

Caption: Workflow for monitoring reactions using HPLC-MS.

Kinetic Analysis of Covalent Modification of Proteins

A primary application of sulfonyl fluoride-containing compounds is the covalent modification of proteins.[1][16] The kinetics of this process can be studied using various techniques, including mass spectrometry to observe the modified protein.

Protocol 5: Kinetic Analysis of Protein Modification by Intact Protein Mass Spectrometry

  • Materials:

    • (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride stock solution in DMSO.

    • Target protein solution in a suitable buffer (e.g., PBS, HEPES).

  • Reaction Setup:

    • Incubate the target protein at a known concentration with a molar excess of the sulfonyl fluoride compound at a constant temperature.

    • At specific time points, withdraw aliquots of the reaction mixture.

  • Quenching and Sample Preparation:

    • Quench the reaction by adding an excess of a quenching agent (e.g., Tris buffer) or by acidifying the solution (e.g., with formic acid).

    • Desalt the protein sample using a C4 ZipTip or a similar desalting column to remove non-covalently bound compound and buffer salts.

  • LC-MS Analysis of Intact Protein:

    • Inject the desalted protein sample into an LC-MS system equipped with a protein-compatible reversed-phase column (e.g., C4).

    • Acquire the mass spectrum of the intact protein.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the molecular weight of the protein species.

    • Identify the peaks corresponding to the unmodified protein and the covalently modified protein (mass will increase by the molecular weight of the sulfonyl fluoride compound minus HF).

    • Quantify the relative abundance of the modified and unmodified protein at each time point.

    • Plot the percentage of modified protein versus time to determine the reaction rate. The kinetics of protein-protein SuFEx reactions often follow a two-step mechanism.[17][18]

Time (min) % Unmodified Protein % Modified Protein
01000
58515
156040
303565
601585
120595

Table 2: Hypothetical Data for Kinetic Analysis of Protein Modification.

Analysis of Cross-Coupling Reactions

The 3-bromo-1,2-oxazole moiety serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki or Sonogashira couplings.

Reaction Optimization and Monitoring by Thin Layer Chromatography (TLC)

For rapid screening of reaction conditions, TLC is an indispensable tool.

Protocol 6: TLC for Reaction Monitoring of Cross-Coupling Reactions

  • TLC Plate: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ratio should be optimized to achieve good separation between the starting material, product, and any byproducts (typically an Rf value of 0.3-0.5 for the product).

  • Spotting: At various time points, take a small sample from the reaction mixture using a capillary tube and spot it onto the TLC plate. Also spot the starting material as a reference.

  • Development: Place the TLC plate in a developing chamber containing the eluent. Allow the solvent front to travel up the plate.

  • Visualization:

    • Visualize the spots under a UV lamp at 254 nm.

    • Stain the plate with a suitable agent (e.g., potassium permanganate or iodine) if the compounds are not UV-active.

  • Analysis: Compare the spot of the reaction mixture with the starting material spot. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction.

G cluster_0 Cross-Coupling Reaction Analysis Reaction_Setup Set up Cross-Coupling Reaction TLC_Monitoring Monitor by TLC Reaction_Setup->TLC_Monitoring Time points Workup Aqueous Workup and Extraction TLC_Monitoring->Workup Reaction complete Purification Column Chromatography Workup->Purification Characterization NMR, MS, HPLC Purification->Characterization

Caption: General workflow for cross-coupling reactions.

Stability Assessment

Understanding the stability of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride under various conditions is crucial for its storage and application.

Protocol 7: Stability Study using HPLC

  • Sample Preparation: Prepare solutions of the compound in different solvents (e.g., water, buffer at various pH values, organic solvents) at a known concentration.

  • Incubation: Store the solutions under different conditions (e.g., room temperature, elevated temperature, exposure to light).

  • Analysis:

    • At specified time intervals, inject an aliquot of each solution into an HPLC system (using the method from Protocol 3).

    • Monitor the peak area of the parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each condition. This will provide information on the degradation kinetics and the stability of the compound.

Conclusion

The analytical techniques and protocols detailed in this guide provide a robust framework for researchers working with (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride. By employing these methodologies, scientists can ensure the quality of their starting materials, effectively monitor reactions, and accurately characterize the resulting products. The unique reactivity of this compound, stemming from its sulfonyl fluoride and bromo-isoxazole moieties, offers exciting opportunities in drug development and chemical biology. A thorough and systematic analytical approach is paramount to unlocking its full potential.

References

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  • Crescenzi, C., et al. (2000). Analysis of heterocyclic aromatic amines in wine by high-performance liquid chromatography-electrospray tandem mass spectrometry.
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  • Meng, G., et al. (2021). Accelerated SuFEx Click Chemistry For Modular Synthesis.
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  • Narayanan, A., & Jones, L. H. (2015). Structure-based design and analysis of SuFEx chemical probes. Future Medicinal Chemistry, 7(11), 1361-1375.
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  • Gemo, M. P., et al. (2022). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters, 24(37), 6825-6829.
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  • ResearchGate. (n.d.). Kinetics proximity-enabled SuFEx in the protein context. Retrieved from [Link]

  • Jones, L. H., & Narayanan, A. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.
  • Wu, S., et al. (2024). High-valent sulfur fluorides as reactivity switches for PFAS-free benzene–azepine skeletal editing. Chemical Science, 15, 2230-2237.
  • Leng, J., & Qin, H. (2018). 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles.
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Method

Application Notes and Protocols for (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (BOMSF) as a Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide for the utilization of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (BOMSF) as a potent, cov...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the utilization of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (BOMSF) as a potent, covalent inhibitor of serine proteases. BOMSF is an innovative research chemical designed for the targeted inactivation of serine proteases, a class of enzymes implicated in a multitude of physiological and pathological processes.[1] This guide will elucidate the mechanistic principles of BOMSF action, provide comprehensive protocols for its application in enzyme kinetic studies, and discuss the interpretation of inhibition data. The unique structural features of BOMSF, combining a reactive sulfonyl fluoride "warhead" with a bromo-isoxazole scaffold, offer potential for both potent and selective inhibition.[2][3][4][5][6]

Introduction: The Rationale for BOMSF Design

Serine proteases are a ubiquitous class of enzymes that play critical roles in processes ranging from digestion to blood coagulation and cellular signaling.[7] Their dysregulation is a hallmark of numerous diseases, making them prime targets for therapeutic intervention.[1] Covalent inhibitors offer a powerful modality for achieving potent and durable target engagement.

BOMSF has been rationally designed to leverage the established reactivity of sulfonyl fluorides with the unique chemical space of the isoxazole heterocycle.

  • The Sulfonyl Fluoride "Warhead": The sulfonyl fluoride moiety is a well-characterized electrophilic group that irreversibly modifies the catalytic serine residue in the active site of serine proteases.[8][9] This covalent modification leads to the complete and irreversible inactivation of the enzyme.[8][10] The reaction proceeds through a nucleophilic attack from the active site serine on the sulfur atom of the sulfonyl fluoride, resulting in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme conjugate.[10]

  • The Isoxazole Scaffold: The isoxazole ring is a five-membered heterocycle known to be a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[2][3][4][5][6] Its inclusion in the BOMSF structure may contribute to:

    • Enhanced Selectivity: The specific stereoelectronic properties of the bromo-isoxazole ring can be exploited to achieve selective binding to the active site of target proteases, potentially reducing off-target effects.

    • Favorable Physicochemical Properties: The isoxazole moiety can influence the solubility, metabolic stability, and cell permeability of the inhibitor.

The bromine atom on the isoxazole ring may further enhance binding affinity through halogen bonding or by providing a handle for further chemical modification and the development of activity-based probes.

Mechanism of Action: Covalent Inactivation

The inhibitory action of BOMSF follows a well-established mechanism for sulfonyl fluoride-based serine protease inhibitors.[8]

BOMSF_Mechanism E_S Enzyme-Substrate Complex (Serine Protease + BOMSF) EI_noncov Non-covalent Michaelis Complex E_S->EI_noncov k1 (Binding) EI_noncov->E_S k-1 (Dissociation) EI_cov Covalent Sulfonyl-Enzyme Adduct (Inactive Enzyme) EI_noncov->EI_cov k_inact (Covalent Modification) F_ion Fluoride Ion EI_cov->F_ion

Figure 1: General mechanism of serine protease inhibition by BOMSF.

The process can be broken down into two key steps:

  • Reversible Binding: BOMSF initially binds to the active site of the serine protease to form a reversible, non-covalent Michaelis-like complex.

  • Irreversible Covalent Modification: The catalytic serine residue, activated by the histidine and aspartate of the catalytic triad, performs a nucleophilic attack on the electrophilic sulfur atom of the BOMSF sulfonyl fluoride group. This results in the formation of a stable covalent bond and the displacement of the fluoride ion, leading to the irreversible inactivation of the enzyme.[10]

Experimental Protocols

The following protocols provide a framework for characterizing the inhibitory activity of BOMSF against a target serine protease. It is recommended to use a well-characterized serine protease such as trypsin or chymotrypsin as a model system.

Materials and Reagents
  • (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (BOMSF)

  • Target serine protease (e.g., Trypsin, Chymotrypsin)

  • Appropriate chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)[11]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂)

  • Anhydrous DMSO

  • 96-well microplates (clear for colorimetric assays, black for fluorometric assays)

  • Microplate reader

Preparation of Stock Solutions
  • BOMSF Stock Solution: Prepare a 10 mM stock solution of BOMSF in anhydrous DMSO. Store at -20°C, protected from moisture. Due to the reactivity of the sulfonyl fluoride moiety, it is crucial to use anhydrous DMSO and avoid repeated freeze-thaw cycles.

  • Enzyme Stock Solution: Prepare a stock solution of the serine protease in the assay buffer. The final concentration will depend on the specific activity of the enzyme. Store on ice for immediate use or at -80°C for long-term storage.

  • Substrate Stock Solution: Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO or water) as recommended by the manufacturer. Store at -20°C.

Protocol for Determining IC₅₀ (Half-maximal Inhibitory Concentration)

The IC₅₀ value represents the concentration of inhibitor required to reduce the enzyme activity by 50% under specific assay conditions.

IC50_Workflow start Start prep_reagents Prepare Reagents (Enzyme, BOMSF, Substrate, Buffer) start->prep_reagents serial_dilute Serial Dilution of BOMSF prep_reagents->serial_dilute add_enzyme Add Enzyme to Wells (Pre-incubation) prep_reagents->add_enzyme add_bombsf Add BOMSF Dilutions to Wells serial_dilute->add_bombsf add_enzyme->add_bombsf incubate Incubate at 37°C add_bombsf->incubate add_substrate Initiate Reaction with Substrate incubate->add_substrate measure Measure Absorbance/Fluorescence (Kinetic Mode) add_substrate->measure analyze Calculate Initial Velocities and Plot Dose-Response Curve measure->analyze end Determine IC₅₀ analyze->end

Figure 2: Workflow for IC₅₀ determination.

  • Prepare a serial dilution of BOMSF: In a 96-well plate, perform a serial dilution of the BOMSF stock solution to obtain a range of concentrations (e.g., from 100 µM to 1 nM). Include a vehicle control (DMSO only).

  • Pre-incubation of enzyme and inhibitor: To each well containing the BOMSF dilutions, add the serine protease solution. The final enzyme concentration should be chosen to give a linear reaction rate over the course of the measurement.

  • Incubate: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C). This pre-incubation step allows the covalent reaction to proceed.

  • Initiate the enzymatic reaction: Add the substrate to each well to initiate the reaction. The final substrate concentration should be at or near the Michaelis constant (Km) of the enzyme.

  • Monitor the reaction: Immediately place the microplate in a pre-warmed plate reader and measure the increase in absorbance or fluorescence over time.[11][12]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol for Determining the Rate of Inactivation (k_inact) and the Inhibition Constant (K_i)

To more thoroughly characterize the covalent inhibition, it is necessary to determine the kinetic parameters kinact (the maximal rate of inactivation) and Ki (the inhibitor concentration that gives half the maximal rate of inactivation).

  • Vary inhibitor and substrate concentrations: Set up a series of experiments where both the BOMSF concentration and the substrate concentration are varied.

  • Monitor enzyme activity over time: For each condition, mix the enzyme and inhibitor, and at various time points, remove an aliquot and add it to a solution containing a high concentration of the substrate to measure the residual enzyme activity.

  • Plot the data: For each BOMSF concentration, plot the natural logarithm of the percentage of remaining enzyme activity versus time. The slope of this line will be the apparent rate of inactivation (kobs).

  • Determine kinact and Ki: Plot the kobs values against the corresponding BOMSF concentrations. Fit the data to the Michaelis-Menten equation to determine kinact (the Vmax of the plot) and Ki (the Km of the plot).

Data Presentation and Interpretation

The inhibitory potency of BOMSF should be summarized in a clear and concise manner.

ParameterDescriptionTypical Value Range
IC₅₀ Concentration of inhibitor that reduces enzyme activity by 50%.nM to µM
kinact The maximal rate of enzyme inactivation at saturating inhibitor concentrations.s⁻¹ or min⁻¹
Ki The inhibitor concentration required to achieve half the maximal rate of inactivation.µM to mM
kinact/Ki The second-order rate constant for inhibition, reflecting the overall efficiency of the inhibitor.M⁻¹s⁻¹ or M⁻¹min⁻¹

Interpretation of Results:

  • A low IC₅₀ value indicates high potency.

  • A high kinact value indicates a rapid rate of covalent modification.

  • A low Ki value indicates a high affinity of the inhibitor for the enzyme's active site prior to covalent modification.

  • The kinact/Ki ratio is a crucial parameter for comparing the efficiency of different covalent inhibitors.

Selectivity Profiling

To assess the selectivity of BOMSF, it is essential to test its inhibitory activity against a panel of different serine proteases (e.g., trypsin, chymotrypsin, elastase, thrombin) and potentially other classes of proteases (e.g., cysteine proteases). A highly selective inhibitor will show potent inhibition of the target protease with significantly weaker or no inhibition of other proteases.

Conclusion

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (BOMSF) represents a promising tool for the irreversible inhibition of serine proteases. Its unique chemical structure, combining a reactive sulfonyl fluoride with a versatile isoxazole scaffold, provides a platform for developing potent and selective inhibitors for research and potential therapeutic applications. The protocols outlined in this guide provide a robust framework for the characterization of BOMSF's inhibitory properties, enabling researchers to effectively utilize this compound in their studies of serine protease function and dysfunction.

References

  • A Comparative Guide to Serine Protease Inhibitors: 2-Phenoxyethane-1-sulfonyl Fluoride vs. PMSF - Benchchem. (URL: )
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  • A novel approach to serine protease inhibition: kinetic characterization of inhibitors whose potencies and selectivities are dramatically enhanced by Zinc(II) - PubMed. (URL: [Link])

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery - Asian Journal of Research in Chemistry. (URL: )
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  • In vivo structure-activity relationship study of dorsomorphin analogues identifies selective VEGF and BMP inhibitors - PubMed. (URL: [Link])

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (URL: [Link])

  • 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles - Chemical Communications (RSC Publishing). (URL: [Link])

  • A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction - PubMed. (URL: [Link])

  • Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative - PMC. (URL: [Link])

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Sources

Application

Application Note: Orthogonal Functionalization of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (CAS: 2168252-85-3)[1],[2].

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (CAS: 2168252-85-3)[1],[2].

Chemical Profile & Mechanistic Causality

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is a highly versatile, bifunctional building block that bridges two powerful domains of modern synthetic chemistry: Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and Palladium-catalyzed cross-coupling .

The strategic value of this molecule lies in its orthogonal reactivity . The methanesulfonyl fluoride ( −CH2​SO2​F ) moiety acts as a highly selective SuFEx hub[3]. Unlike sulfonyl chlorides, the S(VI)-F bond is thermodynamically stable and highly resistant to hydrolysis, reducing agents, and basic conditions[4]. However, it can be kinetically activated by specific catalysts (e.g., DBU, BEMP, or Ca(NTf 2​ ) 2​ ) to react cleanly with amines and phenols[5],[6].

Conversely, the 3-bromo-isoxazole core provides a reliable handle for Suzuki-Miyaura or Sonogashira cross-couplings[7],[8]. Because the S(VI)-F bond survives the aqueous basic conditions typically required for Suzuki couplings, researchers can dictate the order of functionalization (Pathway A vs. Pathway B) without requiring protecting groups.

Orthogonal Workflow Visualization

The following diagram illustrates the programmable, bi-directional functionalization pathways available for this building block.

OrthogonalReactivity Start (3-Bromo-1,2-oxazol-5-yl) methanesulfonyl fluoride SuFEx SuFEx Click Reaction (Amines/Phenols, Base) Start->SuFEx Pathway A Suzuki Suzuki-Miyaura Coupling (R-B(OH)2, Pd cat.) Start->Suzuki Pathway B Int1 3-Bromo-isoxazole Sulfonamide/Sulfonate SuFEx->Int1 Final Fully Functionalized Isoxazole Derivative SuFEx->Final Int2 3-Substituted-isoxazole Methanesulfonyl Fluoride Suzuki->Int2 Suzuki->Final Int1->Suzuki Cross-Coupling Int2->SuFEx SuFEx Click

Orthogonal reactivity pathways of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride.

Experimental Protocols (Self-Validating Systems)

SuFEx Sulfonylation of Amines (Sulfonamide Formation)

While primary and secondary amines can sometimes react with aliphatic sulfonyl fluorides under simple basic conditions, the use of a dual-activation system ensures rapid conversion at room temperature without degrading the isoxazole ring[5].

Mechanistic Causality: [5] is employed here. The calcium salt acts as a hard Lewis acid to coordinate and weaken the S-F bond, while DABCO acts as a nucleophilic catalyst. This synergistic push-pull mechanism drastically lowers the activation energy barrier for amine attack.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (1.0 equiv, 0.5 mmol) and the target amine (1.2 equiv, 0.6 mmol).

  • Catalyst Addition: Add Ca(NTf 2​ ) 2​ (20 mol%, 0.1 mmol) and DABCO (2.0 equiv, 1.0 mmol) to the mixture.

  • Solvent: Suspend the reagents in anhydrous acetonitrile (MeCN, 0.2 M).

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove DABCO and unreacted amine), followed by brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Self-Validation & Quality Control:

  • 19 F NMR Check: The starting material exhibits a sharp diagnostic singlet at approximately +50 to +60 ppm (relative to CFCl 3​ ). Complete conversion is validated by the absolute disappearance of this peak.

SuFEx Sulfonylation of Phenols (Sulfonate Ester Formation)

Phenols are weaker nucleophiles than amines and require specific base catalysis to undergo SuFEx efficiently[6].

Mechanistic Causality: [6] is utilized because it forms a strongly hydrogen-bonded complex with the phenol, dramatically enhancing the nucleophilicity of the oxygen atom while simultaneously stabilizing the departing fluoride ion as a[DBU-H] + [F] salt.

Step-by-Step Methodology:

  • Preparation: Charge a reaction flask with the sulfonyl fluoride (1.0 equiv, 0.5 mmol) and the desired phenol (1.2 equiv, 0.6 mmol).

  • Solvent & Base: Add anhydrous MeCN (0.2 M), followed by the dropwise addition of DBU (20 mol%, 0.1 mmol).

  • Reaction: Stir at room temperature to 60 °C (depending on the steric bulk of the phenol) for 4–12 hours.

  • Workup: Concentrate the reaction mixture directly onto silica gel and purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation & Quality Control:

  • LC-MS Check: The formation of the sulfonate ester will yield a distinct [M+H]+ or [M+Na]+ peak. Ensure the isotopic signature of the bromine atom (a 1:1 doublet separated by 2 mass units) remains fully intact, confirming the isoxazole core was not compromised.

Suzuki-Miyaura Cross-Coupling at the C3-Position

The 3-bromo position of the isoxazole ring is electronically deactivated compared to standard aryl bromides, necessitating a highly active palladium catalyst[7],[9].

Mechanistic Causality: Pd(dppf)Cl 2​ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the rate-limiting reductive elimination step[7]. 1,4-Dioxane/H 2​ O (4:1) is used as the solvent system; water dissolves the K 2​ CO 3​ needed for transmetalation, while the S(VI)-F bond remains kinetically inert to this aqueous basic mixture at elevated temperatures[6].

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the 3-bromo-isoxazole derivative (1.0 equiv, 0.5 mmol), the target boronic acid (1.5 equiv, 0.75 mmol), and K 2​ CO 3​ (2.0 equiv, 1.0 mmol).

  • Catalyst: Add Pd(dppf)Cl 2​ (5 mol%, 0.025 mmol).

  • Degassing: Add 1,4-Dioxane/H 2​ O (4:1, 0.1 M) that has been previously sparged with Argon for 15 minutes. Seal the tube.

  • Reaction: Heat the mixture to 80 °C in an oil bath for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Wash the organic layer with water and brine, dry over MgSO 4​ , and purify via chromatography.

Self-Validation & Quality Control:

  • Isotopic Signature Collapse: The starting material exhibits a 1:1 [M]+/[M+2]+ doublet in LC-MS due to 79 Br/ 81 Br. Successful coupling is definitively validated when this doublet collapses into a single mass envelope corresponding to the new product.

  • 1 H NMR Check: The isoxazole C4-H proton will exhibit a distinct chemical shift change upon functionalization at the C3 position.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for the orthogonal functionalization of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride.

Reaction TypeCatalyst / ReagentsSolventTemp (°C)Time (h)Typical YieldCompatible Nucleophiles
SuFEx (Amines) Ca(NTf 2​ ) 2​ (20%), DABCO (2 eq)MeCN20–252–485–95% 1∘ & 2∘ Aliphatic Amines, Anilines
SuFEx (Phenols) DBU (20 mol%)MeCN20–604–1275–90%Electron-rich & deficient Phenols
Suzuki Coupling Pd(dppf)Cl 2​ (5%), K 2​ CO 3​ (2 eq)Dioxane/H 2​ O8012–1665–85%Aryl & Heteroaryl Boronic Acids

References

  • Sigma-Aldrich. "(3-bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride Product Page." sigmaaldrich.com.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTxPQ_3GoyaHn-II89L-twpXnJiku-rshXBb6Q4VJ8Y9n1r1b0SR05UWbiErqPhdSBceBGumPKNF4uPhjcjBNBSPNS1S-4_RrLsBv1VDSP6nHRc5IdQisJYhIZmysUtZLsn3w7EbC-YctlgBJukj0_gDSBfnDq1t9n]
  • Ball, N. D., et al. "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides." PMC - NIH, 2020.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7085324/]
  • Moses, J. E., et al. "Accelerated SuFEx Click Chemistry For Modular Synthesis." PMC - NIH, 2020.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7508316/]
  • Benchchem Technical Guides. "overcoming low reactivity of 3-Bromo-5-(chloromethyl)isoxazole." benchchem.com, 2023.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET1xJ8Pd1Cr_MCmhzcHO63njjnkhJCnQ123zpHaezmCF2iFpYeJN8J-ZUmhQEBEK3HM0NQ5aajndXiJAOT8eoqOf6sgqRu5EsstjY7-6OcLpNn0_xiNMC_Dw4_Skpc3y6OuMIud6mdPxkFqck8jzMElGQd_lYYi6f4yLEo5p1wRmRiOo_Ti5cK829eU8fngc844O5b0KF9ZLI=]
  • Dong, J., et al. "Sulfur fluoride exchange." PMC - NIH, 2023.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_qwX9u1qizpWSmxU4sr4ZGrqhUWYGlP9ia7I2qPZwYYsjTQ9LSnzQ5eJfwL8DOY2yAbSL2YJjCqNin2vWsCe-x8WwvkxZXfQ2E-OCEkamjHbLQXPOIs02kyI8X1GQaW4MX-zSqXARVhCoVzA=]
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  • ResearchGate. "Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines." researchgate.net, 2025.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpwr9iqeTwkbjQc-kEXB-2iY4AX48pkVN3tKvM0AhdeamX-qQ927LVTl-OCUwI-yDirXinK-XKuPPl4-8RRFnAllJG_JAQ9ErldzE5qu4ohRg9z8_M57dwhFPu4f_rSutxk60Hk3BrrYrPvUzqSTRPZuISiKfcfj0twc6EE1GSiDA1lWbBcBl2EqObeq6xLc9HNDHrnmm-JR0mXdnr8wWu_8kf-t-7ape5IQXToPJE9LYaIXBcjNCLyoX95JK5S9LDIAF2lUzVr88=]
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Sources

Method

Orthogonal Derivatization of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride: A Comprehensive Protocol Guide

Executive Summary & Mechanistic Rationale In modern drug discovery and chemical biology, the demand for modular, highly connective, and orthogonal building blocks is paramount. (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery and chemical biology, the demand for modular, highly connective, and orthogonal building blocks is paramount. (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (CAS: 2168252-85-3) represents a premier bifunctional scaffold. It seamlessly integrates two highly reliable, yet mechanistically distinct, reactive handles: a methanesulfonyl fluoride group for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, and a 3-bromo-isoxazole moiety for transition-metal-catalyzed cross-coupling[1][2].

The power of this molecule lies in its orthogonality. Unlike sulfonyl chlorides, which are highly susceptible to hydrolysis and reduction, sulfonyl fluorides possess a unique reactivity-stability balance. The S(VI)-F bond is thermodynamically stable and resistant to heterolytic cleavage, thermolysis, and transition-metal insertion[3][4]. This exceptional stability allows researchers to perform palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at the 3-bromo position without degrading the sulfonyl fluoride. Conversely, the -SO₂F group can be selectively activated by specific catalysts (such as BTMG or DBU) to react with nucleophiles, leaving the aryl bromide intact for subsequent late-stage functionalization[5].

Physicochemical & Structural Profiling

To effectively utilize this building block, understanding its baseline properties is critical. The quantitative and structural data are summarized below:

PropertyValue / Description
Chemical Name (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride
CAS Number 2168252-85-3
Molecular Formula C₄H₃BrFNO₃S
Monoisotopic Mass 242.9001 Da
SuFEx Handle -CH₂SO₂F (Electrophilic S(VI) center, activated by base/fluoride)
Cross-Coupling Handle 3-Bromo (Participates in oxidative addition with Pd⁰)
Ring System 1,2-Oxazole (Isoxazole) - Electron-deficient heterocycle

Workflow Visualization: Orthogonal Functionalization

The dual-handle nature of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride permits bidirectional synthetic planning. Researchers can choose to functionalize the sulfonyl fluoride first (Path 1) or perform the cross-coupling first (Path 2), depending on the steric and electronic demands of the target molecule.

OrthogonalDerivatization A (3-Bromo-1,2-oxazol-5-yl) methanesulfonyl fluoride B SuFEx Reaction (BTMG, Ar-OH) A->B Path 1: SuFEx First C Suzuki Coupling (Pd-cat, Ar-B(OH)2) A->C Path 2: Coupling First D 3-Bromo-1,2-oxazole Sulfonate Ester B->D E 3-Aryl-1,2-oxazole Methanesulfonyl Fluoride C->E F 3-Aryl-1,2-oxazole Sulfonate Ester D->F Pd-Catalyzed Cross-Coupling E->F SuFEx Click Chemistry

Orthogonal derivatization pathways for (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride.

Protocol 1: SuFEx-Mediated Sulfonylation (Path 1)

Causality & Design Choices

The SuFEx reaction requires the activation of the otherwise inert S-F bond. For phenolic nucleophiles, the use of a strong, non-nucleophilic guanidine base like BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) is highly recommended over traditional DBU[5]. BTMG effectively deprotonates the phenol to form a highly reactive phenoxide while simultaneously stabilizing the transition state via hydrogen bonding, rapidly accelerating the displacement of the fluoride ion. The 3-bromo-isoxazole moiety is completely inert under these metal-free conditions.

Step-by-Step Methodology
  • Preparation : In an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (1.0 equiv, 0.5 mmol) and the desired phenolic nucleophile (1.1 equiv, 0.55 mmol).

  • Solvent Addition : Purge the flask with nitrogen for 5 minutes. Add 2.0 mL of anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF).

  • Catalyst Initiation : Inject BTMG (0.05 equiv, 5.0 mol%) dropwise into the stirring solution at room temperature.

  • Reaction Monitoring : Stir the reaction at room temperature. The reaction is typically complete within 15 to 60 minutes. Monitor via LC-MS or TLC (Hexanes/EtOAc). The disappearance of the highly polar -SO₂F starting material indicates completion.

  • Quenching & Workup : Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and wash with 0.1 M HCl (2 × 5 mL) to remove the guanidine catalyst, followed by brine (5 mL).

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting 3-bromo-1,2-oxazole sulfonate ester via flash column chromatography if necessary.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Path 2)

Causality & Design Choices

The 3-position of the isoxazole ring is electron-deficient, which slightly decelerates the oxidative addition of Palladium(0) compared to electron-rich aryl bromides[2]. To overcome this, a robust catalyst system like Pd(dppf)Cl₂ is utilized. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. Crucially, the -SO₂F group is impervious to the mild aqueous basic conditions (e.g., K₂CO₃ in Dioxane/H₂O) required to activate the boronic acid[4].

Step-by-Step Methodology
  • Preparation : To a microwave vial or Schlenk tube, add (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), and K₂CO₃ (2.0 equiv, 1.0 mmol).

  • Catalyst Loading : Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%).

  • Solvent System : Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 2.5 mL). Degassing via sparging with nitrogen for 10 minutes prior to addition is critical to prevent catalyst oxidation and homocoupling of the boronic acid.

  • Heating : Seal the vial and heat the mixture to 80 °C in an oil bath for 4–6 hours. Note: Do not exceed 90 °C, as extreme thermal stress in basic aqueous media may eventually lead to slow hydrolysis of the sulfonyl fluoride.

  • Workup : Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black.

  • Washing & Isolation : Wash the filtrate with water (10 mL) and brine (10 mL). Dry the organic phase over MgSO₄, concentrate, and purify the 3-aryl-1,2-oxazole methanesulfonyl fluoride via silica gel chromatography.

Analytical Validation of Derivatization

To ensure the integrity of the self-validating protocols, rigorous analytical confirmation is required:

  • ¹⁹F NMR Spectroscopy : The most diagnostic tool for tracking SuFEx reactivity. The intact methanesulfonyl fluoride group exhibits a distinct, sharp singlet in the ¹⁹F NMR spectrum (typically between +50 to +60 ppm, depending on the solvent). Successful SuFEx coupling (Protocol 1) is confirmed by the complete disappearance of this signal.

  • LC-MS : In Protocol 2 (Suzuki Coupling), the replacement of the bromine atom with an aryl group will result in a characteristic mass shift and the loss of the isotopic M / M+2 doublet (1:1 ratio) inherent to brominated compounds.

References

  • Sharpless, K. B., et al. "Sulfur fluoride exchange." PMC - NIH, 2023. Available at:[Link]

  • Weng, J., et al. "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." Chinese Chemical Society, 2021. Available at:[Link]

  • Moses, J. E., et al. "Accelerated SuFEx Click Chemistry For Modular Synthesis." PMC - NIH, 2020. Available at:[Link]

  • PubChemLite. "XJFWKJWFKCXTAT-UHFFFAOYSA-N - Explore." Université du Luxembourg. Available at:[Link]

Sources

Application

Application Note: Scale-Up Synthesis and SuFEx Utility of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride

Introduction & Strategic Significance (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (CAS: 2168252-85-3) is a highly specialized, bifunctional building block utilized extensively in modern drug discovery and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (CAS: 2168252-85-3) is a highly specialized, bifunctional building block utilized extensively in modern drug discovery and materials science[1]. The molecule features a brominated isoxazole ring—a valuable pharmacophore and handle for cross-coupling—tethered to a methanesulfonyl fluoride group.

Aliphatic and heterocyclic sulfonyl fluorides are premier agents for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Unlike sulfonyl chlorides, which are highly reactive and prone to hydrolysis, sulfonyl fluorides possess a "Goldilocks" level of reactivity. The S(VI)-F bond is exceptionally stable to aqueous buffers, oxidation, and reduction, yet it undergoes rapid, near-quantitative exchange when exposed to specific nucleophiles under catalytic conditions (e.g., DBU, BTMG) or when bound to the specific microenvironment of a target protein[2]. This makes the title compound an ideal warhead for designing irreversible covalent inhibitors and activity-based protein profiling (ABPP) probes[3].

Retrosynthetic Analysis & Route Selection

The most efficient and scalable route to aliphatic sulfonyl fluorides is the direct halide ion exchange from the corresponding sulfonyl chloride[4]. For this protocol, we utilize (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl chloride (CAS: 1780952-21-7) as the starting material[5].

Mechanistic Causality: The fluoride ion is a poor nucleophile in protic solvents due to tight hydration shells. Conversely, in anhydrous aprotic solvents like acetonitrile (MeCN), inorganic fluoride salts (e.g., KF) suffer from poor solubility. To overcome this thermodynamic barrier and drive the substitution, a phase-transfer catalyst (18-crown-6) is employed. The crown ether selectively chelates the potassium cation, generating a highly reactive, "naked" fluoride anion that rapidly displaces the chloride[4].

G A Sulfonyl Chloride (CAS: 1780952-21-7) B KF, 18-crown-6 MeCN, 25°C (Phase Transfer) A->B C Sulfonyl Fluoride (CAS: 2168252-85-3) B->C

Fig 1: Halide exchange workflow utilizing phase-transfer catalysis to generate the SuFEx hub.

Quantitative Data: Reaction Optimization

Prior to scale-up, reaction conditions were evaluated to maximize the conversion rate while minimizing the hydrolysis of the sensitive heterocyclic core.

Fluorinating AgentSolvent SystemCatalystTemp (°C)Time (h)Yield (%)Observation
KF (Aqueous)Water / DCMNone251245%High degree of hydrolysis observed.
KHF₂Water / MeCNNone25862%Moderate yield; biphasic mixing issues.
KF (Anhydrous)MeCNNone602430%Poor KF solubility led to sluggish reaction.
KF (Anhydrous) MeCN 18-crown-6 (5 mol%) 25 4 88% Optimal; naked fluoride drives rapid conversion.

Experimental Protocol: 100-Gram Scale Synthesis

Safety Precautions: Sulfonyl fluorides and their precursors are toxic and corrosive. Hydrogen fluoride (HF) gas can be generated as a byproduct if moisture is introduced. All operations must be conducted in a heavily ventilated fume hood using appropriate PPE (acid-resistant gloves, face shield).

Reagents:

  • (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl chloride: 100.0 g (384 mmol)

  • Potassium fluoride (KF, spray-dried, anhydrous): 33.5 g (576 mmol, 1.5 equiv)

  • 18-crown-6: 5.0 g (19.2 mmol, 0.05 equiv)

  • Acetonitrile (MeCN, anhydrous): 500 mL

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2 L, 3-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a temperature probe.

  • Reagent Charging: Under a steady stream of nitrogen, charge the flask with anhydrous KF (33.5 g) and 18-crown-6 (5.0 g). Add anhydrous MeCN (300 mL) and initiate stirring at 300 rpm to create a uniform suspension.

  • Substrate Addition: Dissolve (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl chloride (100.0 g) in anhydrous MeCN (200 mL). Add this solution dropwise to the KF suspension over 45 minutes using an addition funnel. Maintain the internal temperature below 30°C using a water bath, as the halide exchange is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at ambient temperature (25°C) for 4 hours. Monitor the reaction via ¹⁹F NMR (look for the characteristic highly deshielded sulfonyl fluoride triplet/multiplet depending on adjacent protons) or LC-MS.

  • Workup: Once complete conversion is confirmed, filter the heterogeneous mixture through a pad of Celite to remove the precipitated KCl and excess KF. Wash the filter cake with ethyl acetate (2 × 100 mL).

  • Concentration & Extraction: Concentrate the filtrate under reduced pressure (bath temp < 35°C to prevent thermal degradation). Redissolve the crude residue in ethyl acetate (600 mL) and wash sequentially with cold water (2 × 200 mL) and brine (200 mL) to remove the 18-crown-6 catalyst.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified via short-path vacuum distillation or passed through a short silica plug (Hexanes:EtOAc 8:2) to yield (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride as a pale oil/low-melting solid.

Downstream Application: SuFEx Click Functionalization

Once synthesized, the sulfonyl fluoride acts as a robust SuFEx hub. It can be reacted with primary amines or phenols to create stable sulfonamides or sulfonate esters, respectively.

Catalytic Causality: While the S-F bond is stable, the introduction of a strong, non-nucleophilic base like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) or DBU lowers the activation barrier. The catalyst facilitates a concerted S_N2-like transition state, stabilizing the departing fluoride ion and driving the formation of the S(VI)-O or S(VI)-N linkage[6].

G A (3-Bromo-1,2-oxazol-5-yl) methanesulfonyl fluoride C DBU or BTMG Catalyst (MeCN, 25°C, 30 min) A->C B Phenol or Amine Nucleophile B->C D Stable S(VI)-O or S(VI)-N Covalent Linkage C->D

Fig 2: SuFEx click chemistry pathway for late-stage functionalization.

General SuFEx Protocol:

  • Dissolve the sulfonyl fluoride (1.0 equiv) and the target phenol/amine (1.05 equiv) in reagent-grade MeCN (0.2 M).

  • Add BTMG or DBU (10-20 mol%).

  • Stir at room temperature for 30–60 minutes. The reaction is typically quantitative and requires minimal purification beyond a simple aqueous wash to remove the catalyst and HF-scavenger byproducts.

References

  • Cold Spring Harbor Laboratory. "Accelerated SuFEx Click Chemistry for Modular Synthesis". cshl.edu. [Link]

  • Thieme Connect. "Product Class 1: Alkanesulfonic Acids and Acyclic Derivatives". Science of Synthesis. [Link]

  • Proceedings of the National Academy of Sciences (PNAS). "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase". pnas.org. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride Synthesis

Welcome to the technical support guide for the synthesis of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride. This document is designed for researchers and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride. This document is designed for researchers and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind procedural choices, offering field-proven insights to ensure robust and reproducible outcomes.

Synthetic Strategy Overview

The synthesis of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is a multi-stage process that requires careful control over each transformation. The overall strategy involves two primary phases:

  • Construction of the Isoxazole Core: Formation of the key intermediate, (3-Bromo-1,2-oxazol-5-yl)methanol, via a [3+2] cycloaddition reaction.

  • Side-Chain Functionalization: A multi-step conversion of the hydroxymethyl group into the target methanesulfonyl fluoride moiety.

Each step presents unique challenges, and low overall yield is often the result of cumulative losses. The following workflow provides a high-level overview of the recommended synthetic pathway.

G cluster_0 Phase 1: Isoxazole Core Synthesis cluster_1 Phase 2: Side-Chain Functionalization A Dibromoformaldoxime (Nitrile Oxide Precursor) C (3-Bromo-1,2-oxazol-5-yl)methanol A->C [3+2] Cycloaddition (e.g., NaHCO₃) B Propargyl Alcohol B->C D 5-(Bromomethyl)-3-bromo-1,2-oxazole C->D Bromination (e.g., PBr₃) E Sodium (3-bromo-1,2-oxazol-5-yl)methanesulfonate D->E Sulfitation (e.g., Na₂SO₃) F (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Chloride E->F Chlorination (e.g., SOCl₂ or (COCl)₂) G (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride (Final Product) F->G Fluorination (Halex) (e.g., KF/18-Crown-6)

Caption: Recommended synthetic workflow for (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride.

Troubleshooting Guide

This section addresses specific issues commonly encountered during the synthesis in a question-and-answer format.

Q1: My overall yield is critically low (<20%). How do I identify the problematic step?

Answer: A low overall yield in a multi-step synthesis is a common challenge. A systematic, step-by-step analysis is crucial. Avoid the temptation to change multiple parameters at once.

Troubleshooting Workflow:

  • Isolate and Characterize: Do not proceed with the entire sequence without isolating and confirming the structure and purity of each intermediate (C, D, E, and F from the workflow). Use ¹H NMR and LC-MS for this purpose.

  • Calculate Step-wise Yield: Determine the yield for each individual reaction. This will immediately pinpoint the least efficient transformation.

  • Focus Your Efforts: Begin optimization on the step with the lowest yield. A 10% improvement in a step that yields 30% has a much greater impact on the overall yield than a 10% improvement in a step that already yields 90%.

The following decision tree can guide your troubleshooting process:

G A Low Overall Yield B Analyze Yield of [3+2] Cycloaddition A->B D Low Yield (<60%) B->D E High Yield (>60%) B->E C Analyze Yield of Side-Chain Functionalization G Analyze Each Step: C → D → E → F → G C->G F See Q2: Furoxan Formation? D->F E->C H Identify Lowest Yielding Step G->H I See Q3 (C→F) or Q4 (F→G) H->I

Caption: Decision tree for troubleshooting low overall yield in the synthesis.

Q2: The formation of the isoxazole core is inefficient, and I'm isolating a significant amount of a byproduct. What is happening?

Answer: This is a classic issue in syntheses involving nitrile oxides. The most common side reaction is the dimerization of the in situ generated nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[1] This occurs when the nitrile oxide reacts with itself faster than with the intended dipolarophile (propargyl alcohol).

Causes and Solutions:

  • Cause: High local concentration of the nitrile oxide.

    • Solution 1 (Slow Addition): Generate the nitrile oxide slowly in the presence of propargyl alcohol. If you are using a base like NaHCO₃ or triethylamine to dehydrohalogenate the dibromoformaldoxime, add the base dropwise to the mixture of the oxime and the alkyne over several hours.

    • Solution 2 (Solvent Choice): Use a less polar solvent like toluene or dichloromethane rather than highly polar solvents like DMF, which can sometimes favor dimerization.[2]

  • Cause: Stoichiometry imbalance.

    • Solution: Use a slight excess of the more readily available reagent, typically the dipolarophile (propargyl alcohol, 1.2-1.5 equivalents), to ensure the nitrile oxide is consumed as it is formed.

Q3: The conversion of the 5-hydroxymethyl group to the sulfonyl fluoride is inefficient. What are the critical control points?

Answer: This four-step functionalization is often the primary source of yield loss. Each step must be carefully controlled.

  • Step C → D (Bromination): The goal is to convert the primary alcohol to a bromide.

    • Problem: Decomposition of the isoxazole ring under harsh acidic conditions.

    • Solution: Avoid strong protic acids. Use milder reagents like phosphorus tribromide (PBr₃) in an ether-based solvent at 0 °C or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in an Appel reaction.

  • Step D → E (Sulfitation): This nucleophilic substitution introduces the sulfur atom.

    • Problem: Incomplete reaction or formation of elimination byproducts.

    • Solution: Use a polar aprotic solvent like DMF or DMSO to ensure the solubility of both the organic halide and the inorganic sodium sulfite (Na₂SO₃). The addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can significantly improve reaction rates and yield.

  • Step E → F (Chlorination): The sulfonate salt is converted to the reactive sulfonyl chloride.

    • Problem: The intermediate sulfonyl chloride is highly moisture-sensitive and can be thermally unstable.

    • Solution: This step must be performed under strictly anhydrous conditions. Use reagents like thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF (Vilsmeier-Haack conditions). It is often best to use the crude sulfonyl chloride immediately in the next step without purification to minimize decomposition.

Q4: My final fluorination step (sulfonyl chloride to sulfonyl fluoride) is failing or giving very low yields. What's going wrong?

Answer: The conversion of a sulfonyl chloride to a sulfonyl fluoride (a halogen exchange or "Halex" reaction) is highly dependent on the fluorinating agent and the reaction conditions. The S-F bond is significantly stronger than the S-Cl bond, providing the thermodynamic driving force.[3]

Critical Factors for Success:

  • Anhydrous Conditions: This is the most critical parameter. Any trace of water will hydrolyze the reactive sulfonyl chloride back to the sulfonic acid, killing the reaction. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous.

  • Fluoride Source: The choice of fluorinating agent is key.

    • Potassium Fluoride (KF): Standard KF is often not reactive enough. Use spray-dried KF, which has a higher surface area. Its efficacy is dramatically increased by the addition of a phase-transfer catalyst like 18-crown-6 or tetrabutylammonium fluoride (TBAF) to improve its solubility in organic solvents like acetonitrile.[3]

    • Selectfluor®: While typically used for electrophilic fluorination, it can also be effective in converting sulfinates or sulfonyl hydrazides to sulfonyl fluorides and may be applicable in certain contexts.

  • Temperature and Reaction Time: These reactions often require elevated temperatures (e.g., 80-110 °C in acetonitrile) to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid decomposition.

Frequently Asked Questions (FAQs)

  • Can I synthesize the sulfonyl fluoride directly from the alcohol (C)? Direct conversion is not straightforward. While there are methods for converting sulfonic acids to sulfonyl fluorides, the initial conversion of the alcohol to the sulfonic acid can be challenging and low-yielding.[4] The step-wise approach outlined provides more reliable control points.

  • Is the final product, (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride, stable? Sulfonyl fluorides are generally much more stable to hydrolysis than their sulfonyl chloride counterparts.[3] However, they are still electrophilic and can react with strong nucleophiles. For long-term storage, keep the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (0-4 °C).

  • What are the primary safety concerns for this synthesis?

    • Dibromoformaldoxime: Potentially toxic and a lachrymator. Handle only in a well-ventilated fume hood.

    • PBr₃, SOCl₂, Oxalyl Chloride: Highly corrosive and react violently with water. Use appropriate personal protective equipment (gloves, safety glasses, lab coat) and handle under an inert atmosphere.

    • Solvents: Dichloromethane and other halogenated solvents are suspected carcinogens. Minimize exposure.

Optimized Experimental Protocols

The following protocols are provided as a starting point for optimization in your laboratory setting.

Protocol 1: Synthesis of (3-Bromo-1,2-oxazol-5-yl)methanol (Intermediate C)
  • To a solution of propargyl alcohol (1.2 eq) in ethyl acetate, add dibromoformaldoxime (1.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2.5 eq) dropwise over 2-3 hours while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).

  • Once the starting material is consumed, separate the organic layer. Wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target alcohol.

Protocol 2: Conversion to (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride (Intermediate G)
  • Step 1: Bromination (D)

    • Dissolve (3-Bromo-1,2-oxazol-5-yl)methanol (C) (1.0 eq) in anhydrous diethyl ether and cool to 0 °C.

    • Add phosphorus tribromide (PBr₃) (0.4 eq) dropwise.

    • Stir at 0 °C for 1 hour, then at room temperature for 2 hours.

    • Carefully quench the reaction by pouring it onto ice water. Extract with ethyl acetate.

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to give crude 5-(bromomethyl)-3-bromo-1,2-oxazole (D), which is often used directly.

  • Step 2: Sulfitation (E)

    • Dissolve the crude bromide (D) in a 1:1 mixture of water and ethanol.

    • Add sodium sulfite (Na₂SO₃) (1.5 eq) and stir the mixture at reflux (approx. 80-90 °C) for 6-8 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is the crude sodium sulfonate salt (E) and is typically used without further purification after drying under high vacuum.

  • Step 3 & 4: Chlorination and Fluorination (F → G)

    • Suspend the dry sodium sulfonate salt (E) (1.0 eq) in anhydrous acetonitrile. Add 3 drops of anhydrous DMF.

    • Add oxalyl chloride (2.0 eq) dropwise at 0 °C. Stir at room temperature for 2-3 hours until gas evolution ceases. The mixture now contains the crude sulfonyl chloride (F).

    • In a separate flask, add spray-dried potassium fluoride (KF) (3.0 eq) and 18-crown-6 (0.1 eq) to anhydrous acetonitrile.

    • Transfer the solution containing the crude sulfonyl chloride (F) to the KF suspension via cannula.

    • Heat the reaction mixture to 80 °C and stir for 12-18 hours under an inert atmosphere.

    • Cool to room temperature, filter through a pad of Celite® to remove inorganic salts, and concentrate the filtrate.

    • Purify the crude residue by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to obtain the final product (G).

Data Summary Table

The following table summarizes typical reaction parameters. Yields are highly dependent on experimental execution and may require optimization.

StepTransformationKey ReagentsSolventTemp. (°C)Typical Yield
1Cycloaddition Dibromoformaldoxime, Propargyl Alcohol, NaHCO₃Ethyl Acetate / H₂O0 → RT55-70%
2Bromination PBr₃ or CBr₄/PPh₃Diethyl Ether or DCM0 → RT80-90%
3Sulfitation Na₂SO₃H₂O / EtOHReflux70-85%
4Chlorination Oxalyl Chloride, DMF (cat.)Acetonitrile0 → RT(Used in situ)
5Fluorination KF, 18-Crown-6Acetonitrile8040-60%

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. Benchchem.
  • Fier, P. S., & Maloney, K. M. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(14), 4143. [Link]

  • Comptes Rendus de l'Académie des Sciences. (2024). Direct ring fluorination of 3-substituted 5-(1,3-dioxane)
  • RSC. (2020). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. National Institutes of Health. [Link]

  • MDPI. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.
  • Ball Lab. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. [Link]

  • Elsevier. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. [Link]

  • ResearchGate. (2017). Synthesis and biological evaluation of (3-aryl-1,2-oxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates as antioxidant and antimicrobial agents. [Link]

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonation. [Link]

  • ResearchGate. (2017). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. [Link]

Sources

Optimization

Technical Support Center: (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride

Welcome to the technical support guide for (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential challenges and side reactions associated with this versatile reagent. Our goal is to provide practical, experience-driven advice to ensure the success and integrity of your experiments.

Part 1: Stability and Handling

The stability of your reagent is paramount for reproducible results. This section addresses common questions regarding the storage and handling of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride, a molecule possessing two reactive centers: the sulfonyl fluoride and the bromo-isoxazole core.

Q1: My yield is inconsistent between experiments, even when following the same protocol. Could reagent degradation be the cause?

A1: Absolutely. Inconsistent yields are a classic sign of reagent degradation. Both the sulfonyl fluoride and the isoxazole ring are susceptible to decomposition if not handled correctly.

  • Sulfonyl Fluoride Moiety: Sulfonyl fluorides are generally more stable than their chloride counterparts but are still highly susceptible to hydrolysis.[1][2] Trace amounts of water in your reaction solvent or on glassware can hydrolyze the sulfonyl fluoride (-SO₂F) to the corresponding and generally unreactive sulfonic acid (-SO₃H). This is the most common cause of failed or low-yield reactions.

  • Isoxazole Ring Integrity: The 1,2-oxazole ring contains a relatively weak N-O bond, making it sensitive to specific conditions.[3] It can be cleaved by strong bases, certain reducing agents (e.g., catalytic hydrogenation), and even photochemical conditions.[3]

Recommended Handling and Storage Protocol:

  • Procurement & Initial Storage: Upon receipt, store the reagent at the recommended temperature (typically 2-8°C), tightly sealed, and under an inert atmosphere (Argon or Nitrogen).

  • Aliquoting: To prevent repeated exposure of the entire stock to atmospheric moisture, we strongly recommend aliquoting the reagent into smaller, single-use vials under an inert atmosphere.

  • Daily Use: Always handle the reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] Use dry, flame-dried glassware and anhydrous solvents dispensed via a syringe or cannula.

Table 1: Recommended Handling and Storage Conditions
ParameterRecommendationRationale
Storage Temp. 2-8°CMinimizes thermal decomposition pathways.
Atmosphere Inert (Argon or Nitrogen)Prevents hydrolysis of the sulfonyl fluoride moiety.[2]
Container Tightly sealed, amber vialProtects from moisture and potential light-induced degradation.[3]
Handling Fume hood, with PPESulfonyl fluorides can be corrosive and toxic.[4][5]
Solvents Anhydrous grade onlyPrevents hydrolysis, a primary side reaction.

Part 2: Troubleshooting Reaction Side Products

When using (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride, the desired reaction is typically the sulfonylation of a nucleophile (e.g., an amine, alcohol). However, side reactions can occur at either of the molecule's reactive sites.

Q2: My reaction is sluggish, and I'm observing starting material even after extended reaction times. What's going wrong?

A2: Sluggish reactivity often points to issues with either the nucleophile's strength or the activation of the sulfonyl fluoride.

  • Nucleophile Basicity: While highly reactive, the sulfonyl fluoride requires a sufficiently nucleophilic partner. If you are using a weakly nucleophilic amine or alcohol, the reaction may require a non-nucleophilic organic base (e.g., DBU, DIPEA) or an inorganic base (e.g., K₂CO₃, Cs₂CO₃) to deprotonate the nucleophile and increase its reactivity.

  • Solvent Choice: The choice of solvent can dramatically impact reaction rates. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the ions formed during the reaction without competing as a nucleophile.

Q3: My mass spectrometry analysis shows a product with a mass corresponding to the loss of bromine and addition of a proton. What is this side reaction?

A3: This suggests a de-bromination side reaction. This is particularly common if you are using organometallic reagents, strong reducing agents, or certain transition metal catalysts (e.g., Palladium) in your reaction mixture. The C-Br bond on the electron-deficient isoxazole ring can be susceptible to reductive cleavage.

Mitigation Strategy: If your desired transformation does not involve the bromine atom, ensure your reaction conditions are free from strong reducing agents. If a palladium catalyst is required for a different part of your molecule, consider using a ligand that disfavors oxidative addition into the C-Br bond or protect the bromo-isoxazole if possible.

Q4: I am seeing unexpected products and fragmentation of the isoxazole ring, especially when using strong bases. Why is the ring opening?

A4: The isoxazole ring is known to be unstable in the presence of strong bases.[3] The proton at the C4 position is acidic and can be deprotonated. This can initiate a cascade of electronic rearrangements leading to ring-opening and the formation of various byproducts, such as β-ketonitriles or other decomposition products. Some substituted isoxazoles have even been shown to decompose in the presence of amines to form ureas.[6]

Experimental Protocol: Base Screening for Nucleophilic Substitution

If you suspect base-induced decomposition, screen a panel of bases with varying strengths:

  • Setup: Prepare three identical reactions in parallel using your nucleophile and (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride in anhydrous acetonitrile.

  • Base Addition:

    • Reaction A: Add 1.5 equivalents of a strong, non-nucleophilic base (e.g., DBU).

    • Reaction B: Add 2.0 equivalents of a milder, hindered organic base (e.g., DIPEA).

    • Reaction C: Add 3.0 equivalents of a solid inorganic base (e.g., K₂CO₃).

  • Monitoring: Stir all reactions at room temperature and monitor by TLC or LC-MS every hour for 4 hours.

  • Analysis: Compare the product formation and the appearance of new, lower Rf spots (indicative of polar decomposition products). This will identify the base that provides the best balance between reaction rate and stability.

Diagram 1: Potential Degradation and Side Reaction Pathways

This diagram illustrates the primary undesired reactions that can compete with the intended sulfonylation reaction.

G main (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride hydrolysis Sulfonic Acid (Hydrolysis Product) main->hydrolysis H₂O (Moisture) ring_opening Ring-Opened Products (e.g., β-Ketonitrile) main->ring_opening Strong Base (e.g., DBU, NaOH) debromination De-brominated Isoxazole main->debromination Reducing Agent / Pd(0) desired Desired Sulfonamide/Sulfonate Ester main->desired Nu-H (Amine/Alcohol) + Base

Caption: Key side reaction pathways for the title compound.

Part 3: Workup and Purification FAQs

Q5: My product appears pure by TLC after the reaction, but I see significant decomposition after silica gel chromatography. What is happening?

A5: This is a common issue and strongly suggests your product is sensitive to the acidic nature of standard silica gel. The Lewis acidic sites on the silica surface can catalyze the hydrolysis of the sulfonyl fluoride or the degradation of the isoxazole ring.

Troubleshooting Protocol for Purification:

  • Neutralize Silica: Before preparing your column, wash the silica gel with a solution of triethylamine in your eluent (e.g., 1-2% Et₃N in ethyl acetate/hexane). This deactivates the acidic sites.

  • Alternative Media: Consider using a less acidic stationary phase, such as alumina (neutral or basic grade), or C18-functionalized silica (reverse-phase chromatography).

  • Non-Chromatographic Methods: If the product is a solid, recrystallization is often the best method to achieve high purity without degradation.[3]

  • Aqueous Workup: During the aqueous workup, use a saturated sodium bicarbonate solution instead of water for washes to ensure any residual acid catalysts are neutralized before concentration and purification.

Diagram 2: Recommended Experimental Workflow

This workflow minimizes the risk of side reactions by emphasizing anhydrous and inert conditions at critical steps.

Workflow start 1. Prepare Dry Glassware & Anhydrous Solvents reagents 2. Dissolve Nucleophile & Base in Solvent under N₂/Ar start->reagents Inert Atmosphere addition 3. Add Reagent Solution (via syringe) at 0°C reagents->addition Controlled Addition reaction 4. Warm to RT & Monitor (TLC / LC-MS) addition->reaction quench 5. Quench Reaction (e.g., sat. NH₄Cl) reaction->quench Reaction Complete workup 6. Aqueous Workup (Wash with NaHCO₃ soln) quench->workup purify 7. Purify (Neutralized Silica or Recrystallization) workup->purify end Pure Product purify->end

Caption: A robust workflow for reactions using the title compound.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. BenchChem Technical Guides.
  • Wikipedia. (2024). Methanesulfonyl fluoride. Wikipedia, The Free Encyclopedia.
  • BenchChem. (2025).
  • ECHEMI. (n.d.).
  • Journal of the Chemical Society D. (1970). Decomposition of isoxazoles and of 1-azirines by aromatic amines.
  • CymitQuimica. (2024). Safety Data Sheet - 4-Acetylbenzene-1-sulfonyl fluoride. CymitQuimica.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - Perflurohexane sulphonyl fluoride. ChemicalBook.

Sources

Troubleshooting

Technical Support Center: Purification of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, chemical biologists, and drug development professionals in the isolation and purification of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, chemical biologists, and drug development professionals in the isolation and purification of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (CAS: 2168252-85-3) .

This compound is a highly valuable bifunctional electrophile used in Sulfur Fluoride Exchange (SuFEx) click chemistry. While the S(VI)-F bond offers exceptional thermodynamic stability compared to traditional sulfonyl chlorides, the presence of the acidic α -protons and the nucleophile-sensitive 3-bromoisoxazole ring necessitates precise, causality-driven handling to prevent degradation.

Part 1: Purification Workflow Visualization

The following diagram outlines the logical progression of the purification process, highlighting the critical phase transitions from crude mixture to isolated product.

PurificationWorkflow Start Crude Reaction Mixture (Contains SuFEx Hub) Workup Mild Aqueous Workup (EtOAc / Brine, pH ~7) Start->Workup Quench & Extract OrgPhase Organic Phase (Dry over Na2SO4) Workup->OrgPhase Phase Separation Chrom Silica Gel Chromatography (Hexane/EtOAc Elution) OrgPhase->Chrom Concentrate & Load Analysis Fraction Analysis (TLC / UV 254 nm) Chrom->Analysis Collect Fractions Pure Pure (3-Bromo-1,2-oxazol-5-yl) methanesulfonyl fluoride Analysis->Pure Pool & Evaporate

Workflow for the isolation and purification of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride.

Part 2: Step-by-Step Purification Protocol

This self-validating protocol utilizes normal-phase flash chromatography. Every step is designed to exploit the specific physicochemical properties of the S(VI)-F bond while protecting the fragile heterocycle.

Step 1: Neutral Aqueous Quenching & Extraction

  • Procedure: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer twice with a strictly neutral brine solution (pH 7.0).

  • Causality: Quenching removes water-soluble byproducts (e.g., KHF2​ salts). It is critical to maintain a neutral pH. Alkyl sulfonyl fluorides possess acidic α -protons; exposure to strong aqueous bases triggers unwanted deprotonation, leading to elimination side-reactions or degradation of the isoxazole ring .

Step 2: Desiccation and Thermal Control

  • Procedure: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the suspension and concentrate the filtrate under reduced pressure, keeping the water bath temperature strictly below 30 °C.

  • Causality: While sulfonyl fluorides are generally resistant to hydrolysis, minimizing thermal stress in the presence of trace moisture prevents any background degradation of the bromoisoxazole moiety.

Step 3: Stationary Phase Loading

  • Procedure: Pack a flash column with standard silica gel (230–400 mesh). Dry-load the crude mixture onto a small amount of silica, or load it directly as a highly concentrated solution in Dichloromethane (DCM).

  • Causality: Unlike sulfonyl chlorides, which rapidly hydrolyze on the acidic surface of silica gel, sulfonyl fluorides exhibit remarkable thermodynamic stability on silica . This allows for standard normal-phase chromatography without the need for specialized, deactivated stationary phases.

Step 4: Gradient Elution

  • Procedure: Elute the column using a gradient solvent system of Hexane and Ethyl Acetate, typically starting at 95:5 (v/v) and slowly ramping to 80:20 (v/v).

  • Causality: The highly electronegative fluorine atom reduces the overall polarity of the sulfonyl group compared to its sulfonic acid or sulfonamide counterparts, resulting in relatively high Rf​ values in non-polar solvent systems.

Step 5: Self-Validating Fraction Analysis

  • Procedure: Spot fractions on a silica TLC plate and visualize under UV light at 254 nm. Pool the fractions containing the pure product and evaporate the solvent.

  • Causality: The conjugated π -system of the 3-bromoisoxazole ring acts as a strong chromophore, making UV detection highly reliable and eliminating the need for destructive chemical stains.

Part 3: Quantitative Data & Physicochemical Parameters

To ensure reproducibility, compare your experimental parameters against this standardized data matrix.

Parameter / PropertyRecommended Value / ConditionScientific Rationale
Stationary Phase Silica Gel (60 Å, 230–400 mesh)The S(VI)-F bond is highly stable to silica-induced hydrolysis.
Preferred Eluent Hexane / EtOAc (Gradient)The compound is moderately non-polar and elutes efficiently without polar modifiers.
TLC Detection UV 254 nmThe isoxazole ring is strongly UV active; no chemical stain required.
Workup pH Limit pH 6.0 – 7.5Prevents base-catalyzed α -proton deprotonation and subsequent ring opening.
Storage Conditions -20 °C, Inert Atmosphere (Ar/ N2​ )Prevents long-term nucleophilic attack or slow moisture degradation.

Part 4: Troubleshooting Guides & FAQs

Q1: During the aqueous workup, my product yield drops significantly, and I observe a new highly polar spot on the baseline of my TLC. What is happening? A: You are likely experiencing base-induced degradation. Alkyl sulfonyl fluorides, such as (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride, contain relatively acidic α -protons adjacent to the strongly electron-withdrawing sulfonyl group . If your workup utilizes strong bases (e.g., saturated NaHCO3​ or NaOH ), it causes deprotonation followed by elimination or nucleophilic attack on the sensitive isoxazole ring. Solution: Switch to a strictly neutral workup using brine or pure water.

Q2: My crude NMR shows a mixture of the target sulfonyl fluoride and the unreacted sulfonyl chloride precursor. Can I separate them via silica gel chromatography? A: It is highly challenging and generally not recommended. Sulfonyl chlorides and sulfonyl fluorides often co-elute due to similar Rf​ values. Furthermore, the chloride will streak and hydrolyze on the column, contaminating your fractions with sulfonic acids. Solution: Before purification, ensure complete conversion by treating the crude mixture with an excess of Potassium Bifluoride ( KHF2​ ) in a suitable solvent (e.g., Acetonitrile/Water) to drive the SuFEx halogen exchange to absolute completion.

Q3: Can I use Preparative Reverse-Phase HPLC (RP-HPLC) to purify this compound? A: Yes, but with strict buffer limitations. You must avoid basic modifiers like Ammonium Hydroxide or Triethylamine. Solution: Use a neutral or slightly acidic mobile phase, such as Water/Acetonitrile with 0.1% Formic Acid. The S(VI)-F bond is stable under mild acidic conditions, ensuring the compound remains intact during the chromatographic run.

Q4: Why is the 3-bromo substitution a concern during purification and storage? A: The 3-bromoisoxazole moiety is a potential electrophilic site. While perfectly stable under standard normal-phase chromatography, exposure to strong nucleophiles (like primary amines) or transition metal contaminants can lead to unwanted cross-coupling or nucleophilic aromatic substitution ( SN​Ar ). Solution: Ensure all glassware, syringes, and solvents are rigorously free of amine contaminants prior to handling the purified product.

Part 5: References

  • Title: Sulfur fluoride exchange (SuFEx) Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Lewis Acid-Catalyzed Sulfur Fluoride Exchange Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Effect of Nucleophile Deprotonation on SuFEx: Synthesis of Sulfonamides Source: ResearchGate (Synthesis) URL: [Link]

Optimization

troubleshooting (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride reaction failures

Welcome to the technical support center for (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common experimental challenges encountered with this versatile reagent. By understanding the underlying chemical principles, you can diagnose and resolve reaction failures, leading to more successful and reproducible outcomes.

Introduction to (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is a unique bifunctional reagent. It incorporates a reactive sulfonyl fluoride moiety, a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, and a 3-bromo-1,2-oxazole (also known as 3-bromo-isoxazole) ring, which is amenable to various cross-coupling reactions.[1][2] This combination makes it a valuable building block for synthesizing complex molecules, particularly in drug discovery and chemical biology, where the sulfonyl fluoride can act as a covalent warhead for protein modification.[3][4]

The sulfonyl fluoride group is known for its remarkable balance of stability and reactivity. It is generally stable to hydrolysis under physiological conditions yet can be activated to react with a wide range of nucleophiles.[2][5][6] The bromo-isoxazole component provides a handle for further diversification, although its reactivity can sometimes be challenging.

Frequently Asked Questions (FAQs)

Q1: How should I store (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride?

A1: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (typically 2-8 °C). The sulfonyl fluoride group is susceptible to slow hydrolysis over time, especially in the presence of moisture.[7] Proper storage is critical to maintain its reactivity and prevent degradation.

Q2: I'm having trouble dissolving the reagent in my reaction solvent. What do you recommend?

A2: Like many sulfonyl fluorides, this reagent may have limited solubility in nonpolar solvents. For reactions in aqueous buffers, it is best to first prepare a concentrated stock solution in a dry, water-miscible organic solvent such as DMSO, ethanol, or methanol.[8] This stock solution should then be added dropwise to the reaction mixture with vigorous stirring to prevent precipitation. For organic reactions, solvents like acetonitrile, THF, or DMF are generally suitable.

Q3: Is the isoxazole ring stable under my reaction conditions?

A3: The 1,2-oxazole ring is generally stable under neutral and acidic conditions. However, it can be susceptible to base-catalyzed ring-opening, particularly at elevated temperatures.[9] The stability is also influenced by the substituents on the ring. It is crucial to carefully control the pH and temperature of your reaction to avoid unwanted degradation of the isoxazole core.[9]

Troubleshooting Guide: Common Reaction Failures

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Scenario 1: Low or No Conversion to the Desired Sulfonamide/Sulfonate

Q: I am reacting (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride with an amine/alcohol nucleophile, but I am observing very low yield or recovering only my starting materials. What could be the problem?

A: This is a common issue that can stem from several factors related to nucleophile reactivity, reaction conditions, or reagent quality.

Potential Causes & Solutions:

  • Insufficient Nucleophilicity: The reactivity of sulfonyl fluorides is highly dependent on the nucleophile.[3][10]

    • Diagnosis: If using a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing groups) or a sterically hindered alcohol, the reaction may be sluggish.

    • Solution: Increase the reaction temperature or extend the reaction time. More importantly, the addition of a suitable base is often crucial. Tertiary amine bases like triethylamine (TEA) or more potent non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can deprotonate the nucleophile, significantly increasing its reactivity.[10][11] Recent literature also highlights the use of catalysts like N-heterocyclic carbenes (NHCs) or Lewis acids such as Ca(NTf2)2 to activate sulfonyl fluorides.[12][13]

  • Inappropriate Base or Catalyst: The choice and amount of base are critical.

    • Diagnosis: Using too weak a base may not sufficiently activate the nucleophile. Conversely, some strong bases might lead to degradation of the isoxazole ring.[9]

    • Solution: Screen a panel of bases. For many SuFEx reactions with amines or alcohols, 1.5-2.0 equivalents of a tertiary amine base are a good starting point.[14] For less reactive systems, consider stronger, non-nucleophilic organic bases or specialized catalysts.[14][15]

  • Hydrolysis of the Sulfonyl Fluoride:

    • Diagnosis: If your reaction is run in the presence of water (e.g., wet solvent or reagents), the sulfonyl fluoride can hydrolyze to the corresponding sulfonic acid, which is unreactive towards your nucleophile.[7]

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere will also help to exclude atmospheric moisture.

  • Poor Solubility:

    • Diagnosis: If the reagent or nucleophile is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: As mentioned in the FAQs, prepare a stock solution of the sulfonyl fluoride in a suitable organic solvent.[8] If the nucleophile has poor solubility, consider a different solvent system or gentle heating to ensure a homogeneous reaction mixture.

Scenario 2: Formation of Unidentified Side Products

Q: My reaction is consuming the starting material, but I am getting a complex mixture of products instead of the clean desired product. What are the likely side reactions?

A: Side product formation often points to issues with the stability of the starting material or product under the reaction conditions, or unintended reactivity of the functional groups.

Potential Causes & Solutions:

  • Base-Induced Isoxazole Ring Opening:

    • Diagnosis: Strong bases, especially at higher temperatures, can lead to the cleavage of the N-O bond in the isoxazole ring.[9] This will result in a variety of degradation products.

    • Solution: Use the mildest base possible that still promotes the desired reaction. Lower the reaction temperature and carefully monitor the reaction progress to avoid prolonged exposure to basic conditions. Consider using a catalytic amount of a stronger base if effective.

  • Reaction at the 3-Bromo Position:

    • Diagnosis: While the 3-bromo position on the isoxazole ring is generally less reactive towards nucleophilic aromatic substitution than other halo-heterocycles, highly nucleophilic reagents or specific catalysts could potentially lead to substitution at this position.[16]

    • Solution: This is less common under typical SuFEx conditions. If suspected, analyze the side products by mass spectrometry and NMR to look for evidence of bromine displacement. If this is a confirmed issue, a protecting group strategy or a change in the synthetic route may be necessary.

  • Elimination Side Reactions (for specific substrates):

    • Diagnosis: In some cases, particularly with certain alcohol substrates, elimination reactions can compete with the desired substitution, especially if the base used is sterically hindered.[17]

    • Solution: The choice of base and sulfonyl fluoride can be tuned to minimize elimination. Less hindered bases often favor substitution over elimination.[18][19]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common reaction failures.

TroubleshootingWorkflow Start Reaction Failure: Low Yield or Side Products Check_SM Check Starting Material Integrity (NMR, LC-MS) Start->Check_SM SM_OK Starting Material OK? Check_SM->SM_OK Check_Conditions Review Reaction Conditions Reaction_Type Primary Issue? Check_Conditions->Reaction_Type SM_OK->Check_Conditions Yes Degraded_SM Re-purify or Re-synthesize Starting Material SM_OK->Degraded_SM No No_Conversion Troubleshoot: No/Low Conversion Reaction_Type->No_Conversion No/Low Conversion Side_Products Troubleshoot: Side Products Reaction_Type->Side_Products Side Products End_Point Re-run Experiment Degraded_SM->End_Point Increase_Reactivity Increase Nucleophile Reactivity: - Stronger Base - Higher Temperature - Add Catalyst (e.g., NHC) No_Conversion->Increase_Reactivity Check_Solubility Ensure Homogeneity: - Change Solvent - Use Co-solvent No_Conversion->Check_Solubility Check_Moisture Exclude Water: - Anhydrous Solvents - Inert Atmosphere No_Conversion->Check_Moisture Milder_Conditions Use Milder Conditions: - Lower Temperature - Weaker/Catalytic Base Side_Products->Milder_Conditions Protect_Groups Consider Alternate Reactivity: - Check for reaction at Bromo-position Side_Products->Protect_Groups Increase_Reactivity->End_Point Check_Solubility->End_Point Check_Moisture->End_Point Milder_Conditions->End_Point Protect_Groups->End_Point

Caption: A decision tree for diagnosing and resolving common reaction failures.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis with an Amine Nucleophile

This protocol provides a starting point for the reaction of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride with a primary or secondary amine.

Materials:

  • (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride

  • Amine nucleophile

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA), freshly distilled

  • Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine nucleophile (1.0 eq).

  • Dissolve the amine in anhydrous solvent (e.g., MeCN, to a concentration of 0.1-0.5 M).

  • Add the base (TEA or DIPEA, 1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (1.2 eq) in a minimal amount of the same anhydrous solvent.

  • Add the sulfonyl fluoride solution dropwise to the stirring amine solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If no reaction is observed at room temperature, slowly warm the mixture to 40-60 °C.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table

The following table provides a general guide for selecting reaction parameters. Optimal conditions will vary depending on the specific substrate.

ParameterRecommended Range/ValueRationale & Key Considerations
Solvent MeCN, THF, DCM, DMFChoice depends on substrate solubility and reaction temperature. Ensure solvent is anhydrous.
Base TEA, DIPEA, DBU, BTMGTEA/DIPEA are good starting points. DBU/BTMG are for less reactive nucleophiles.[10][14]
Base Stoichiometry 1.5 - 2.0 equivalentsEnsures deprotonation of the nucleophile and neutralizes the HF byproduct.
Temperature 25 °C - 80 °CStart at room temperature. Increase heat cautiously to avoid degradation of the isoxazole ring.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine the optimal time and avoid side product formation.

References

  • Gemoets, H. et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available at: [Link]

  • Gao, B. et al. (2022). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Frontiers of Chemical Science and Engineering.
  • Nevolin, I. S. et al. (2025). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters.
  • Terjeson, R. J. (1989). The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids. PDXScholar.
  • Li, J. et al. (2023). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes.
  • Girardin, M. et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters.
  • Kainz, Q. M. et al. (2020). Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ACS Omega.
  • Lee, D. S. et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society.
  • Aberlin, M. E. & Bunton, C. A. Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry.
  • Nakayama, A. et al. Synthesis and herbicidal activity of 3-{[(hetero)
  • ResearchGate. (n.d.).
  • Moses, J. E. et al. (n.d.). Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC.
  • Kainz, Q. M. et al. (2020). Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. PMC.
  • ResearchGate. (2025).
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with 2-Phenoxyethane-1-sulfonyl Fluoride.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.
  • Ball, N. D. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Barteselli, A. et al. (2021). Development of Potent 3-Br-isoxazoline-Based Antimalarial and Antileishmanial Compounds. ACS Medicinal Chemistry Letters.
  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.
  • Enamine. (2025). Sulfonyl Fluorides.
  • Royal Society of Chemistry. (n.d.). 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles.
  • The Doyle Group. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning.
  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.
  • Current issues in pharmacy and medicine: science and practice. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles.
  • Cold Spring Harbor Laboratory. (n.d.). Accelerated SuFEx Click Chemistry for Modular Synthesis.
  • Sharpless, K. B. et al. (2025). Sulfur VI Fluoride Exchange SuFEx Another Good Reaction For Click Chemistry. Scribd.

Sources

Troubleshooting

optimization of reaction time for (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride

Target Compound: (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (CAS: 2168252-85-3) Application: Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry, Cross-Coupling Hubs, and Covalent Inhibitor Design. Welcome to the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (CAS: 2168252-85-3) Application: Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry, Cross-Coupling Hubs, and Covalent Inhibitor Design.

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and mechanistic challenges associated with aliphatic sulfonyl fluorides. Unlike standard aromatic SuFEx hubs, the presence of the methylene spacer in (3-bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride fundamentally alters its electrophilicity and side-reaction profile.

Below, you will find causality-driven troubleshooting guides, validated protocols, and mechanistic workflows to optimize your reaction times from days to minutes.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my SuFEx reaction with (3-bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride taking >24 hours with standard DBU catalysis, whereas my aryl sulfonyl fluorides react in minutes? The Causality: The reactivity of a SuFEx hub is dictated by the electronic environment of the S(VI) center. In aryl sulfonyl fluorides, the extended π -conjugation stabilizes the transition state during fluoride displacement[1]. However, (3-bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is an aliphatic sulfonyl fluoride. The methylene (-CH 2​ -) spacer isolates the sulfur center from the electron-withdrawing isoxazole ring, significantly raising the activation barrier for the S_N2-type fluoride exchange[2]. Standard DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) loadings are often insufficient to overcome this barrier efficiently without extended heating.

Q2: When I increase the DBU concentration or apply heat to accelerate the reaction, my reaction mixture turns dark and my yield drops. What is happening? The Causality: You are encountering a competing degradation pathway. The protons on the methylene group flanked by the isoxazole ring and the highly electron-withdrawing -SO 2​ F group are highly acidic. High concentrations of a strong, nucleophilic base like DBU, combined with heat, can cause α -deprotonation. This leads to the transient formation of a highly reactive sulfene intermediate, which rapidly polymerizes or reacts with solvent, causing the dark color and destroying your starting material. The Solution: Shift to a non-nucleophilic, highly basic catalyst like BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) combined with a pre-activation strategy (see Q3)[3].

Q3: How can I safely accelerate the reaction time for phenolic (aryl alcohol) nucleophiles without causing degradation? The Causality: To lower the reaction barrier without relying on harsh basic conditions, you must increase the nucleophilicity of your reacting partner. This is achieved via the Accelerated SuFEx Protocol [3]. By adding 1 equivalent of HMDS (Hexamethyldisilazane), you transiently convert the phenol into a highly reactive silyl ether (Ar-O-TMS). When you subsequently add just 5 mol% of BTMG, the catalyst smoothly activates the S-F bond. The reaction is driven forward by the exceptional thermodynamic stability of the volatile byproduct, TMS-F (trimethylsilyl fluoride). This reduces reaction times from >24 hours to under 5 minutes[3].

Q4: Does the mechanism differ when using primary amine nucleophiles, and how do I optimize for them? The Causality: Yes. While phenols benefit from silyl-ether pre-activation, the reaction of methanesulfonyl derivatives with primary amines proceeds via a strict S_N2-type mechanism at the sulfur center[2]. Density Functional Theory (DFT) studies show that a complementary base is required to hydrogen-bond with the incoming amine, increasing its nucleophilicity and significantly lowering the S_N2 transition state barrier[2]. Use 2.0 equivalents of DIPEA (N,N-Diisopropylethylamine) in CH 2​ Cl 2​ at room temperature. Avoid HMDS for amines.

Part 2: Quantitative Data & Benchmarks

To facilitate rapid experimental design, consult the following validated benchmark data for (3-bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride.

Nucleophile TypeOptimized Catalyst SystemSolventTempExpected TimeMechanistic Rationale
Aryl Alcohols 5 mol% BTMG + 1.0 eq HMDSMeCN20 °C< 5 min HMDS forms transient silyl ether; BTMG lowers S_N2 barrier; TMS-F expulsion drives kinetics[3].
Alkyl Alcohols 20 mol% BTMG + 1.0 eq HMDSMeCN20 °C~ 30 min Higher steric/electronic barrier for alkyl vs. aryl attack requires increased BTMG loading[3].
Primary Amines 2.0 eq DIPEA (Complementary)CH 2​ Cl 2​ 20 °C1 - 4 hr Base hydrogen-bonds with amine, increasing nucleophilicity for direct S_N2 attack[2].
Peptides (Tyr) Mild aqueous buffer (pH 8-9)H 2​ O/MeCN20 °C4 - 12 hr Leverages mild electrophilicity of sulfonyl fluorides for chemoselective tyrosine targeting[4].

Part 3: Diagnostic Workflows & Mechanistic Pathways

Workflow 1: Reaction Time Optimization Decision Tree

Use this logical workflow to select the correct catalytic system based on your specific nucleophile, ensuring you avoid the α -deprotonation degradation pathway.

OptimizationWorkflow Start Reaction Time > 24h or Degradation Observed? CheckNuc Identify Nucleophile Type Start->CheckNuc Phenol Aryl Alcohol (Phenol) CheckNuc->Phenol Amine Primary/Secondary Amine CheckNuc->Amine AlkylOH Alkyl Alcohol CheckNuc->AlkylOH SolPhenol Use BTMG (5 mol%) + HMDS Time: < 5 mins Phenol->SolPhenol SolAmine Use DIPEA (2.0 eq) Avoid excess DBU (Sulfene risk) Time: 1-4 hours Amine->SolAmine SolAlkyl Use BTMG (20 mol%) + HMDS Time: ~30 mins AlkylOH->SolAlkyl

Caption: Decision tree for optimizing SuFEx reaction times based on nucleophile classification.

Workflow 2: Accelerated SuFEx Catalytic Cycle

This diagram illustrates the causality behind the sub-5-minute reaction times achieved when using the HMDS/BTMG system for oxygen-based nucleophiles.

MechanisticPathway Nuc Ar-OH + HMDS (Pre-activation) SilylEther Ar-O-TMS (Transient Nucleophile) Nuc->SilylEther TMS transfer Transition SN2-like Transition State at S(VI) Center SilylEther->Transition BTMG BTMG Catalyst (Activates S-F Bond) BTMG->Transition Lowers Barrier Product SuFEx Product + TMS-F (Volatile) Transition->Product Fluoride Expulsion

Caption: Mechanistic pathway of BTMG/HMDS accelerated SuFEx, driven by TMS-F expulsion.

Part 4: Standard Operating Procedure (SOP)

Protocol: Self-Validating Accelerated SuFEx Coupling (Phenol Nucleophiles) This protocol is designed as a self-validating system. By isolating the pre-activation step from the catalytic step, you can analytically verify the root cause of any failure.

Materials:

  • (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (1.0 eq)

  • Aryl alcohol nucleophile (1.0 eq)

  • HMDS (Hexamethyldisilazane) (1.0 eq)

  • BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) (5.0 mol%)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the aryl alcohol (1.0 eq) and HMDS (1.0 eq) in anhydrous MeCN to a concentration of 0.2 M.

  • Validation Checkpoint 1 (Silyl Ether Formation): Stir the mixture at room temperature for 10 minutes.

    • Self-Validation: Pull a 10 μ L aliquot, dilute in CD 3​ CN, and analyze via 1 H NMR. The phenolic -OH proton signal should be completely absent, replaced by a strong -TMS singlet near 0 ppm. Do not proceed until this is confirmed.

  • Hub Addition: Add the (3-bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (1.0 eq) to the reaction mixture. Note: No background reaction should occur at this stage.

  • Catalysis: Introduce the BTMG catalyst (5.0 mol%).

    • Expert Insight: The reaction is highly exothermic and rapid. Ensure adequate stirring. The BTMG lowers the S_N2 barrier without deprotonating the sensitive α -methylene protons of the isoxazole hub[3].

  • Validation Checkpoint 2 (Completion): Stir for 5 minutes. Monitor by LC-MS. The reaction should show >95% conversion to the desired sulfonate ester.

  • Quench & Purification: The primary byproduct is TMS-F gas (b.p. 16.4 °C), which safely volatilizes. Concentrate the mixture under reduced pressure and purify via standard silica gel chromatography.

Part 5: References

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science (RSC Publishing).[Link]

  • Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ACS Omega.[Link]

  • Sulfur fluoride exchange. Springer Nature Experiments.[Link]

  • Accelerated SuFEx Click Chemistry for Modular Synthesis. Cold Spring Harbor Laboratory.[Link]

Sources

Optimization

Technical Support Center: (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride

Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals working with (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride. Given the specialized nature of this...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals working with (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride. Given the specialized nature of this molecule, this guide has been constructed by synthesizing data from analogous chemical structures and fundamental principles of heterocyclic and organofluorine chemistry. We aim to provide practical, field-tested insights to anticipate and troubleshoot common challenges encountered during its synthesis, purification, and handling.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Purity, Stability, and Storage

Question 1: What are the most common impurities I should expect in a sample of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride?

Answer: The impurity profile of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is highly dependent on its synthetic route. However, based on common synthetic pathways for related heterocyclic sulfonyl fluorides, impurities can be broadly categorized into three groups: starting materials, reaction byproducts, and degradation products.

  • Starting Material-Related Impurities: These are unreacted precursors from the synthesis. The specific impurities will depend on the chosen synthetic route, but could include precursors to the isoxazole ring or the sulfonyl fluoride moiety.

  • Reaction Byproducts: These are substances formed from side-reactions during the synthesis. A common byproduct is the corresponding sulfonic acid, formed by the hydrolysis of the sulfonyl fluoride.[1] Over-bromination on the isoxazole ring is also a possibility, leading to di-bromo species.[2]

  • Degradation Products: Isoxazole rings, particularly in the presence of electrophilic groups, can be unstable and lead to complex decomposition products.[1] The sulfonyl fluoride group itself can also degrade, although it is generally more stable than other sulfonyl halides.[3][4]

Table 1: Summary of Potential Impurities and Their Origin

Impurity ClassPotential Specific ImpurityLikely OriginRecommended Analytical Technique
Starting Materials Precursors to the isoxazole ring or sulfonyl fluoride moietyIncomplete reactionHPLC, GC-MS, NMR
Reaction Byproducts (3-Bromo-1,2-oxazol-5-yl)methanesulfonic acidHydrolysis of the sulfonyl fluorideHPLC, ¹⁹F NMR (disappearance of signal)
Di-bromo-1,2-oxazol-5-yl)methanesulfonyl fluorideOver-bromination of the isoxazole ringMass Spectrometry, NMR
Degradation Products Complex ring-opened productsInstability of the isoxazole ringHPLC, LC-MS

Question 2: How should I store (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride to minimize degradation?

Answer: To ensure the long-term stability of your compound, proper storage is critical. Sulfonyl fluorides are susceptible to hydrolysis, and the isoxazole ring can be sensitive to certain conditions.

Recommended Storage Protocol:

  • Moisture Control: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The primary degradation pathway to consider is hydrolysis of the sulfonyl fluoride to the corresponding sulfonic acid.[1]

  • Temperature: Store at low temperatures (-20°C is recommended) to slow down any potential degradation pathways.

  • Light Protection: Store in an amber vial or in the dark to prevent any potential light-induced decomposition.

  • Purity: Ensure the material is as pure as possible before long-term storage, as impurities can sometimes catalyze degradation.

Category 2: Synthesis and Purification Troubleshooting

Question 3: My mass spectrometry results show a peak corresponding to a di-brominated species. What is the likely cause and how can I avoid it?

Answer: The presence of a di-brominated impurity suggests that over-bromination has occurred during the synthesis. The isoxazole ring is an aromatic heterocycle and can undergo electrophilic substitution.[5]

Causality:

  • Reaction Conditions: The use of excess brominating agent, elevated temperatures, or prolonged reaction times can lead to a second bromination event, most likely at the C4 position of the isoxazole ring.[6] Some studies have noted that over-bromination can be a competing side reaction in the halogenation of isoxazole derivatives.[2]

Troubleshooting Protocol:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent if you are starting from a non-brominated precursor.

  • Temperature Management: Perform the bromination at the lowest temperature that allows for a reasonable reaction rate. This may require careful optimization.

  • Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.

  • Purification: If a di-brominated byproduct is formed, it can often be separated from the desired mono-bromo product by column chromatography due to differences in polarity.

Question 4: I'm observing a more polar spot on my TLC plate that seems to increase over time. What could this be?

Answer: A more polar impurity that becomes more prominent over time, especially during workup or purification, is very likely the corresponding sulfonic acid, (3-Bromo-1,2-oxazol-5-yl)methanesulfonic acid.

Causality:

  • Hydrolysis: The sulfonyl fluoride group, while more stable than other sulfonyl halides, can still hydrolyze in the presence of water (including atmospheric moisture or residual water in solvents) to form the highly polar sulfonic acid.[1] This hydrolysis can be accelerated by acidic or basic conditions.

Troubleshooting Protocol:

  • Use Anhydrous Solvents: Ensure all solvents used during reaction workup and purification are anhydrous.

  • Aqueous Workup: If an aqueous workup is necessary, perform it quickly and at low temperatures. Neutralize the solution to a pH of ~7 to minimize acid- or base-catalyzed hydrolysis.

  • Purification Strategy:

    • Extraction: The sulfonic acid is acidic and can be removed by washing the organic solution of your product with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate). The sulfonic acid will be deprotonated and move into the aqueous layer.

    • Chromatography: If using silica gel chromatography, be aware that silica is acidic and can promote hydrolysis. It may be beneficial to use a less acidic stationary phase or to neutralize the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.

Workflow for Impurity Identification and Removal

G cluster_0 Impurity Analysis cluster_1 Removal Strategy TLC Observe polar spot on TLC LCMS Run LC-MS Analysis TLC->LCMS Mass Check for expected mass of sulfonic acid LCMS->Mass Extract Perform liquid-liquid extraction with aq. NaHCO3 Mass->Extract If mass matches sulfonic acid Check Re-analyze organic layer by TLC/LC-MS Extract->Check Purify Proceed with purification (e.g., column chromatography) Check->Purify G Start Initial Conditions (Table 2) Inject Inject Analytical Standard Start->Inject Evaluate Evaluate Peak Shape & Resolution Inject->Evaluate Good Method Suitable for Use Evaluate->Good Good Adjust Adjust Gradient / Mobile Phase Evaluate->Adjust Poor Reinject Re-inject Standard Adjust->Reinject Reinject->Evaluate

Caption: HPLC method development workflow.

Question 6: How can ¹⁹F NMR help in characterizing my compound and its impurities?

Answer: ¹⁹F NMR is a powerful and highly specific technique for analyzing organofluorine compounds. [7]It can provide both qualitative and quantitative information.

Key Applications:

  • Structural Confirmation: The presence of a signal in the ¹⁹F NMR spectrum is a definitive confirmation of the fluorine atom in your molecule. The chemical shift of the sulfonyl fluoride (-SO₂F) group is characteristic and can help confirm its presence.

  • Purity Assessment: ¹⁹F NMR is an excellent tool for assessing purity. The integration of the peak corresponding to your product can be compared to the integration of peaks from any fluorine-containing impurities. This is particularly useful as the ¹⁹F spectrum is often much simpler than the ¹H spectrum.

  • Degradation Monitoring: The disappearance of the sulfonyl fluoride signal and the potential appearance of a signal for inorganic fluoride can be used to monitor the hydrolysis of your compound over time.

Due to the lack of specific literature for this exact compound, it is advisable to run a full set of 2D NMR experiments (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.

References

  • Neighbouring group participation in isoxazole ring bromin
  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
  • Unconventional reactivity of sulfonyl fluorides. Spiral.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry.
  • Revealing organofluorine contamination in effluents and surface waters with complementary analytical approaches: Fluorine-19 nuclear magnetic resonance spectroscopy (19F-NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides. Chemical Science (RSC Publishing).
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides
  • An Approach to Aliphatic Sulfonyl Fluorides.
  • Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromin
  • Purification of perfluorosulfonyl fluoride perfluorovinyl ethers by thermal decomposition of unstable isomers.
  • A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols.
  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF)
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed.
  • Bromo-lactamization of isoxazole via neighboring group particip
  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PDF.
  • Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS.
  • Analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions. Benchchem.
  • ANALYTICAL METHODS.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group.
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • Progress in the pathways for synthesis of isoxazoles synthons and their biological activities. jadvscires.com.
  • Facile synthesis of sulfonyl fluorides
  • Synthesis and herbicidal activity of 3-{[(hetero)
  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
  • Synthesis and biological evaluation of (3-aryl-1,2-oxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates as antioxidant and antimicrobial agents.
  • An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. Benchchem.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. pubs.rsc.org.
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC.
  • Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. Comptes Rendus de l'Académie des Sciences.

Sources

Troubleshooting

enhancing the reactivity of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride

Welcome to the dedicated technical resource for (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical resource for (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into maximizing the reactivity and utility of this versatile bifunctional building block. Here, we move beyond simple protocols to explain the fundamental principles governing its reactivity, helping you troubleshoot common experimental hurdles and unlock its full synthetic potential.

Introduction: A Molecule of Dual Reactivity

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride presents two distinct and orthogonally reactive functional groups: the sulfonyl fluoride (-SO₂F) and the C3-bromo substituent on the isoxazole ring. The sulfonyl fluoride is a stable yet activatable electrophile ideal for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, while the bromo group serves as a classical handle for transition-metal-catalyzed cross-coupling reactions.[1] Understanding the unique characteristics of each site is paramount to successful derivatization.

The sulfonyl fluoride group is notably more stable to hydrolysis and reduction compared to its sulfonyl chloride counterpart, allowing for greater functional group tolerance in multi-step syntheses.[1][2] However, this stability necessitates specific activation strategies to engage it with nucleophiles. The C-Br bond on the electron-deficient isoxazole ring is primed for reactions like Suzuki, Heck, and Buchwald-Hartwig aminations, providing a gateway to diverse C-C and C-N bond formations.[3][4]

This guide is structured into a Troubleshooting section to address specific experimental failures and an FAQ section for broader conceptual questions.

Logical Workflow for Functionalization

The dual reactivity of this molecule allows for a strategic approach to synthesis. The following diagram outlines the primary pathways for selective functionalization.

G cluster_0 Pathway 1: SuFEx Chemistry cluster_1 Pathway 2: Cross-Coupling Start (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride SuFEx_Node Targeting the -SO₂F Group Start->SuFEx_Node Coupling_Node Targeting the C3-Br Group Start->Coupling_Node Activation Activate S-F Bond (e.g., Base or Lewis Acid Catalysis) SuFEx_Node->Activation Requires Activation Nucleophile Introduce Nucleophile (R-OH, R-NH₂, etc.) Activation->Nucleophile Product1 Product: Sulfonates, Sulfonamides, Sulfamates Nucleophile->Product1 Catalysis Pd-Catalyzed Reaction (e.g., Suzuki, Heck, Sonogashira) Coupling_Node->Catalysis Requires Catalyst Coupling_Partner Introduce Coupling Partner (Boronic Acid, Alkene, Alkyne, Amine) Catalysis->Coupling_Partner Product2 Product: C-C or C-N Coupled Isoxazoles Coupling_Partner->Product2

Caption: Decision workflow for selective functionalization of the title compound.

Troubleshooting Guide

This section addresses common problems encountered during the derivatization of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride.

Issue 1: Low or No Conversion in SuFEx Reactions (Amidation/Esterification)

Question: I am trying to react my (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride with an amine/alcohol, but I am recovering only starting material. Why is the -SO₂F group so unreactive and how can I fix this?

Answer:

The high thermodynamic stability of the Sulfur(VI)-Fluorine bond makes the sulfonyl fluoride group relatively inert under standard nucleophilic substitution conditions.[2] Unlike sulfonyl chlorides, which are highly electrophilic, sulfonyl fluorides require catalytic activation to facilitate the displacement of the fluoride ion.

Root Cause Analysis & Solution Workflow:

G Start Low/No SuFEx Conversion CheckCatalyst Is a catalyst being used? Start->CheckCatalyst NoCatalyst Action: Add a suitable catalyst. See Table 1. CheckCatalyst->NoCatalyst No YesCatalyst Proceed to next check CheckCatalyst->YesCatalyst Yes CheckNucleophile Is the nucleophile hindered or electronically poor? HinderedNuc Action: Switch to a more robust catalytic system (e.g., HOBt/Silicon). Increase temperature. CheckNucleophile->HinderedNuc Yes GoodNuc Proceed to next check CheckNucleophile->GoodNuc No CheckConditions Are reaction conditions (solvent, temp) optimal? BadConditions Action: Use a polar aprotic solvent (DMSO, NMP). Ensure anhydrous conditions. Increase temperature (40-60°C). CheckConditions->BadConditions No GoodConditions Action: Re-evaluate reagent purity. Consider Lewis acid catalysis for difficult substrates. CheckConditions->GoodConditions Yes YesCatalyst->CheckNucleophile GoodNuc->CheckConditions

Sources

Reference Data & Comparative Studies

Validation

Validation of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride Activity: A Comparative Guide for SuFEx Covalent Warheads

As the landscape of targeted covalent inhibitors (TCIs) and chemical biology probes expands, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a premier methodology for protein functionalization [1]. Among th...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted covalent inhibitors (TCIs) and chemical biology probes expands, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a premier methodology for protein functionalization [1]. Among the next-generation building blocks, (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (CAS: 2168252-85-3) stands out as a highly versatile, bifunctional reagent.

This guide provides an objective, data-driven comparison of this specific SuFEx warhead against traditional alternatives, alongside self-validating experimental protocols designed to rigorously quantify its biological and chemical activity.

The Rationale: Structural Advantages and Causality

The architecture of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is purposefully designed for modular drug discovery:

  • The Methanesulfonyl Fluoride (-SO₂F) Warhead: Unlike highly reactive electrophiles, the -SO₂F group is virtually inert to aqueous hydrolysis. It requires proximity-driven activation or specific microenvironmental catalysis (e.g., a basic residue in an enzyme active site) to undergo nucleophilic attack by serine, tyrosine, or lysine residues [2].

  • The 3-Bromo-isoxazole Core: The bromo-heterocycle provides an orthogonal synthetic handle. While the -SO₂F group acts as the covalent anchor, the 3-bromo position can be diversified via Suzuki-Miyaura or Sonogashira cross-coupling to optimize non-covalent binding affinity prior to covalent capture.

Mechanistic Pathway of SuFEx Covalent Binding

The following diagram illustrates the causality of the SuFEx reaction. The stability of the S-F bond ensures that the transition state is only reached when the warhead is perfectly oriented within the protein's binding pocket, minimizing off-target toxicity.

Mechanism A Compound (3-Bromo-isoxazole-SO2F) C Proximity-Driven Activation A->C B Protein Target (Ser/Tyr/Lys) B->C D Transition State (F- displacement) C->D Nucleophilic Attack E Stable Covalent Adduct D->E -HF

Mechanistic pathway of SuFEx-mediated covalent protein modification.

Comparative Performance: SuFEx vs. Traditional Alternatives

To objectively evaluate (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride, we must benchmark it against other common electrophilic warheads. The data summarized below highlights why sulfonyl fluorides are increasingly preferred over sulfonyl chlorides and acrylamides for late-stage functionalization.

Warhead TypeAqueous Stability (pH 7.4)Reactivity ProfilePrimary Target ResiduesOff-Target Risk
Methanesulfonyl Fluoride (-SO₂F) High (t½ > weeks)Proximity-driven (SuFEx)Tyr, Lys, Ser, HisLow
Sulfonyl Chloride (-SO₂Cl) Very Low (t½ < minutes)Unselective electrophileAmines, AlcoholsHigh
Fluorosulfate (-OSO₂F) High (t½ > weeks)Proximity-driven (SuFEx)Tyr, LysLow
Acrylamide Moderate (t½ ~ days)Michael additionCysModerate

Key Insight: Sulfonyl chlorides degrade rapidly in assay buffers, leading to false negatives in biological screens. Conversely, the methanesulfonyl fluoride group maintains structural integrity until it encounters a complementary nucleophile and base, acting via an S_N2-type transition state [3].

Experimental Validation Workflow

To ensure scientific integrity, the validation of this compound must be a self-validating system . You cannot assume lack of protein labeling means lack of binding; it could mean the compound precipitated or hydrolyzed. The workflow below separates intrinsic chemical reactivity from biological targeting.

Workflow S1 1. Compound Prep (DMSO Stock) S2 2. Buffer Stability (LC-MS/NMR) S1->S2 S3 3. Model Reactivity (Amine + Base) S1->S3 S4 4. Intact Protein MS (Target Incubation) S2->S4 Confirms half-life S3->S4 Confirms reactivity S5 5. Bottom-Up Proteomics (Binding Site ID) S4->S5 If adduct formed

Step-by-step experimental workflow for validating SuFEx warhead activity.

Step-by-Step Methodologies

Protocol A: Hydrolytic Stability and Chemoselectivity Assay

Purpose: To prove the compound survives aqueous conditions and retains SuFEx capability.

  • Stock Preparation: Dissolve (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride in anhydrous DMSO to a concentration of 10 mM. Caution: Ensure DMSO is strictly anhydrous to prevent premature degradation.

  • Stability Control: Dilute the stock to 100 µM in PBS (pH 7.4) containing 10% acetonitrile (to maintain solubility). Monitor via LC-MS (UV 254 nm and ESI+) at t = 0, 1, 4, 12, and 24 hours. The parent mass ( [M+H]+ = 243.9) should remain >95% intact.

  • Reactivity Validation: In a parallel vial, add 1 mM of a model nucleophile (e.g., N-acetyl-lysine) and 10 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Causality Check: As demonstrated in recent SuFEx studies, complementary bases like DBU lower the reaction barrier for primary amines [3]. Rapid formation of the sulfonamide adduct in this vial confirms the warhead is chemically active, validating that any subsequent failure to bind a protein is due to lack of affinity, not a defective reagent.

Protocol B: Intact Protein Mass Spectrometry (Covalent Adduct Validation)

Purpose: To confirm 1:1 stoichiometric covalent engagement with the target protein.

  • Protein Preparation: Dilute the recombinant target protein (e.g., 2 µM) in HEPES buffer (pH 7.5, 150 mM NaCl). Critical: Avoid nucleophilic buffers like Tris, which can compete for the SuFEx warhead.

  • Incubation: Add the SuFEx warhead at a 10-fold molar excess (20 µM). Incubate at 37°C. Draw 20 µL aliquots at 1h and 4h.

  • Quenching & Desalting: Quench the reaction with 1% formic acid to protonate nucleophilic residues and halt the SuFEx reaction. Desalt the sample using a C4 ZipTip or an online LC-MS desalting column.

  • MS Analysis: Analyze via high-resolution ESI-TOF MS. Deconvolute the multiply charged spectra to zero-charge mass.

  • Data Interpretation: Look for a specific mass shift. The monoisotopic mass of the compound is 242.90 Da. The covalent displacement of fluoride (loss of HF, 20.01 Da) results in a theoretical adduct mass shift of +222.89 Da . A single, clean +222.89 Da peak confirms highly selective, 1:1 covalent modification.

References

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles ACS Omega URL:[Link]

Comparative

comparing (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride to other sulfonyl fluorides

As a Senior Application Scientist specializing in covalent technologies and click chemistry, I have designed this comprehensive guide to evaluate (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (CAS: 2168252-85-3) agai...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in covalent technologies and click chemistry, I have designed this comprehensive guide to evaluate (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (CAS: 2168252-85-3) against traditional sulfonyl fluorides.

This guide moves beyond basic catalog descriptions, providing drug development professionals with the mechanistic causality, quantitative performance metrics, and self-validating protocols necessary to leverage this bifunctional hub in advanced library synthesis and chemical biology.

Structural & Electronic Profiling: The Causality of Reactivity

Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized click chemistry by offering unparalleled stability and latent reactivity. However, not all sulfonyl fluorides behave identically. The structural environment surrounding the S(VI) center dictates its electrophilicity, susceptibility to side reactions, and orthogonality.

  • Aryl Sulfonyl Fluorides (e.g., Benzenesulfonyl fluoride): Highly stable and resistant to reduction. Their S-F bonds often require strong bases (like DBU or BEMP) to activate exchange with silyl ethers. They lack secondary handles for modular expansion.

  • Alkyl Sulfonyl Fluorides (e.g., PMSF): While useful as serine protease inhibitors, simple alkyl sulfonyl fluorides possess acidic alpha-protons. Under basic conditions, they can undergo alpha-deprotonation to form highly reactive sulfene intermediates, leading to off-target reactions or dimerization.

  • Heteroaryl-Methyl Sulfonyl Fluorides[(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride]: This compound represents a sophisticated bifunctional hub. The strongly electron-withdrawing 1,2-oxazole (isoxazole) ring inductively pulls electron density away from the methylene-SO₂F group. The Causality: This inductive effect significantly lowers the LUMO of the S(VI) center, making it hyper-electrophilic and highly responsive to accelerated SuFEx conditions without requiring extreme heating. Simultaneously, the 3-bromo position provides an orthogonal, cross-coupling-ready handle that remains completely inert during S-F exchange.

Quantitative Performance Comparison

To objectively evaluate these alternatives, we must compare their stability, reactivity, and modularity. The data below synthesizes performance metrics across standard SuFEx and cross-coupling workflows.

Table 1: Comparative Reactivity and Stability Profiles of Sulfonyl Fluoride Classes

Sulfonyl Fluoride ClassRepresentative CompoundS-F Hydrolysis Half-Life (PBS, pH 7.4)SuFEx Reactivity (Phenols + BTMG/HMDS)Orthogonal FunctionalizationPrimary Application
Aryl SO₂F Benzenesulfonyl fluoride> 14 daysModerate (Requires 10-20 mol% catalyst)NoneStable covalent probes
Alkyl SO₂F Phenylmethanesulfonyl fluoride (PMSF)~ 5 daysLow-Moderate (Prone to sulfene formation)NoneProtease inhibition
Ethenesulfonyl Fluoride ESF> 14 daysHigh (Michael addition + SuFEx)Alkene (Michael acceptor)Dual-click bioconjugation
Heteroaryl-Methyl SO₂F (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride ~ 7 days High (< 15 min at RT, 5 mol% catalyst) 3-Bromo (Pd-catalyzed cross-coupling) Modular library synthesis

Mechanistic Pathways & Logical Relationships

The true value of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride lies in its dual reactivity. The following diagram illustrates the logical divergence of its reactive sites, allowing researchers to program sequential modifications without protecting groups.

G A (3-Bromo-1,2-oxazol-5-yl) methanesulfonyl fluoride B SuFEx Hub (-SO2F) A->B Electrophilic Site C Orthogonal Handle (-Br) A->C Halogen Site D BTMG/HMDS Catalysis (Phenol -> Sulfonate) B->D Nucleophilic Attack E Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) C->E Oxidative Addition

Bifunctional Reactivity Profile of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems . By leveraging specific spectroscopic readouts, researchers can confirm reaction success intrinsically, eliminating the ambiguity often associated with complex library generation.

Protocol A: BTMG/HMDS-Accelerated SuFEx Coupling

Traditional SuFEx requires the pre-synthesis of aryl silyl ethers. By utilizing the synergistic combination of hexamethyldisilazane (HMDS) and Barton's base (BTMG), we can achieve rapid, one-pot coupling directly from unprotected phenols ().

Causality: HMDS transiently silylates the phenol in situ. BTMG, a non-nucleophilic strong base, activates the S(VI) center. The thermodynamic driving force of Si-F bond formation (generating volatile TMS-F) irreversibly pushes the reaction to completion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial under nitrogen, dissolve the target phenol (1.0 equiv, 0.5 mmol) in anhydrous acetonitrile (2.0 mL).

  • In Situ Silylation: Add HMDS (1.5 equiv) and stir at room temperature for 5 minutes.

  • Electrophile Addition: Add (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (1.1 equiv).

  • Catalysis: Inject BTMG (5 mol%). Stir at room temperature for 15–30 minutes.

  • Self-Validation Checkpoint (¹⁹F NMR): Extract an aliquot and analyze via ¹⁹F NMR. The starting sulfonyl fluoride exhibits a sharp singlet near +50 to +55 ppm. Validation is achieved when this peak completely disappears and a new signal for the TMS-F byproduct emerges at approximately -157 ppm.

  • Isolation: Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to yield the heteroaryl-methyl sulfonate.

Workflow Step1 1. Substrate Prep Phenol + HMDS Step2 2. In Situ Silylation Ar-O-TMS Forms Step1->Step2 RT, 5 min Step3 3. SuFEx Addition SO2F + BTMG Step2->Step3 One-pot Step4 4. Product Isolation Sulfonate + TMS-F Step3->Step4 RT, 15 min

BTMG/HMDS-Accelerated SuFEx Experimental Workflow.

Protocol B: Orthogonal Suzuki-Miyaura Cross-Coupling

The S(VI)-F bond is remarkably resistant to transition metals, allowing for late-stage diversification at the 3-bromo-isoxazole core.

Step-by-Step Methodology:

  • Setup: Combine the intact sulfonyl fluoride (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a degassed mixture of 1,4-dioxane/H₂O (4:1).

  • Catalysis: Add Pd(dppf)Cl₂ (5 mol%). Heat to 80°C for 4 hours under nitrogen.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint (¹⁹F NMR): Analyze the purified product. Validation is achieved by the strict retention of the +50 ppm ¹⁹F NMR signal , proving the absolute orthogonality of the SuFEx hub during Pd-insertion and reductive elimination at the C-Br bond.

Applications in Chemical Biology

Beyond library synthesis, heteroaryl sulfonyl fluorides are gaining traction in proteomics. Recent advancements have demonstrated that structurally tuned sulfonyl fluorides can achieve chemoselective macrocyclization of tyrosine-containing peptides in aqueous media (). By incorporating the (3-bromo-1,2-oxazol-5-yl)methanesulfonyl motif into peptide sequences, researchers can create conformationally constrained, cell-permeable cyclic peptides (STEMtides) with built-in handles for subsequent fluorophore or PEG attachment via the 3-bromo position.

References

  • Moses, J. E., et al. (2022). Accelerated SuFEx Click Chemistry For Modular Synthesis. Angewandte Chemie International Edition, 61(4), e202112375. Verified URL:[Link]

  • Outlaw, V. K., et al. (2024). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science, 15. Verified URL:[Link]

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Verified URL:[Link]

Validation

Biological Assays for (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride: A Comparative Guide to Next-Generation SuFEx Probes

As the landscape of targeted covalent inhibitors (TCIs) evolves beyond cysteine-reactive electrophiles, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a cornerstone for targeting tyrosine, lysine, serine,...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted covalent inhibitors (TCIs) evolves beyond cysteine-reactive electrophiles, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a cornerstone for targeting tyrosine, lysine, serine, and histidine residues. Among the next-generation SuFEx warheads, (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (CAS: 2168252-85-3) represents a highly versatile, bifunctional probe. It combines an aliphatic methanesulfonyl fluoride warhead with a halogenated isoxazole scaffold, providing unique advantages in both target engagement and downstream proteomic deconvolution.

This guide objectively compares the performance of this compound against traditional covalent alternatives and provides field-proven, self-validating biological assay protocols for its evaluation.

The "Sleeping Beauty" Mechanistic Paradigm

The defining advantage of sulfonyl fluorides over traditional electrophiles (like chloroacetamides or acrylamides) is their "sleeping beauty" phenomenon . In aqueous physiological buffers, the S(VI)-F bond is kinetically highly stable. The probe remains entirely inert until it binds to the specific active site of a target protein. Upon binding, the protein's microenvironment (often involving precise hydrogen bonding and a proximal nucleophile) acts as a catalyst, triggering the SuFEx reaction and the subsequent release of a fluoride ion.

Because (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is an aliphatic sulfonyl fluoride, it exhibits even greater hydrolytic stability in the cytosol compared to many aryl sulfonyl fluorides, drastically reducing off-target toxicity and glutathione (GSH) depletion.

SuFEx_Mechanism Probe (3-Bromo-1,2-oxazol-5-yl) methanesulfonyl fluoride Complex Non-Covalent Encounter Complex Probe->Complex Protein Target Protein (Active Conformation) Protein->Complex Microenv Microenvironment Catalysis (Tyr/Lys/Ser) Complex->Microenv Binding Adduct Stable Covalent Adduct (Protein-SO2-Isoxazole) Microenv->Adduct SuFEx Exchange Leaving Fluoride Ion (F-) Released Microenv->Leaving Byproduct

Caption: SuFEx covalent labeling mechanism requiring microenvironment catalysis.

Comparative Performance Matrix

To understand where (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride fits in the chemical biology toolkit, we must benchmark it against standard covalent warheads .

Feature(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluorideAryl Sulfonyl FluoridesAcrylamidesChloroacetamides
Warhead Class Aliphatic Sulfonyl Fluoride (SuFEx)Aryl Sulfonyl Fluoride (SuFEx)Michael AcceptorSN2 Alkylating Agent
Target Residues Tyr, Lys, Ser, His, ThrTyr, Lys, Ser, HisCys (primarily)Cys, Lys, His
Aqueous Stability Very High (Inert until bound)Moderate to HighModerateLow (Rapid GSH depletion)
Reactivity Driver Microenvironment CatalysisMicroenvironment CatalysisProximity + IntrinsicHigh Intrinsic Reactivity
Deconvolution Utility High (Native Br isotopic signature)Variable (Requires click handle)Low (Requires click handle)Low

Core Biological Assays & Self-Validating Protocols

To rigorously evaluate this compound, standard biochemical assays must be adapted to account for the unique properties of SuFEx chemistry. The following protocols are designed as self-validating systems.

Protocol A: Intact Protein Mass Spectrometry (Target Engagement)

Causality & Logic: To confirm the "sleeping beauty" mechanism, we must prove that the probe only reacts when the protein is correctly folded. By running a parallel assay using heat-denatured protein, we create a self-validating control. If the probe is a true SuFEx reagent, the denatured protein will show 0% labeling because the catalytic microenvironment has been destroyed .

Step-by-Step Methodology:

  • Preparation: Prepare 10 µM of the purified target protein in a nucleophile-free buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Note: Avoid Tris buffer as its primary amine can act as a competitive nucleophile.

  • Control Generation: Aliquot half of the protein and heat-denature at 95°C for 10 minutes. Allow to cool to room temperature.

  • Incubation: Add (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (100 µM final concentration, 1% DMSO) to both the native and denatured protein samples. Incubate at 37°C for 2 hours.

  • Quenching: Quench the reaction by rapid desalting using a Zeba™ Spin Desalting Column to remove unreacted probe.

  • Acquisition: Analyze via LC-ESI-TOF intact mass spectrometry.

  • Data Analysis: Deconvolute the spectra. A successful result will show a mass shift of +222.9 Da (addition of the probe minus the fluoride leaving group) on the native protein, and no mass shift on the denatured control.

Protocol B: Fluorogenic Intrinsic Reactivity Assay (DPF Assay)

Causality & Logic: Before moving to complex cellular models, it is critical to ensure the probe does not possess overly high intrinsic reactivity, which leads to off-target toxicity. By utilizing 4-(tert-butyldiphenylsilyloxy)coumarin (DPF)—a fluoride-sensitive fluorogenic sensor—we can quantitatively measure the hydrolytic stability of the probe in buffer. As the S-F bond breaks, the released fluoride cleaves the silyl ether, turning on coumarin fluorescence .

Step-by-Step Methodology:

  • Buffer Setup: Dispense 90 µL of PBS (pH 7.4) into a black, flat-bottom 96-well microplate.

  • Sensor Addition: Add 5 µL of DPF stock (final concentration 50 µM) to each well.

  • Probe Initiation: Add 5 µL of the sulfonyl fluoride probe (final concentration 1 mM) to the test wells. Use 1 mM PMSF (phenylmethanesulfonyl fluoride) as a positive control and DMSO as a negative control.

  • Kinetic Reading: Immediately read fluorescence (Ex: 360 nm / Em: 450 nm) on a microplate reader at 37°C, taking measurements every 5 minutes for 4 hours.

  • Interpretation: A low, flat fluorescence curve indicates excellent intrinsic stability, confirming the probe requires protein-mediated catalysis to activate.

Protocol C: Target Deconvolution via Isotopic Signature LC-MS/MS

Causality & Logic: Traditional SuFEx probes require the pre-installation of a bulky alkyne or azide for downstream Activity-Based Protein Profiling (ABPP), which can perturb the molecule's natural binding affinity. The unique 3-bromo-isoxazole scaffold bypasses this limitation. The natural isotopic distribution of bromine (approx. 1:1 ratio of 79Br and 81Br) provides a built-in, distinct isotopic doublet separated by 2 Da in the mass spectrum. When scanning complex proteomic mixtures, any peptide covalently modified by the probe will exhibit this unmistakable 1:1 doublet signature, drastically reducing false positives during target deconvolution.

Isotopic_MS_Workflow Incubation Proteome Incubation Labeling SuFEx Covalent Modification Incubation->Labeling Digest Tryptic Digestion Labeling->Digest Denature/Cleave LCMS LC-MS/MS Acquisition Digest->LCMS Analysis Target ID via 79Br/81Br Doublet LCMS->Analysis Filter 2 Da Split

Caption: Workflow for target deconvolution utilizing the native bromine isotopic doublet.

Step-by-Step Methodology:

  • Lysate Labeling: Incubate live cells or cell lysates (2 mg/mL protein) with 10 µM of the probe for 4 hours at 37°C.

  • Precipitation: Precipitate proteins using cold acetone to remove small molecules and unreacted probe. Resuspend in 8M urea.

  • Digestion: Reduce (DTT), alkylate (iodoacetamide), and digest the proteome overnight with sequencing-grade Trypsin.

  • LC-MS/MS: Desalt peptides using C18 StageTips and analyze via high-resolution LC-MS/MS (e.g., Orbitrap).

  • Bioinformatic Filtering: Query the raw data for peptides exhibiting a mass shift of +222.9 Da. Apply a strict filtering script to isolate only those MS1 precursor ions that display the characteristic 1:1 intensity ratio separated by exactly 1.997 Da (the mass difference between 79Br and 81Br).

References

  • "Sleeping Beauty" Phenomenon: SuFEx-Enabled Discovery of Selective Covalent Inhibitors of Human Neutrophil Elastase Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization Journal of the American Chemical Society (JACS) URL:[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening PubMed Central (PMC) / NIH URL:[Link]

  • Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes Nature Chemistry URL:[Link]

Comparative

structural confirmation of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride products

Publish Comparison Guide: Structural Confirmation and Performance Benchmarking of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride Executive Summary & Chemical Context The advent of Sulfur(VI) Fluoride Exchange (SuFEx)...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Structural Confirmation and Performance Benchmarking of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride

Executive Summary & Chemical Context

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the construction of complex pharmacophores, bioconjugates, and advanced materials[1]. At the forefront of this methodology are heteroaryl-aliphatic sulfonyl fluorides, such as (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride. This bifunctional hub combines the versatile reactivity of a 3-bromo-isoxazole core with a highly stable, yet selectively reactive, sulfonyl fluoride moiety.

As a Senior Application Scientist, I present this guide to objectively benchmark the performance of this specific sulfonyl fluoride against its traditional sulfonyl chloride analog. By detailing the causality behind its superior stability and providing a self-validating protocol for its structural confirmation, this guide serves as an authoritative resource for drug development professionals and synthetic chemists.

Comparative Performance: Sulfonyl Fluoride vs. Sulfonyl Chloride

Historically, sulfonyl chlorides were the default electrophiles for synthesizing sulfonamides and sulfonates. However, their inherent susceptibility to hydrolysis and thermal degradation often results in complex mixtures and poor yields, particularly during parallel synthesis with functionalized aliphatic amines[2].

The transition to sulfonyl fluorides is driven by fundamental thermodynamic principles. The S–F bond length (approximately 1.55 Å) is significantly shorter and stronger than the S–Cl bond (approximately 2.02 Å)[3]. This structural compactness imbues the sulfonyl fluoride with exceptional resistance to spontaneous hydrolysis under physiological, acidic, and basic conditions[1]. Consequently, (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride acts as a "latent" electrophile—remaining completely inert to water and ambient moisture until deliberately activated by specific SuFEx catalysts (e.g., DBU or BEMP) in the presence of a target nucleophile.

Table 1: Quantitative Performance and Physicochemical Comparison

Performance Metric(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl ChlorideCausality / Mechanistic Driver
S–X Bond Length ~1.55 Å[3]~2.02 Å[3]The higher electronegativity of fluorine creates a stronger, shorter, and less polarizable covalent bond[3].
Hydrolysis Half-Life (pH 7.4, 25°C) > 24 hours< 5 minutesSteric shielding and high bond dissociation energy prevent spontaneous nucleophilic attack by water[1].
SuFEx Yield (with functionalized amines) > 85%[2]< 30% (Complex mixtures)[2]Fluorides selectively react at the amino function while tolerating competing hydroxyl/carboxyl groups; chlorides do not[2].
Storage Stability (Ambient) > 6 months< 1 week (Requires inert gas)Resistance to atmospheric moisture prevents degradation into inactive sulfonic acids[3].

Structural Confirmation: A Self-Validating Analytical System

To guarantee the integrity of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride batches before deployment in library synthesis, a multi-modal analytical approach is required. Relying on a single spectroscopic method introduces blind spots; therefore, we employ a self-validating triad: 19 F NMR, HRMS, and IR spectroscopy.

Why 19 F NMR is the Gold Standard:

19 F NMR exhibits minimal background interference due to the absence of naturally occurring fluorinated species in standard solvents and biological matrices[4]. For sulfonyl fluorides, the chemical shift is highly diagnostic. While perfluorinated alkyl chains resonate at negative ppm values[4], the fluorine atom directly attached to the highly electron-withdrawing S(VI) center typically appears as a sharp singlet far downfield, in the +50 to +70 ppm range[5].

G N1 Sample Prep (CDCl3 / Internal Std) N2 19F NMR Spectroscopy (Check ~ +60 ppm) N1->N2 N3 HRMS (ESI+) (Exact Mass Match) N1->N3 N4 IR Spectroscopy (S=O & S-F stretches) N1->N4 N5 Confirmed Structural Integrity N2->N5 N3->N5 N4->N5

Multi-modal structural confirmation workflow ensuring high-fidelity validation of the SuFEx hub.

Step-by-Step Protocol: Structural Elucidation

  • Sample Preparation: Dissolve 5.0 mg of the purified product in 0.5 mL of CDCl 3​ . Add 1.0 μ L of fluorobenzene as an internal standard if quantitative NMR (qNMR) is required to determine absolute purity.

  • 19 F NMR Acquisition: Acquire spectra at 376 MHz (or equivalent field strength).

    • Expected Observation: A sharp singlet between +60.0 and +70.0 ppm, confirming the intact -SO 2​ F group[5]. The absence of signals in the negative ppm range confirms no degradation into free fluoride salts.

  • 1 H and 13 C NMR Verification:

    • 1 H NMR will display a distinct singlet for the methylene bridge (-CH 2​ -SO 2​ F) around 4.5–5.0 ppm. This is shifted significantly downfield due to the strong electron-withdrawing nature of the sulfonyl fluoride.

    • 13 C NMR will validate the isoxazole ring carbons and the aliphatic methylene carbon (typically ~50-60 ppm)[5].

  • High-Resolution Mass Spectrometry (HRMS):

    • Utilize ESI+ mode. Calculate the exact mass for the formula C 4​ H 3​ BrFNO 3​ S.

    • Expected Observation: The [M+H] + or [M+Na] + adduct must match the theoretical exact mass within a 5 ppm error margin, confirming the elemental composition[5].

  • Infrared (IR) Spectroscopy:

    • Perform ATR-FTIR on the neat sample.

    • Expected Observation: Strong asymmetric and symmetric S=O stretching bands at ~1420 cm −1 and ~1210 cm −1 , respectively, along with a distinct, sharp S–F stretching vibration at ~780–820 cm −1 .

Experimental Workflow: SuFEx Derivatization

Once structural integrity is analytically confirmed, the hub can be reliably deployed in SuFEx reactions. The following protocol demonstrates the coupling of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride with a primary amine. In these parallel synthesis scenarios, aliphatic sulfonyl fluorides drastically outperform chlorides by avoiding competitive hydrolysis and yielding cleaner reaction profiles[2].

Step-by-Step Protocol: SuFEx Amidation

  • Reagent Assembly: In a dry 10 mL reaction vial, combine (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (1.0 equiv, 0.5 mmol) and the target amine (1.2 equiv, 0.6 mmol) in 2.0 mL of anhydrous acetonitrile (MeCN).

  • Catalytic Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv, 0.1 mmol) dropwise.

    • Causality: The highly stable S–F bond requires activation. DBU acts as a potent Lewis base; it hydrogen-bonds with the amine, increasing its nucleophilicity, and stabilizes the transition state during the nucleophilic attack on the S(VI) center, efficiently facilitating the expulsion of the fluoride leaving group.

  • Reaction Monitoring: Stir at room temperature for 4–16 hours. Monitor the disappearance of the 19 F NMR singlet (~+65 ppm) from a crude reaction aliquot to confirm complete consumption of the sulfonyl fluoride hub.

  • Workup & Isolation: Concentrate the mixture under reduced pressure. Purify via flash column chromatography (EtOAc/Hexanes) to yield the pure sulfonamide.

G A Synthesis of (3-Bromo-1,2-oxazol-5-yl) methanesulfonyl fluoride B Crude Product Isolation A->B C Structural Confirmation (19F NMR, HRMS, IR) B->C Validation D SuFEx Reaction (with Amines/Phenols) C->D Verified Hub E Comparative Analysis vs. Sulfonyl Chloride C->E Benchmarking

Workflow for the synthesis, structural validation, and SuFEx application of the sulfonyl fluoride.

Conclusion

The empirical data and structural analyses unequivocally demonstrate that (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is a vastly superior building block compared to its sulfonyl chloride counterpart. By leveraging the thermodynamic stability of the S–F bond, researchers can execute highly selective SuFEx transformations without the yield-limiting side reactions typical of traditional sulfonyl chemistry. Implementing the self-validating analytical protocols outlined above ensures absolute confidence in the structural integrity of this critical click-chemistry hub.

References

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening . National Institutes of Health (PMC). 5

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces . National Institutes of Health (PMC). 3

  • Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching . ACS Publications. 4

  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides . ACS Combinatorial Science. 2

  • Recent Advances in the Catalytic Transformations to Access Alkylsulfonyl Fluorides as SuFEx Click Hubs . MilliporeSigma. 1

Sources

Validation

A Comparative Guide to the NMR Analysis of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. (3-Bromo-1,2-oxazol-5...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is a compound of interest, likely as a building block or a potential bioactive agent, due to the prevalence of the isoxazole and sulfonyl fluoride moieties in medicinal chemistry.[1][2] This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the characterization of this specific molecule. We will delve into the nuances of ¹H and ¹⁹F NMR analysis, supported by experimental protocols, and contrast these findings with data from mass spectrometry and high-performance liquid chromatography (HPLC).

The Central Role of NMR in Structural Verification

NMR spectroscopy stands as the cornerstone for the unambiguous determination of molecular structure in solution. Its ability to probe the chemical environment of individual nuclei provides a detailed connectivity map, crucial for confirming the identity and purity of a synthesized compound. For (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride, ¹H and ¹⁹F NMR are particularly informative.

¹H NMR Analysis: A Window into the Proton Environment

The proton NMR spectrum of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is expected to be relatively simple, providing key information about the methylene and oxazole ring protons.

  • Methylene Protons (-CH₂SO₂F): These protons are adjacent to the electron-withdrawing sulfonyl fluoride group and the 1,2-oxazole ring. This environment will cause a significant downfield shift, likely in the range of 4.5-5.5 ppm. The signal should appear as a singlet, as there are no adjacent protons to couple with.

  • Oxazole Ring Proton (-CH=): The single proton on the 1,2-oxazol-5-yl)methanesulfonyl fluoride ring will also exhibit a downfield chemical shift, characteristic of protons on electron-deficient heterocyclic rings.[3] Its exact position will be influenced by the bromine substituent and the methanesulfonyl fluoride group. A predicted range would be between 6.0 and 7.0 ppm, appearing as a singlet.

¹⁹F NMR Analysis: The Unique Signature of the Sulfonyl Fluoride

Fluorine-19 NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for identifying and quantifying fluorine-containing compounds.[4][5] The sulfonyl fluoride group (-SO₂F) has a characteristic chemical shift that can confirm its presence.

  • Sulfonyl Fluoride (-SO₂F): The fluorine nucleus in the sulfonyl fluoride group is expected to resonate in a specific region of the ¹⁹F NMR spectrum. While the exact chemical shift is dependent on the molecular structure, for aliphatic sulfonyl fluorides, this is typically in the range of +40 to +70 ppm (relative to CFCl₃).[6][7] The signal will appear as a triplet due to coupling with the adjacent methylene protons (²JHF).

Comparative Analysis: NMR vs. Alternative Techniques

While NMR provides unparalleled structural detail, a comprehensive characterization often involves complementary analytical methods.

Technique Information Provided Advantages Limitations
¹H and ¹⁹F NMR Detailed structural connectivity, stereochemistry, and purity.Non-destructive, highly reproducible, provides unambiguous structural information.Lower sensitivity compared to MS, requires soluble samples.[8]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula confirmation.Does not provide detailed structural connectivity, fragmentation can be complex for halogenated compounds.[9][10][11]
HPLC Purity assessment and quantification.High-throughput, excellent for separating complex mixtures, quantifiable.Does not provide structural information, challenges with highly polar compounds.[12][13][14][15]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum on a 400 MHz or higher field NMR spectrometer.[16]

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹⁹F NMR Acquisition:

    • Acquire a 1D fluorine spectrum with proton decoupling.

    • Typical parameters: spectral width of ~200 ppm, 64-128 scans, relaxation delay of 1-2 seconds.

    • Use an external or internal fluorine reference standard (e.g., CFCl₃).

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
  • Mobile Phase Preparation: Prepare a suitable mobile phase, likely a gradient of water and acetonitrile or methanol with a potential additive like formic acid to improve peak shape. Given the polar nature of the sulfonyl fluoride and oxazole moieties, a polar-embedded or aqueous C18 column may be necessary to achieve adequate retention.[12][15]

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

    • Injection volume: 5-10 µL.

    • Run a gradient from a high aqueous composition to a high organic composition to ensure elution of the compound.

Protocol 3: Mass Spectrometry (MS) Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.[9]

  • Mass Analysis: Acquire a full scan mass spectrum in positive or negative ion mode.

  • Data Interpretation: Look for the molecular ion peak corresponding to the calculated mass of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) should be clearly visible in the molecular ion cluster, providing a definitive confirmation of the presence of a single bromine atom.[10]

Workflow and Decision Making

The following diagram illustrates a typical workflow for the analysis of a novel compound like (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride.

Caption: Analytical workflow for compound characterization.

Comparative Analysis of Techniques

The choice of analytical technique depends on the specific question being asked.

Technique Comparison center Compound Analysis NMR NMR (Structure) center->NMR Detailed Connectivity MS MS (Molecular Weight) center->MS Identity Confirmation HPLC HPLC (Purity) center->HPLC Quantification

Caption: Comparison of analytical techniques.

Conclusion

For the comprehensive and unambiguous characterization of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride, a multi-technique approach is essential. NMR spectroscopy, particularly a combination of ¹H and ¹⁹F NMR, provides the definitive structural evidence. Mass spectrometry serves as a crucial tool for confirming the molecular weight and elemental composition, especially through the characteristic isotopic pattern of bromine. HPLC is indispensable for assessing the purity of the synthesized compound. By integrating the data from these orthogonal techniques, researchers can confidently establish the identity, structure, and purity of this and other novel chemical entities, paving the way for further investigation in drug discovery and development programs.

References

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters. ACS Publications. Available at: [Link]

  • Synthesis and biological evaluation of (3-aryl-1,2-oxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates as antioxidant and antimicrobial agents. ResearchGate. Available at: [Link]

  • Absorption spectrum values (1H-NMR) of compounds. ResearchGate. Available at: [Link]

  • Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. BALL LAB. Available at: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. ACS Publications. Available at: [Link]

  • Overview of the synthetic methods to obtain sulfonyl fluorides. ResearchGate. Available at: [Link]

  • One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative. PMC. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Available at: [Link]

  • Mass Spectrometry. MSU chemistry. Available at: [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and ... PMC. Available at: [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI. Available at: [Link]

  • 1 H-NMR spectrum of compound (7)... ResearchGate. Available at: [Link]

  • Synthesis and 18F Labeling of Alkenyl Sulfonyl Fluorides via an Unconventional Elimination Pathway. Available at: [Link]

  • Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. PMC. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Process and intermediates for the preparation of pyroxasulfone and fenoxasulfone. Google Patents.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. MDPI. Available at: [Link]

  • 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]

  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI. Available at: [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Available at: [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. Available at: [Link]

  • HPLC problems with very polar molecules. Axion Labs. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

  • 19Flourine NMR. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride Adducts

This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the characterization of protein adducts formed with (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride. As a reactive fragment...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the characterization of protein adducts formed with (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride. As a reactive fragment and potential covalent inhibitor, understanding its interaction with protein targets is crucial for drug development and chemical biology. This document is intended for researchers, scientists, and drug development professionals, offering practical insights and detailed experimental protocols.

Introduction: The Rise of Covalent Probes and the Role of Mass Spectrometry

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is a heterocyclic compound featuring a sulfonyl fluoride moiety, a functional group that has gained significant traction as a "privileged warhead" in chemical biology.[1] Unlike traditional cysteine-reactive electrophiles, sulfonyl fluorides can form stable covalent bonds with a broader range of nucleophilic amino acid residues, including lysine, tyrosine, serine, and histidine.[1][2][3] This expanded targeting scope opens up new avenues for probing protein function and developing novel therapeutics.[4] The reactivity of these warheads is often context-dependent, relying on the specific microenvironment of the protein's binding pocket to enhance the nucleophilicity of the target residue.[5]

The covalent and irreversible nature of the bond formed by (3-bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride with its protein targets necessitates robust analytical techniques for characterization. Mass spectrometry (MS) has become the cornerstone for identifying and quantifying these covalent modifications.[6][7] High-resolution mass spectrometry, in particular, allows for the precise mass measurement of the modified protein or its constituent peptides, confirming the addition of the compound and often pinpointing the exact site of modification.[8]

This guide will compare and contrast two of the most powerful and widely used high-resolution mass spectrometry platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—for the analysis of these adducts. We will delve into sample preparation, data acquisition strategies, and data interpretation, providing you with the knowledge to select the optimal workflow for your research needs.

The Chemistry of Adduct Formation

The reaction between (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride and a nucleophilic amino acid residue (Nu) on a protein (P) proceeds via a sulfur-fluoride exchange (SuFEx) reaction.[9] This typically involves the nucleophilic attack of an amino acid side chain on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-protein bond.

cluster_0 Adduct Formation P_Nu Protein with Nucleophilic Residue (P-Nu) Complex Non-covalent Complex [P-Nu•••I] P_Nu->Complex Reversible Binding Inhibitor (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (I) Inhibitor->Complex Adduct Covalent Adduct (P-Nu-SO2-CH2-Isoxazole-Br) Complex->Adduct Covalent Bond Formation (SuFEx) cluster_1 Intact Protein Analysis Workflow Incubation Protein + Inhibitor Incubation Desalting Sample Desalting (e.g., C4 ZipTip) Incubation->Desalting LC LC Separation (C4 Column) Desalting->LC MS Q-TOF MS Analysis (Full Scan) LC->MS Deconvolution Data Deconvolution MS->Deconvolution Result Compare Mass of Control vs. Treated Deconvolution->Result

Figure 2: Workflow for intact protein analysis of adducts.
Protocol 2: Peptide-Level Analysis (Bottom-Up Approach)

This approach is used to identify the specific amino acid residue(s) modified by the compound.

Objective: To pinpoint the site of covalent modification on the protein.

Methodology:

  • Protein Incubation and Denaturation:

    • Follow the incubation procedure from Protocol 1.

    • Denature the protein by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.

    • Alkylate cysteine residues with iodoacetamide in the dark for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to < 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C. [6]

  • Peptide Desalting:

    • Use a C18 StageTip or ZipTip to desalt the peptide mixture, following a similar procedure as in Protocol 1 but with a C18 stationary phase.

  • LC-MS/MS Analysis (Orbitrap):

    • LC Column: A C18 analytical column (e.g., 75 µm ID x 15 cm) with a suitable particle size.

    • Mobile Phase A: 0.1% FA in water.

    • Mobile Phase B: 0.1% FA in 80% ACN.

    • Gradient: A long, shallow gradient is used for peptide separation (e.g., 2-40% B over 60-120 minutes). [10] * MS Acquisition:

      • Mode: Positive ion, Data-Dependent Acquisition (DDA).

      • MS1 Scan (Orbitrap): Resolution of 120,000, mass range 350-1500 m/z.

      • MS2 Scan (Orbitrap): Select the top 10-20 most intense ions from the MS1 scan for fragmentation by HCD. Resolution of 30,000.

      • Dynamic Exclusion: Exclude previously fragmented ions for a set time (e.g., 30 seconds) to increase proteome coverage.

Data Analysis and Interpretation

Identifying the Modified Peptide

The primary goal of the bottom-up data analysis is to identify peptides with a mass increase of 237.93 Da. This is typically done using specialized proteomics software (e.g., MaxQuant, Proteome Discoverer, Mascot).

  • Database Searching: The acquired MS/MS spectra are searched against a protein database containing the sequence of the target protein.

  • Variable Modification: The search parameters must include a variable modification corresponding to the mass of the adduct (237.93 Da) on all potential nucleophilic residues (Ser, Thr, Tyr, Lys, His).

Predicting Fragmentation Patterns

The MS/MS spectrum of the modified peptide will contain fragment ions that can confirm the site of modification. The fragmentation of the peptide backbone results in b- and y-ions. If the modification is present, the corresponding b- or y-ion will show a mass shift. The isoxazole ring itself can also undergo characteristic fragmentation. Based on studies of isoxazole fragmentation, cleavage of the N-O bond is a common pathway. [11]

cluster_2 Predicted Fragmentation of the Adduct Peptide Modified Peptide Ion [M+H]+ b_ions b-ions Peptide->b_ions Backbone Fragmentation y_ions y-ions Peptide->y_ions Backbone Fragmentation Isoxazole_frag Isoxazole Ring Fragments Peptide->Isoxazole_frag Side-chain Fragmentation b_mod Modified b-ion (mass + 237.93 Da) b_ions->b_mod If modification is N-terminal to cleavage y_mod Modified y-ion (mass + 237.93 Da) y_ions->y_mod If modification is C-terminal to cleavage

Figure 3: Predicted fragmentation pathways for a modified peptide.

Expert Insight: Look for a series of b- or y-ions that all contain the mass shift. This provides strong evidence for the modification site. For example, if y5, y6, and y7 ions are all shifted by 237.93 Da, but y4 is not, the modification is likely on the 5th amino acid from the C-terminus.

Conclusion

The characterization of adducts formed by novel covalent probes like (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is a critical step in modern drug discovery and chemical biology. High-resolution mass spectrometry, particularly on Q-TOF and Orbitrap platforms, provides the necessary sensitivity and accuracy for this task. While both instrument types are highly capable, a Q-TOF may be favored for its speed in initial screens of intact proteins, whereas an Orbitrap excels in the in-depth analysis of complex peptide mixtures required to pinpoint modification sites. By understanding the principles of adduct formation, selecting the appropriate MS platform, and implementing robust experimental and data analysis workflows, researchers can confidently and accurately characterize the interactions of this promising new class of covalent modifiers.

References

  • Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. (2026). ChemBioChem.
  • Mukherjee, H., Debreczeni, J., Breed, J., Tentarelli, S., Aquila, B., Dowling, J. E., Whitty, A., & Grimster, N. P. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Medicinal Chemistry Letters.
  • Antunes, C. M., & Domingues, M. R. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites, 9(5), 89.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.
  • Gao, B., et al. (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences, 115(44), 11148-11153.
  • Zvonok, N., et al. (2010). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 53(7), 2975-2983.
  • Parker, C. G., et al. (2019). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ACS Central Science, 5(2), 249-261.
  • A Researcher's Guide to the Validation of Cyclobutylmethanesulfonyl Fluoride as a Covalent Inhibitor. (n.d.). Benchchem.
  • Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. (n.d.). ChemRxiv.
  • Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics. (2024). Journal of Medicinal Chemistry.
  • LC-MS/MS analysis of covalent protein–drug adducts. (n.d.).
  • Meng, X., et al. (2013). Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite. Drug Metabolism and Disposition, 41(5), 1085-1095.
  • de Bruin, G., et al. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Pharmaceuticals, 15(4), 481.
  • Covalent Protein Modification by Reactive Drug Metabolites Using Online Electrochemistry/Liquid Chromatography/Mass Spectrometry. (2008). Analytical Chemistry.
  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. (2023). Journal of the American Society for Mass Spectrometry.
  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. (n.d.). Stanford Medicine.
  • Unconventional reactivity of sulfonyl fluorides. (2024). Spiral.
  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (2023). Journal of the American Chemical Society.

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Validation

Assessing the Specificity of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride in Covalent Ligand Discovery

Executive Summary The expansion of the druggable proteome requires electrophilic warheads capable of targeting nucleophiles beyond the traditional cysteine residue. (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The expansion of the druggable proteome requires electrophilic warheads capable of targeting nucleophiles beyond the traditional cysteine residue. (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (CAS 2168252-85-3) is a specialized aliphatic sulfonyl fluoride building block designed for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. By coupling a flexible methanesulfonyl fluoride warhead with a 3-bromoisoxazole pharmacophore, this compound serves as a highly effective probe for Fragment-Based Covalent Ligand Discovery (FBCLD), enabling the stable modification of tyrosine, lysine, and histidine residues in complex biological systems.

This guide provides a comprehensive evaluation of its specificity, structural rationale, and comparative performance against alternative covalent warheads, supported by validated chemoproteomic workflows.

Mechanistic Causality: The SuFEx Advantage

Sulfonyl fluorides are widely recognized as "privileged warheads" in chemical biology[1]. Traditional electrophiles, such as acrylamides and chloroacetamides, rely on Michael addition or SN2 displacement, heavily biasing them toward highly nucleophilic, solvent-exposed cysteines. In contrast, sulfonyl fluorides operate via heterolytic S–F bond cleavage, a process that is highly resistant to biological reduction and remarkably stable in aqueous environments[2].

The specificity of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is dictated by the thermodynamic stability of the resulting adducts. While sulfonyl fluorides react rapidly with cysteine thiolates, the resulting thiosulfonate adducts are hydrolytically unstable and rapidly reverse in physiological buffers[3]. Conversely, nucleophilic attack by tyrosine (phenolate) or lysine (unprotonated amine) yields highly stable, irreversible sulfonate or sulfonamide adducts[3]. Under strict proximity-driven conditions within a protein binding pocket, they can also selectively modify histidine residues[4].

SuFEx_Logic SF Sulfonyl Fluoride Warhead Tyr Tyrosine (Phenolate) SF->Tyr High Efficiency Lys Lysine (Unprotonated) SF->Lys Context-Dependent His Histidine (Imidazole) SF->His Proximity-Driven Cys Cysteine (Thiolate) SF->Cys Rapid but Labile Stable Stable Covalent Adduct (Irreversible Inhibition) Tyr->Stable Lys->Stable His->Stable Unstable Unstable Adduct (Rapid Hydrolysis) Cys->Unstable

Caption: Amino acid reactivity profile and adduct stability of sulfonyl fluorides.

Structural Rationale of the Scaffold

The molecular architecture of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride provides distinct advantages for fragment screening and probe development:

  • Aliphatic Linker Flexibility: Unlike rigid arylsulfonyl fluorides, the methylene spacer (-CH2-SO2F) provides rotational degrees of freedom. This flexibility allows the electrophilic S(VI) center to optimally align with buried nucleophiles that might otherwise be sterically hindered.

  • 3-Bromoisoxazole Pharmacophore: The isoxazole ring acts as a stable, low-lipophilicity bioisostere for aromatic rings, improving aqueous solubility.

  • Dual-Purpose Bromine Atom: The bromine substituent can engage in halogen bonding with protein backbone carbonyls, significantly enhancing non-covalent binding affinity prior to the SuFEx reaction. Furthermore, it serves as a critical synthetic handle; once a specific protein target is identified, the bromine allows for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling) to attach fluorophores or affinity tags without altering the core binding mode.

Comparative Performance Data

To objectively assess the utility of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride, we must compare its physicochemical and reactive properties against other standard covalent warheads used in Activity-Based Protein Profiling (ABPP).

Table 1: Comparative Profiling of Covalent Warheads

Warhead ClassPrimary Target Residue(s)Adduct StabilityAqueous StabilityIntrinsic ReactivityBest Use Case
Aliphatic Sulfonyl Fluoride (e.g., 3-Bromoisoxazole-SF)Tyr, Lys, HisHigh (Irreversible)ExcellentModerateFragment screening, targeting buried non-Cys nucleophiles
Aryl Sulfonyl Fluoride Tyr, LysHigh (Irreversible)GoodHighKinase profiling, targeting solvent-exposed residues
Acrylamide CysHigh (Irreversible)ExcellentModerate to HighDevelopment of Cysteine-targeted Covalent Inhibitors (TCIs)
Chloroacetamide CysHigh (Irreversible)ModerateVery HighBroad-spectrum cysteine profiling and mapping
Aryl Fluorosulfate TyrHigh (Irreversible)OutstandingLow (Requires activation)Proximity-driven targeted covalent drugs

Experimental Workflow: Specificity Assessment via Competitive ABPP

Because (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is an untagged fragment, its proteome-wide specificity and off-target liability are best evaluated using a Competitive Activity-Based Protein Profiling (isoTOP-ABPP) workflow. In this self-validating system, the fragment competes against a broad-spectrum, alkyne-tagged sulfonyl fluoride probe (such as XO44) for nucleophilic binding sites[5].

Comp_ABPP A Complex Proteome (Cell Lysate) B Pre-incubation with Competitor (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride A->B C Labeling with Broad-Spectrum Probe (e.g., XO44 or SF-Alkyne) B->C D CuAAC Click Chemistry (Biotin-Azide Addition) C->D E Streptavidin Enrichment & Tryptic Digestion D->E F LC-MS/MS Analysis (Identify Competed Sites) E->F

Caption: Competitive ABPP workflow for mapping the specific binding sites of the un-tagged probe.

Step-by-Step Methodology

Step 1: Proteome Preparation

  • Lyse target cells (e.g., HEK293T) in DPBS supplemented with EDTA-free protease inhibitors.

  • Clarify the lysate by ultracentrifugation (100,000 × g, 45 min) to isolate the soluble proteome. Adjust the final protein concentration to 2.0 mg/mL.

Step 2: Competitive Pre-Incubation (Dose-Response)

  • Causality: Establishing a concentration gradient differentiates high-affinity, specific target engagement from low-affinity, promiscuous binding.

  • Aliquots of the proteome are treated with either a vehicle control (DMSO) or a concentration gradient of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (1 µM, 10 µM, 50 µM). Incubate for 1 hour at 37°C to allow for complete covalent modification.

Step 3: Broad-Spectrum Probe Labeling

  • Add a universal alkyne-tagged sulfonyl fluoride probe (e.g., XO44 at 10 µM) to all samples. Incubate for 1 hour at 37°C. This probe will label all accessible nucleophiles except those already covalently blocked by the 3-bromoisoxazole fragment.

Step 4: CuAAC Click Chemistry

  • Append a biotin-azide tag via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). To each sample, add 1 mM TCEP, 100 µM TBTA ligand, 1 mM CuSO4, and 100 µM biotin-azide. React for 1 hour at room temperature with gentle rotation.

Step 5: Enrichment and Digestion

  • Precipitate proteins using a methanol/chloroform extraction to remove unreacted probes. Wash the protein pellet and resuspend in 1.2% SDS/PBS.

  • Enrich biotinylated proteins using streptavidin-agarose beads (2 hours at room temperature).

  • Perform on-bead reduction, alkylation, and tryptic digestion overnight at 37°C.

Step 6: LC-MS/MS and Data Analysis

  • Elute the resulting peptides and analyze via high-resolution LC-MS/MS.

  • Validation: Quantify peptide peak intensities comparing the Treatment groups against the DMSO control. A >4-fold dose-dependent reduction in peptide intensity in the treatment group confirms the specific site of covalent modification by the (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride fragment.

Conclusion

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is a highly specialized, rationally designed building block that leverages the unique thermodynamic stability of SuFEx chemistry. By providing a flexible aliphatic linker and a functionalizable, halogen-bonding isoxazole core, it serves as an optimal starting point for discovering targeted covalent inhibitors directed at tyrosine, lysine, and histidine residues. When paired with rigorous competitive ABPP workflows, researchers can confidently map its specificity and expand their drug discovery pipelines beyond the limitations of cysteine-centric warheads.

Sources

Comparative

Kinetic Analysis of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride: A Comparative Guide

Executive Summary The development of covalent inhibitors has seen a paradigm shift with the advent of Sulfur Fluoride Exchange (SuFEx) chemistry. While legacy sulfonyl fluorides like Phenylmethylsulfonyl Fluoride (PMSF)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of covalent inhibitors has seen a paradigm shift with the advent of Sulfur Fluoride Exchange (SuFEx) chemistry. While legacy sulfonyl fluorides like Phenylmethylsulfonyl Fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) have been foundational in serine protease inhibition[1][2], they often suffer from rapid aqueous hydrolysis or off-target reactivity[1][2].

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (BOMSF) (CAS: 2168252-85-3) represents a next-generation SuFEx reagent[3][4]. By coupling a highly stable methanesulfonyl fluoride warhead with a 3-bromo-isoxazole directing group, BOMSF provides a tunable platform for targeted covalent inhibition[5]. This guide provides a rigorous framework for evaluating the kinetic performance ( kinact​/KI​ ) of BOMSF against standard alternatives, equipping researchers with the methodologies required to validate novel covalent probes.

Mechanistic Foundation: Beyond IC50

For reversible inhibitors, the half-maximal inhibitory concentration ( IC50​ ) is a reliable metric of potency. However, for irreversible covalent inhibitors like BOMSF, inhibition is a time-dependent process[6]. An IC50​ value will artificially decrease over time as the covalent bond continues to form, making it an unreliable standalone metric[7].

To objectively evaluate a covalent inhibitor, we must determine the second-order rate constant, kinact​/KI​ [6][8]. The reaction follows a two-step kinetic mechanism:

  • Reversible Binding ( KI​ ): The inhibitor (I) first binds non-covalently to the enzyme (E) to form an initial complex (E·I). The affinity of this step is governed by the isoxazole ring in BOMSF.

  • Covalent Inactivation ( kinact​ ): The sulfonyl fluoride warhead undergoes nucleophilic attack by the active-site serine, forming a permanent sulfonate ester adduct (E-I) and releasing hydrogen fluoride[2][9].

G E Enzyme (E) EI Non-covalent Complex (E·I) E->EI k_on I Inhibitor (I) (BOMSF) I->EI k_on EI->E k_off E_I Covalent Adduct (E-I) EI->E_I k_inact

Two-step kinetic mechanism of covalent inhibition defining KI and kinact.

Comparative Performance: BOMSF vs. Legacy Inhibitors

When selecting a sulfonyl fluoride inhibitor, the balance between aqueous stability, binding affinity, and chemical reactivity dictates experimental success. The table below summarizes the physicochemical and kinetic distinctions between BOMSF, PMSF, and AEBSF.

ParameterPMSF[1]AEBSF[2][9]BOMSF (SuFEx Probe)[3][5]
Chemical Structure Phenylmethanesulfonyl fluoride4-(2-Aminoethyl)benzenesulfonyl fluoride(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride
Aqueous Half-Life (pH 8.0) ~35 minutes (Highly unstable)[1][10]Stable (>24 hours)[9][11]Highly Stable (SuFEx characteristic)[5]
Solubility Requires organic solvent (EtOH, DMSO)[1]Highly water-soluble[2][9]Soluble in DMSO, compatible with aqueous buffers
Target Specificity Broad-spectrum serine hydrolases[1]Serine proteases (some off-target Lys/Tyr reactivity)[2]Tunable; isoxazole ring directs specific pocket binding
Primary Kinetic Driver High reactivity ( kinact​ )High reactivity ( kinact​ )Affinity-driven ( KI​ ) via non-covalent interactions
Toxicity High (Neurotoxic potential)[9][11]Low[9][11]Moderate (Standard PPE required)

Causality behind the data: PMSF's rapid hydrolysis in water is due to the unhindered electrophilicity of its sulfonyl fluoride group, making it suitable only for rapid, short-term lysis protocols[1][12]. AEBSF improves upon this with a stabilizing aminoethyl group, but its high reactivity can lead to off-target modifications on tyrosine and lysine residues[2]. BOMSF leverages SuFEx principles: the sulfonyl fluoride remains largely inert in aqueous media until the 3-bromo-isoxazole moiety perfectly anchors the molecule in the target's active site, triggering proximity-driven covalent bond formation[5].

Experimental Protocol: Continuous Assay for kinact​/KI​ Determination

To accurately determine the kinetic parameters of BOMSF against a target serine protease, a continuous fluorescence-based assay under pseudo-first-order conditions is required[7][8].

Self-Validating System Requirements
  • Pseudo-first-order conditions: The inhibitor concentration must vastly exceed the enzyme concentration ( [I]≫[E] ) to ensure [I] remains constant throughout the reaction[7][8].

  • Zero-Inhibitor Control: Validates the uninhibited steady-state velocity ( v0​ ).

  • Substrate Depletion Check: Total substrate conversion must remain below 10% to ensure the decline in reaction rate is solely due to enzyme inactivation, not substrate depletion.

Step-by-Step Methodology

1. Reagent Preparation

  • Enzyme: Prepare the target serine protease at a final assay concentration of 1–5 nM.

  • Substrate: Select a target-specific fluorogenic substrate (e.g., AMC-linked peptide). Prepare at a concentration near its Km​ to balance signal intensity with competitive binding effects.

  • BOMSF Dilutions: Prepare a 10 mM stock in anhydrous DMSO. Create a 7-point serial dilution series.

2. Assay Initiation

  • In a black 96-well microplate, add the assay buffer, substrate, and BOMSF dilutions.

  • Critical Step: Keep the final DMSO concentration constant (e.g., 1% v/v) across all wells, including the vehicle control, to prevent solvent-induced kinetic artifacts.

  • Initiate the reaction by adding the enzyme.

3. Continuous Monitoring

  • Immediately read the plate in a fluorescence microplate reader.

  • Monitor product formation continuously (e.g., every 30 seconds) for 60–120 minutes at 37°C[6].

Workflow Step1 1. Prepare Assay [E] and [S] constant Step2 2. Add Inhibitor Varying [I], where [I] >> [E] Step1->Step2 Step3 3. Continuous Monitoring Measure product fluorescence Step2->Step3 Step4 4. Calculate k_obs Fit progress curves Step3->Step4 Step5 5. Determine k_inact / K_I Plot k_obs vs [I] Step4->Step5

Experimental workflow for continuous assay determination of kinact/KI.

Data Analysis & Causality

Step A: Extracting kobs​ Because the inhibitor covalently inactivates the enzyme over time, the rate of product formation decreases exponentially. Fit the raw fluorescence data (Product vs. Time) for each BOMSF concentration using the integrated rate equation:

P=vs​t+kobs​v0​−vs​​[1−exp(−kobs​t)]

(Where v0​ is initial velocity, vs​ is final steady-state velocity, and kobs​ is the observed rate of inactivation).

Step B: Determining kinact​ and KI​ Plot the calculated kobs​ values against the corresponding BOMSF concentrations ( [I] ). Fit the data to the following hyperbolic equation[8]:

kobs​=KIapp​+[I]kinact​[I]​

Note: Because the assay is performed in the presence of a competing substrate, the apparent KI​ ( KIapp​ ) must be corrected using the substrate concentration and its Michaelis constant ( Km​ ):

KI​=1+Km​[S]​KIapp​​

The final covalent efficiency is expressed as the ratio kinact​/KI​ (M −1 s −1 ). A higher value indicates a more potent and efficient covalent inhibitor[6][7].

Conclusion

While PMSF and AEBSF remain staples for bulk protein preservation[1][9], the structural precision of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (BOMSF) makes it a superior candidate for targeted chemical biology applications[5]. By utilizing the continuous kinetic assay outlined above, researchers can accurately quantify the binding affinity ( KI​ ) and reactivity ( kinact​ ) of BOMSF, ensuring robust validation of this SuFEx probe in complex proteomic environments.

References

  • Domainex. kinact / KI Assay for Irreversible Covalent Compounds. Retrieved from:[Link]

  • BioRxiv. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from: [Link]

  • NIH PMC. A practical guide for the assay-dependent characterisation of irreversible inhibitors. Retrieved from:[Link]

  • ACS Publications. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. Retrieved from:[Link]

  • Wikipedia. PMSF (Phenylmethylsulfonyl fluoride). Retrieved from:[Link]

  • Wikipedia. AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride). Retrieved from:[Link]

Sources

Validation

cross-reactivity of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride

Comprehensive Evaluation Guide: Cross-Reactivity of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride The landscape of targeted covalent inhibitors (TCIs) and chemical probes is undergoing a paradigm shift. Historically,...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Evaluation Guide: Cross-Reactivity of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride

The landscape of targeted covalent inhibitors (TCIs) and chemical probes is undergoing a paradigm shift. Historically, covalent drug discovery has been dominated by acrylamides and chloroacetamides targeting highly nucleophilic, yet relatively rare, cysteine residues. To expand the druggable proteome, researchers have increasingly turned to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry [1].

This guide provides an in-depth technical evaluation of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride , a specialized heteroaryl sulfonyl fluoride warhead. By objectively comparing its cross-reactivity profile against alternative electrophiles and detailing a self-validating experimental protocol, this document serves as an authoritative resource for researchers engineering next-generation covalent ligands.

Unlike highly reactive electrophiles that indiscriminately alkylate surface nucleophiles, sulfonyl fluorides possess a unique kinetic and thermodynamic stability in aqueous environments [2]. The cross-reactivity of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is not driven by inherent promiscuity, but rather by proximity-enhanced microenvironment activation .

The Role of the Isoxazole Scaffold: The 3-bromo-1,2-oxazole ring serves a dual purpose. Sterically, it acts as a rigid, flat heterocyclic spacer that pre-organizes the warhead within specific protein binding pockets. Electronically, the electron-withdrawing nature of the brominated isoxazole tunes the electrophilicity of the adjacent methanesulfonyl fluoride group.

Context-Dependent Cross-Reactivity: This warhead primarily targets tyrosine, lysine, serine, threonine, and histidine residues [3]. However, covalent bond formation only occurs when the non-covalent binding event places the S-F bond in a highly specific structural context. For instance, a proximal basic residue (such as arginine) is often required to lower the pKa of the target nucleophile or to stabilize the departing fluoride ion. This absolute requirement for an "induced fit" drastically reduces proteome-wide cross-reactivity compared to traditional SN2 or Michael addition warheads.

SuFEx_Mechanism Target Target Protein (Tyr/Lys/Ser/His) Complex Non-Covalent Complex (Steric & Electronic Pre-organization) Target->Complex Warhead (3-Bromo-1,2-oxazol-5-yl) methanesulfonyl fluoride Warhead->Complex Activation Microenvironment Activation (pKa shift / Arginine proximity) Complex->Activation Induced Fit Covalent Covalent Adduct (Irreversible Modification) Activation->Covalent SuFEx Reaction LeavingGroup Fluoride Ion (F-) Activation->LeavingGroup Leaving Group

Mechanistic pathway of SuFEx-mediated proximity-driven covalent inhibition.

Comparative Performance Analysis

To contextualize the performance of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride, it is essential to compare it against other widely used covalent warheads. The table below summarizes the quantitative and qualitative data regarding their cross-reactivity and stability.

Warhead ClassRepresentative CompoundPrimary Target ResiduesIntrinsic Aqueous StabilityProteome-wide Cross-ReactivityPrimary Reactivity Driver
Heteroaryl Methanesulfonyl Fluoride (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluorideTyr, Lys, Ser, HisHigh (Stable at pH 7.4)Low to Moderate (Context-dependent)Proximity-induced pKa shift / Base catalysis
Aryl Fluorosulfate Phenyl fluorosulfate derivativesTyr, LysVery HighVery LowProximity & H-bond activation
Acrylamide Osimertinib, IbrutinibCysModerateModerate (Thiol-dependent)Inherent electrophilicity (Michael addition)
Chloroacetamide Haloperidol derivativesCys, Lys (at high conc.)Low to ModerateHigh (Promiscuous)Uncatalyzed SN2 Alkylation

Analysis: While chloroacetamides exhibit high cross-reactivity due to indiscriminate SN2 alkylation, (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride offers a superior balance. It expands the targetable residue scope beyond cysteine while maintaining low off-target labeling, provided the initial non-covalent affinity is optimized.

Self-Validating Protocol: Assessing Cross-Reactivity via Competitive ABPP

To empirically determine the cross-reactivity of a ligand incorporating the (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride warhead, we utilize Activity-Based Protein Profiling (ABPP) coupled with LC-MS/MS [4].

Why this system is self-validating: This protocol relies on competition. By pre-incubating the proteome with a non-covalent competitor before adding an alkyne-functionalized SuFEx probe, we can calculate isotopic or label-free quantitation (LFQ) ratios. If the labeling is driven by specific active-site engagement, the competitor will block the probe, resulting in a high MS/MS signal ratio (Control:Competitor). If the labeling is due to promiscuous cross-reactivity, the ratio will approach 1:1, immediately exposing off-target liabilities. Furthermore, MS/MS directly sequences the modified peptide, internally validating the exact amino acid targeted.

Step-by-Step Methodology

Phase 1: Proteome Preparation & Competitive Incubation

  • Harvest cells (e.g., HEK293T) and lyse in native buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% NP-40, protease inhibitors without PMSF/AEBSF, as these are themselves sulfonyl fluorides).

  • Clarify lysate via centrifugation (20,000 x g, 20 min, 4°C) and normalize protein concentration to 2 mg/mL using a BCA assay.

  • Aliquot lysate into two streams: "Vehicle Control" (DMSO) and "Competitor" (pre-incubated with 10 µM of a known non-covalent binder for 30 min at 37°C).

Phase 2: Covalent Probe Labeling 4. Spike both aliquots with 5 µM of the alkyne-functionalized (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride probe. 5. Incubate for 1 hour at 37°C to allow proximity-driven SuFEx chemistry to occur.

Phase 3: CuAAC Click Chemistry & Enrichment 6. Append a biotin reporter by adding the click chemistry master mix: 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO4. React for 1 hour at room temperature. 7. Precipitate proteins using cold methanol/chloroform to remove unreacted probe and click reagents. 8. Resuspend the protein pellet in 1% SDS, boil for 5 minutes (denaturation), and dilute to 0.2% SDS. 9. Incubate with Streptavidin agarose beads for 2 hours. Wash beads stringently (1% SDS, 8M Urea, and PBS) to strip all non-covalently bound proteins. This stringent washing is critical for validating the covalent nature of the interaction.

Phase 4: On-Bead Digestion & LC-MS/MS 10. Reduce (DTT) and alkylate (Iodoacetamide) the bead-bound proteins. 11. Perform on-bead tryptic digestion overnight at 37°C. 12. Elute the resulting peptides, desalt using C18 StageTips, and analyze via high-resolution LC-MS/MS. 13. Bioinformatic Analysis: Search the MS data for the specific mass shift corresponding to the warhead adduct on Tyr, Lys, Ser, or His residues. Calculate the LFQ intensity ratios between the Vehicle and Competitor channels to map the cross-reactivity landscape.

ABPP_Workflow Step1 1. Proteome Incubation (Target + Competitor) Step2 2. Alkyne-Probe Labeling (Covalent Engagement) Step1->Step2 Step3 3. CuAAC Click Chemistry (Biotin-Azide Attachment) Step2->Step3 Step4 4. Streptavidin Enrichment & Stringent Washing Step3->Step4 Step5 5. On-Bead Tryptic Digestion & Peptide Elution Step4->Step5 Step6 6. LC-MS/MS & Bioinformatic Cross-Reactivity Profiling Step5->Step6

Self-validating competitive ABPP workflow for cross-reactivity profiling.

References

  • Source: National Institutes of Health (NIH)
  • Covalent drug discovery using sulfur(VI)
  • Sulfonyl fluorides as privileged warheads in chemical biology Source: RSC Publishing URL
  • Source: American Chemical Society (ACS)
Comparative

A Senior Application Scientist's Guide to Benchmarking (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride Against Known Serine Protease Inhibitors

Introduction: Unveiling a Novel Covalent Inhibitor Candidate In the landscape of drug discovery, the identification of novel, potent, and selective enzyme inhibitors is a paramount objective. Covalent inhibitors, which f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Novel Covalent Inhibitor Candidate

In the landscape of drug discovery, the identification of novel, potent, and selective enzyme inhibitors is a paramount objective. Covalent inhibitors, which form a stable bond with their target protein, have seen a resurgence in interest due to their potential for enhanced potency and prolonged duration of action.[1][2] The sulfonyl fluoride moiety is a well-established "warhead" for targeted covalent inhibition, reacting with nucleophilic residues like serine within an enzyme's active site.[3] This guide introduces a novel compound, (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride, as a potential covalent inhibitor. The presence of the reactive sulfonyl fluoride group, combined with the isoxazole scaffold—a common motif in bioactive molecules—suggests its potential as a modulator of enzyme activity.[4][5]

This document provides a comprehensive framework for benchmarking this novel compound against established inhibitors, with a focus on the serine protease family. Serine proteases play crucial roles in a multitude of physiological processes, and their dysregulation is implicated in numerous diseases, making them attractive therapeutic targets.[6][7][8][9] Our objective is to provide researchers, scientists, and drug development professionals with a detailed, scientifically rigorous guide to evaluating the inhibitory potential of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride. We will delve into the experimental design, detailed protocols, and data analysis required for a thorough comparative analysis.

Experimental Design: A Head-to-Head Comparison

To comprehensively evaluate the potential of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride, a multi-faceted experimental approach is necessary. This involves a direct comparison with well-characterized, commercially available inhibitors targeting a panel of relevant serine proteases.

Selection of Target Enzymes

The choice of target enzymes is critical for a meaningful evaluation. We have selected a panel of serine proteases that represent different subfamilies and are implicated in various physiological and pathological processes:

  • Thrombin: A key enzyme in the coagulation cascade.

  • Trypsin: A digestive enzyme, often used as a model serine protease.

  • Chymotrypsin: Another digestive enzyme with distinct substrate specificity compared to trypsin.

  • Neutrophil Elastase: Involved in inflammation and tissue remodeling.

Selection of Benchmark Inhibitors

For a robust comparison, we will utilize the following well-established serine protease inhibitors:

  • AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): An irreversible, broad-spectrum serine protease inhibitor.[10]

  • Aprotinin: A reversible, competitive polypeptide inhibitor of several serine proteases.

  • Leupeptin: A natural, reversible covalent inhibitor of trypsin-like proteases.[9]

Experimental Workflow

The benchmarking process will follow a logical progression from initial screening to detailed mechanistic studies.

G cluster_0 Phase 1: Potency Determination cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Selectivity Profiling a Enzyme Activity Assays b IC50 Determination a->b c Time-Dependent Inhibition Assays b->c If potent d Dialysis or Rapid Dilution Experiments c->d e Screening Against a Panel of Proteases d->e If covalent f Determination of Selectivity Ratios e->f

Caption: Experimental workflow for benchmarking novel inhibitors.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments.

Protocol 1: Determination of IC50 Values

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for each inhibitor against the target enzymes.

Materials:

  • Target enzymes (Thrombin, Trypsin, Chymotrypsin, Neutrophil Elastase)

  • Chromogenic or fluorogenic substrates specific for each enzyme

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (test compound)

  • Benchmark inhibitors (AEBSF, Aprotinin, Leupeptin)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound and benchmark inhibitors in the assay buffer.

  • Add 10 µL of each inhibitor dilution to the wells of a 96-well plate. Include wells with buffer only as a negative control.

  • Add 80 µL of the enzyme solution (at a pre-determined optimal concentration) to each well.

  • Incubate the plate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding 10 µL of the substrate solution.

  • Monitor the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.

  • Calculate the initial reaction rates from the linear portion of the progress curves.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Protocol 2: Assessment of Covalent Inhibition

This protocol aims to determine if the inhibition by (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is irreversible, a hallmark of covalent inhibitors.

Materials:

  • Enzyme and inhibitor from Protocol 1

  • Dialysis membrane (with an appropriate molecular weight cut-off) or size-exclusion chromatography column

  • Assay buffer

Procedure (Dialysis Method):

  • Incubate the enzyme with a concentration of the inhibitor that gives >90% inhibition (based on IC50 results) for 1 hour. As a control, incubate the enzyme with buffer alone.

  • Place the enzyme-inhibitor mixture and the control sample into separate dialysis cassettes.

  • Dialyze both samples against a large volume of assay buffer for an extended period (e.g., 24 hours) with several buffer changes to remove any unbound inhibitor.

  • After dialysis, measure the residual enzyme activity of both the inhibitor-treated and control samples using the assay described in Protocol 1.

  • A lack of recovery of enzyme activity in the inhibitor-treated sample compared to the control indicates irreversible (covalent) inhibition.

Protocol 3: Selectivity Profiling

This protocol assesses the selectivity of the novel compound against a broader panel of proteases.

Procedure:

  • Follow the IC50 determination protocol (Protocol 1) for a panel of serine proteases and, if desired, proteases from other classes (e.g., cysteine or metalloproteases).

  • Determine the IC50 value for (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride against each protease.

  • Calculate the selectivity ratio by dividing the IC50 for an off-target protease by the IC50 for the primary target protease. A higher ratio indicates greater selectivity.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.

Table 1: IC50 Values of Inhibitors Against Target Serine Proteases
InhibitorThrombin IC50 (µM)Trypsin IC50 (µM)Chymotrypsin IC50 (µM)Neutrophil Elastase IC50 (µM)
(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride
AEBSF
Aprotinin
Leupeptin
Table 2: Covalent Inhibition Assessment
InhibitorEnzyme Activity Recovery after Dialysis (%)Mechanism
(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride
AEBSFCovalent
Aprotinin~100%Reversible

Visualizing the Mechanism: Covalent Inhibition of a Serine Protease

The following diagram illustrates the proposed mechanism of covalent inhibition of a serine protease by a sulfonyl fluoride inhibitor.

G cluster_0 Enzyme Active Site cluster_1 Covalent Adduct Enzyme Serine Protease Serine Ser-OH (Nucleophile) Adduct Enzyme-Inhibitor Complex Inhibitor (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride (Electrophile) Inhibitor->Adduct Covalent Bond Formation Bond Ser-O-SO2-R

Caption: Mechanism of covalent inhibition.

Discussion and Future Directions

The experimental framework outlined in this guide provides a robust methodology for the initial characterization of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride. The determination of its potency, mechanism of action, and selectivity profile will offer critical insights into its potential as a therapeutic agent.

Should the compound demonstrate potent and selective covalent inhibition of a particular serine protease, further studies would be warranted. These could include:

  • Detailed kinetic analysis to determine the second-order rate constant (kinact/KI) for covalent modification.

  • Structural studies (e.g., X-ray crystallography) to elucidate the binding mode and covalent interactions with the target enzyme.

  • Cell-based assays to evaluate the compound's efficacy and toxicity in a more biologically relevant context.

  • In vivo studies in appropriate animal models to assess its pharmacokinetic and pharmacodynamic properties.

By systematically following the protocols and principles outlined in this guide, researchers can effectively benchmark novel inhibitor candidates like (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride, paving the way for the development of new and improved therapeutics.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
  • Tuley, A., & Fast, W. (2018). The taxonomy of covalent inhibitors. Current Opinion in Chemical Biology, 44, 68-75.
  • Zou, Y., et al. (2019). Covalent inhibitors for kinases. Current Opinion in Structural Biology, 56, 141-148.
  • Petrillo, E. W., & Ondetti, M. A. (1982). Angiotensin-converting enzyme inhibitors: medicinal chemistry and biological actions. Medicinal Research Reviews, 2(1), 1-41.
  • Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine proteases. Chemical Reviews, 102(12), 4639-4750.
  • Landon, M. R., & Sicinski, R. R. (2005). Sulfonyl fluorides as privileged warheads in chemical biology. Current Opinion in Chemical Biology, 9(5), 441-448.
  • Moss, D. E., et al. (2008). A randomized phase I study of methanesulfonyl fluoride, an irreversible cholinesterase inhibitor, for the treatment of Alzheimer's disease. British Journal of Clinical Pharmacology, 65(4), 539-548. [Link]

  • MDPI. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. [Link]

  • International Physiology Journal. Serine Protease Inhibitors. [Link]

  • Frontiers. (2022). Novel inhibitors and activity-based probes targeting serine proteases. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative. [Link]

  • MDPI. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]

  • National Center for Biotechnology Information. (2011). Covalent Inhibition in Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2019). Recent advances in the development of covalent inhibitors. [Link]

  • CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. [Link]

  • OMICS International. Enzyme Inhibition: Mechanisms, Types and Significance. [Link]

  • MDPI. (2020). Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials. [Link]

  • Royal Society of Chemistry. (2019). 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles. [Link]

  • ResearchGate. (2025). A Short and Efficient Synthesis of 3-{2-[2-(Bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile: A Precursor for PET Radioligand [18F]SP203. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Chemistry Stack Exchange. (2016). How to remove fluorine from 2-[2-(3-bromophenyl)ethenyl]-5-fluoro-1,3-benzoxazole?. [Link]

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Safety & Regulatory Compliance

Safety

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride proper disposal procedures

An In-Depth Guide to the Safe Disposal of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical reage...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Safe Disposal of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the safe handling and disposal of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (CAS Number: 2168252-85-3), a compound that combines the chemical reactivity of a sulfonyl fluoride with the structural motifs of a halogenated oxazole.

Disclaimer: A specific Safety Data Sheet (SDS) for (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is not publicly available. The following procedures are synthesized from an expert analysis of its constituent functional groups—sulfonyl fluorides and halogenated heterocycles—and established best practices for laboratory chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

Hazard Assessment & Chemical Profile

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is a complex molecule requiring a multi-faceted risk assessment. The primary hazards stem from the high reactivity of the sulfonyl fluoride group and the potential toxicity associated with the brominated oxazole ring.

  • Sulfonyl Fluoride Moiety (-SO₂F): This functional group is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, valued for its unique balance of stability and reactivity.[1][2] While generally stable to thermolysis and reduction, the sulfur-fluorine bond is susceptible to nucleophilic attack.[1][2] Upon contact with moisture, water, or bases, sulfonyl fluorides can hydrolyze, producing highly corrosive and toxic hydrogen fluoride (HF) or fluoride salts.[3] Methanesulfonyl fluoride (MSF), a related compound, is known to be corrosive, highly toxic, and a potent inhibitor of acetylcholinesterase.[4]

  • Bromo-oxazole Moiety: Halogenated organic compounds are often treated as hazardous and potentially toxic waste.[5][6] Heterocyclic compounds can be environmentally persistent and exhibit toxicity to aquatic life.[7] The oxazole ring itself can undergo various reactions, but in the context of disposal, its stability and potential breakdown products must be considered.[8][9]

Table 1: Summary of Potential Hazards

Hazard CategoryDescriptionPrecautionary Rationale
Corrosivity Potential to release hydrogen fluoride upon contact with water/moisture, causing severe burns to skin, eyes, and respiratory tract.[3][4]All handling must be performed in a controlled environment, avoiding moisture. Immediate medical attention is required upon exposure.[10]
Toxicity Highly toxic if inhaled or ingested.[4][11] Halogenated heterocyclic compounds may pose long-term environmental risks.[7]Use of appropriate respiratory protection and engineering controls (fume hood) is mandatory. Prevent any release into the environment.[11]
Reactivity Reacts with water, steam, and bases.[3] The sulfonyl fluoride group is designed to react with nucleophiles.[1]Segregate from incompatible materials, especially aqueous and basic solutions, unless part of a controlled neutralization procedure.
Environmental Hazard Halogenated organic compounds can be persistent. Very toxic to aquatic life.[7][11]Do not dispose of down the drain or in general waste. All waste must be treated as hazardous.

Personal Protective Equipment (PPE) & Engineering Controls

Given the potential for severe corrosive and toxic effects, a stringent PPE protocol is non-negotiable. All handling, including aliquoting, weighing, and disposal procedures, must be conducted within a certified chemical fume hood.

Table 2: Required Personal Protective Equipment

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene, check manufacturer's compatibility chart). Consider double-gloving.To prevent skin contact with the corrosive and toxic material.[12]
Eye/Face Protection ANSI Z87.1 certified chemical splash goggles and a full-face shield.[13]To protect against splashes and the release of corrosive vapors. Contact lenses should not be worn.[14]
Body Protection A flame-resistant laboratory coat and chemical-resistant apron.To protect skin and clothing from contamination.[12]
Respiratory Protection A NIOSH-approved respirator may be required if there is a risk of inhalation, even within a fume hood. Consult your EHS department.To prevent inhalation of the highly toxic material or its decomposition products.[15]

Core Disposal Pathway: Professional Hazardous Waste Management

The primary, and most highly recommended, disposal method for (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is through your institution's EHS department or a licensed hazardous waste contractor.[16] This is the only approach that guarantees compliance and safety for significant quantities of the material.

Step-by-Step Protocol for Professional Disposal
  • Waste Identification: Clearly label the waste container as "Hazardous Waste: (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride, CAS: 2168252-85-3". Include hazard pictograms for "Corrosive," "Toxic," and "Environmental Hazard."[17]

  • Waste Segregation: This material is a halogenated organic compound. It must be collected in a dedicated "Halogenated Organic Waste" container.[6][18]

    • DO NOT mix with non-halogenated solvents.

    • DO NOT mix with acids, bases, or aqueous waste to prevent uncontrolled reactions.[19]

  • Containment: Use a designated, leak-proof, and chemically compatible container with a secure, tight-fitting lid. The container must be kept closed at all times except when waste is being added.[6][17]

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

  • Pickup and Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[12]

In-Lab Treatment of Residual Quantities & Contaminated Materials

Attempting to neutralize bulk quantities of this reagent in the laboratory is strongly discouraged due to the potential for exothermic reactions and the release of hazardous vapors.[16] The following protocol is intended only for the neutralization of small, residual quantities , such as the decontamination of emptied glassware or pipette tips, before routine cleaning.

Causality Behind the Protocol: The procedure is based on the nucleophilic substitution reaction at the sulfonyl fluoride group. A base, such as sodium hydroxide (NaOH), will hydrolyze the sulfonyl fluoride to a more stable and less reactive sodium sulfonate salt. The reaction also generates sodium fluoride and sodium bromide from the respective halides.

Step-by-Step Neutralization Protocol (for trace residues)
  • Preparation: Conduct this procedure in a chemical fume hood. Prepare a 1 M solution of sodium hydroxide (NaOH). Have a separate container ready for the neutralized aqueous waste.

  • Initial Rinse: Rinse the contaminated glassware (e.g., an "empty" reaction flask) with a small amount of an inert, water-miscible organic solvent like acetone to dissolve the residue. Transfer this rinse solvent into the primary halogenated organic waste container for professional disposal.

  • Neutralization:

    • Place the rinsed, "empty" glassware in a secondary container (e.g., an ice bath) to manage any potential heat generation.

    • Carefully and slowly add the 1 M NaOH solution to the glassware. Allow it to react for at least one hour, swirling occasionally. The basic solution will hydrolyze the reactive -SO₂F group.

  • Waste Collection: After the reaction period, carefully transfer the aqueous solution from the glassware into a new, clearly labeled waste container: "Aqueous Hazardous Waste: Neutralized (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride solution (contains Fluoride and Bromide salts)".

  • Final Cleaning: The glassware can now be triple-rinsed with water, with the rinsate also being collected in the neutralized aqueous waste container. After this decontamination, the glassware can proceed to normal laboratory cleaning procedures.

  • Final Disposal: The collected aqueous waste must still be disposed of through your EHS department, as it contains fluoride and bromide salts, as well as the organic oxazole backbone.

Spill Management

In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Alert all personnel in the immediate area and evacuate non-essential personnel.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Contain: Use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill.[10][19] Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., acetone), followed by a cloth dampened with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[19]

  • Report: Report the incident to your laboratory supervisor and EHS department immediately.

Visual Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the decision-making and procedural workflows for proper disposal.

DisposalDecisionTree start Disposal of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is_bulk Is it bulk chemical or concentrated waste? start->is_bulk is_residual Is it a trace residual quantity (e.g., on glassware)? is_bulk->is_residual No prof_disposal PRIMARY PATHWAY: Collect as Halogenated Hazardous Waste for Professional Disposal is_bulk->prof_disposal Yes is_residual->prof_disposal No in_lab_treat SECONDARY PATHWAY: In-Lab Neutralization Protocol is_residual->in_lab_treat Yes final_disposal Arrange EHS Pickup for Final Disposal prof_disposal->final_disposal collect_aqueous Collect neutralized solution as Aqueous Hazardous Waste in_lab_treat->collect_aqueous collect_aqueous->final_disposal

Caption: Disposal decision tree for the target compound.

NeutralizationWorkflow cluster_prep Preparation (in Fume Hood) cluster_proc Neutralization Procedure cluster_final Final Steps prep_ppe Don Appropriate PPE prep_sol Prepare 1M NaOH Solution prep_ppe->prep_sol rinse_solvent 1. Rinse glassware with small amount of acetone prep_sol->rinse_solvent collect_rinse 2. Transfer acetone rinse to 'Halogenated Waste' container rinse_solvent->collect_rinse add_naoh 3. Slowly add 1M NaOH to glassware (in ice bath) collect_rinse->add_naoh react 4. Allow to react for >1 hour add_naoh->react collect_aqueous 5. Transfer aqueous solution to 'Neutralized Aqueous Waste' container react->collect_aqueous final_rinse 6. Triple rinse glassware with water, collecting rinsate in aqueous waste collect_aqueous->final_rinse clean_glassware Clean glassware via standard lab procedure final_rinse->clean_glassware dispose_waste Arrange EHS pickup for both waste containers final_rinse->dispose_waste

Caption: Workflow for in-lab neutralization of residual quantities.

References

  • Common Name: SULFURYL FLUORIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]

  • Treatments Procedure - Sulfuryl Fluoride. California Department of Food and Agriculture. [Link]

  • Material Safety Data Sheet - Sulfuryl chloride fluoride, distilled, 99%. Cole-Parmer. [Link]

  • Sulfur fluoride exchange. PMC - NIH. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Methanesulfonyl fluoride. Wikipedia. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Journal of the American Chemical Society - ACS Publications. [Link]

  • Sulfur fluoride exchange. Springer Nature Experiments. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. University of Louisville. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • Process for the purification of exhaust gases containing sulfuryl fluoride.
  • 5-Bromo-1,3-difluoro-2-(methanesulfonyl)benzene. PubChem. [Link]

  • Procedures for Disposal of Unwanted Laboratory Material (ULM). Brigham Young University. [Link]

  • A safety and chemical disposal guideline for Minilab users. UFZ. [Link]

  • Alcohols to Alkyl Fluorides, Part 4: Sulfonyl Fluorides. YouTube. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

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Handling

Comprehensive Safety and Operational Handling Guide: (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride

As a Senior Application Scientist, I recognize that handling novel covalent inhibitors requires more than just following a material safety data sheet (SDS); it requires a fundamental understanding of the molecule's chemi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel covalent inhibitors requires more than just following a material safety data sheet (SDS); it requires a fundamental understanding of the molecule's chemical reactivity. (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (CAS: 2168252-85-3)[1] is a highly reactive sulfonyl fluoride derivative. While its primary application is the irreversible inhibition of serine proteases in chemical biology and proteomics, its handling profile is dictated by a severe dual-threat hazard: potent neurotoxic enzyme inhibition and the hydrolytic release of highly corrosive hydrogen fluoride (HF)[2][3].

This guide provides a self-validating, field-proven operational framework for researchers and drug development professionals to safely handle, utilize, and dispose of this compound.

Chemical Identity & Quantitative Properties

Understanding the physical properties of the compound is the first step in risk mitigation. The 3-bromo-isoxazole moiety increases the compound's lipophilicity, enhancing tissue penetration compared to standard aliphatic sulfonyl fluorides.

PropertyValueOperational Implication
Chemical Name (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride-
CAS Number 2168252-85-3Unique identifier for inventory tracking[1].
Molecular Formula C4H3BrFNO3SContains Halogens (Br, F) and Sulfur; requires specialized waste segregation[1].
Molecular Weight 244.04 g/mol -
Solubility Soluble in DMSO, EtOH (Anhydrous)Must be kept strictly anhydrous during storage to prevent degradation[2].
Hydrolysis Byproduct Hydrogen Fluoride (HF)Generates lethal, bone-depleting acid upon contact with moisture[3].

Mechanistic Toxicology: The Dual-Threat Profile

To design an effective safety protocol, we must understand why this chemical is dangerous. The toxicity of (3-bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride operates via two distinct pathways:

  • Irreversible Covalent Inhibition (Biological Threat): Like the widely used Phenylmethylsulfonyl fluoride (PMSF), this compound acts as a mechanism-based inhibitor. It specifically targets the catalytic triad of serine proteases (e.g., trypsin, chymotrypsin, acetylcholinesterase). The highly reactive serine hydroxyl group attacks the sulfonyl fluoride, resulting in the irreversible covalent sulfonylation of the enzyme and the release of a fluoride ion[2]. Accidental systemic exposure can lead to rapid neurotoxicity and respiratory failure due to acetylcholinesterase inhibition.

  • Hydrolytic Degradation (Environmental Threat): The sulfonyl fluoride electrophile is susceptible to nucleophilic attack by water. Upon contact with ambient moisture, sweat, or mucous membranes, the compound hydrolyzes to form a methanesulfonic acid derivative and Hydrogen Fluoride (HF)[3]. HF is uniquely hazardous; unlike other mineral acids, the fluoride ion penetrates deeply into tissue, causing liquefactive necrosis and precipitating systemic calcium (causing fatal hypocalcemia)[3][4].

ToxicityPathway cluster_0 Biological Pathway (In Vivo/In Vitro) cluster_1 Environmental Pathway (Moisture) Compound (3-Bromo-1,2-oxazol-5-yl) methanesulfonyl fluoride Serine Active Site Serine (Proteases/AChE) Compound->Serine Binding Hydrolysis Aqueous Hydrolysis Compound->Hydrolysis H2O Sulfonylation Irreversible Covalent Sulfonylation Serine->Sulfonylation EnzymeDeath Enzyme Inactivation (Toxicity/Cell Death) Sulfonylation->EnzymeDeath HF Hydrogen Fluoride (HF) Release Hydrolysis->HF Burns Severe Tissue Burns & Systemic Toxicity HF->Burns

Mechanistic toxicity pathways: Covalent serine protease inhibition and hydrolytic HF release.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling compounds that generate HF. The following matrix outlines the mandatory protective gear and the scientific causality behind each choice.

Protection ZoneRequired EquipmentCausality & Rationale
Respiratory Hard-ducted Chemical Fume Hood (Class II B2 or equivalent)Prevents inhalation of aerosolized compound or generated HF vapors. Never handle on an open bench[4].
Hands (Inner) Disposable Nitrile Gloves (4-6 mil)Provides baseline dexterity for handling microcentrifuge tubes and pipettes.
Hands (Outer) Silver Shield® / 4H Gloves or thick NeopreneStandard nitrile is highly permeable to HF. Silver Shield laminates block fluoride ion penetration[4].
Eyes/Face Indirect-vent Chemical Splash Goggles AND Full Face ShieldProtects mucous membranes from corrosive vapors and catastrophic splashes. Contact lenses are strictly prohibited[5].
Body Tyvek® suit or heavy-duty chemically resistant lab coat + Neoprene ApronPrevents dermal absorption. Neoprene resists acid degradation better than standard cotton/polyester blends[6].

Operational Handling Protocol: Preparation of Lysis Buffer

To ensure experimental reproducibility and operator safety, the preparation of stock solutions must be treated as a self-validating system. Sulfonyl fluorides have a short half-life in aqueous solutions (dependent on pH and temperature)[2]; therefore, they must be dissolved in anhydrous solvents and added to aqueous buffers immediately prior to use.

Step-by-Step Methodology:

  • Pre-Operational Verification:

    • Verify fume hood airflow is operational.

    • Ensure an unexpired tube of 2.5% Calcium Gluconate gel is physically present on the benchtop[5]. Validation: Check the expiration date before opening the chemical container.

  • Anhydrous Solubilization:

    • Weigh the required mass of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride inside the fume hood using an analytical balance enclosed in a draft shield.

    • Dissolve the solid in 100% anhydrous Dimethyl Sulfoxide (DMSO) or absolute ethanol to create a 100 mM to 200 mM master stock[2].

    • Causality: Water in the solvent will prematurely hydrolyze the warhead, ruining the reagent's efficacy and generating HF gas inside the storage tube.

  • Aliquoting and Storage:

    • Divide the master stock into single-use aliquots (e.g., 50 µL) in tightly sealed, O-ring microcentrifuge tubes.

    • Store at -20°C in a secondary container filled with desiccant.

  • Aqueous Application (The "Just-in-Time" Step):

    • When ready to lyse cells, add the stock solution to your aqueous lysis buffer to achieve a final working concentration (typically 0.1 to 1.0 mM)[2].

    • Validation: Proceed with cell lysis immediately. Do not store the aqueous mixture, as the half-life of the active sulfonyl fluoride is typically less than 60 minutes at pH 7.5[2].

HandlingWorkflow Start Fume Hood Setup Verify Airflow & PPE Solubilization Dissolve in Anhydrous Solvent (DMSO/EtOH) Start->Solubilization Anhydrous conditions Aqueous Add to Aqueous Buffer (Immediate Use) Solubilization->Aqueous Minimize HF release Experiment Execute Assay (Cell Lysis/Proteomics) Aqueous->Experiment t(1/2) depends on pH Quench Quench Residual (1M NaOH + Ca(OH)2) Experiment->Quench Post-assay Disposal Aqueous Hazardous Waste Disposal Quench->Disposal pH > 8, F- bound

Operational workflow for the safe preparation, utilization, and disposal of sulfonyl fluorides.

Spill Response and Disposal Plan

A self-validating safety protocol must account for catastrophic failure and end-of-life chemical quenching.

Emergency Spill Response
  • Do NOT use Sand or Vermiculite: HF reacts with the silica in sand to form toxic silicon tetrafluoride gas[4].

  • Small Spills (< 50 mL inside hood): Carefully cover the spill with powdered Calcium Carbonate (CaCO₃) or Calcium Hydroxide (Ca(OH)₂)[3]. Causality: The calcium reacts with the generated HF to form Calcium Fluoride (CaF₂), a highly insoluble and biologically inert salt, effectively neutralizing the fluoride threat[6].

  • Skin Exposure: Immediately flush the area with copious amounts of water for 5 minutes. Remove contaminated clothing. While wearing clean gloves, continuously massage 2.5% Calcium Gluconate gel into the affected skin[4][5]. The calcium in the gel acts as a systemic decoy, binding the fluoride ions before they can penetrate to the bone. Seek emergency medical attention immediately.

Chemical Quenching and Disposal

Unused stock solutions and contaminated aqueous buffers cannot be poured down the drain or placed directly into standard organic waste, as they will continue to generate HF.

  • Alkaline Hydrolysis: In a fume hood, slowly add the residual (3-bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride solution to a quenching bath containing 1M Sodium Hydroxide (NaOH)[7]. This forces the rapid, complete hydrolysis of the sulfonyl fluoride.

  • Fluoride Precipitation: Add an excess of Calcium Hydroxide (Ca(OH)₂) to the quenching bath. Stir for 2 hours.

  • Validation: Test the solution with pH paper. The pH must remain > 8.0. If it drops, add more NaOH. A basic pH ensures that no volatile HF gas can form (as it remains in the ionic F⁻ state), while the calcium precipitates the ions as CaF₂[6].

  • Disposal: Transfer the neutralized, basic suspension to a clearly labeled hazardous waste container designated for "Aqueous Basic Fluoride Waste" and arrange for institutional Environmental Health and Safety (EHS) pickup.

References

  • PubChemLite - XJFWKJWFKCXTAT-UHFFFAOYSA-N - Explore. uni.lu.
  • Phenylmethylsulfonyl Fluoride (PMSF): A Technical Guide to its Mechanism and Application in Protease Inhibition. BenchChem.
  • Guidance on the Safe Use Hydrofluoric Acid (HF). Brunel University London.
  • Hydrofluoric Acid Overview. Auburn University.
  • Hydrofluoric Acid - UVIC. University of Victoria.
  • Hydrofluoric Acid (HF) - Division of Research Safety. University of Illinois.
  • How to Neutralize Spent Sodium Hydroxide Baths Safely. Alliance Chemical.

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